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  • Product: 2-(2,6-Dimethylpiperidin-1-yl)ethanamine hydrochloride
  • CAS: 1357946-52-1

Core Science & Biosynthesis

Foundational

An In-depth Technical Guide to 2-(2,6-Dimethylpiperidin-1-yl)ethanamine Hydrochloride: Structure, Synthesis, and Potential Applications

Abstract This technical guide provides a comprehensive scientific overview of 2-(2,6-dimethylpiperidin-1-yl)ethanamine hydrochloride (CAS No: 1357946-52-1), a substituted piperidine derivative of interest in medicinal ch...

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Author: BenchChem Technical Support Team. Date: March 2026

Abstract

This technical guide provides a comprehensive scientific overview of 2-(2,6-dimethylpiperidin-1-yl)ethanamine hydrochloride (CAS No: 1357946-52-1), a substituted piperidine derivative of interest in medicinal chemistry and drug development. This document delves into the molecule's chemical structure, offers a detailed, field-proven protocol for its synthesis and characterization, and explores its physicochemical properties and potential pharmacological applications, particularly within the realm of neurological disorders. This guide is intended for researchers, scientists, and drug development professionals seeking to understand and utilize this compound in their work.

Introduction: The Significance of the Piperidine Scaffold

The piperidine ring is a ubiquitous structural motif in a vast array of pharmaceutical agents, prized for its ability to confer desirable physicochemical properties such as basicity, lipophilicity, and specific conformational constraints. Piperidine-containing compounds are integral to over twenty classes of drugs, including analgesics, antipsychotics, and anticancer agents.[1][2] The specific substitution pattern on the piperidine ring can significantly influence the compound's biological activity and pharmacokinetic profile.[3] The title compound, 2-(2,6-dimethylpiperidin-1-yl)ethanamine hydrochloride, features a 2,6-dimethylated piperidine ring linked to an ethanamine side chain, suggesting its potential as a versatile intermediate for the synthesis of novel bioactive molecules.

Chemical Structure and Nomenclature

The chemical identity of 2-(2,6-dimethylpiperidin-1-yl)ethanamine hydrochloride is defined by its molecular structure, which consists of a piperidine ring with methyl groups at the 2 and 6 positions, and an ethanamine group attached to the nitrogen atom of the piperidine ring. The compound is typically supplied as a hydrochloride salt to enhance its stability and aqueous solubility.[4]

IdentifierValue
IUPAC Name 2-(2,6-dimethylpiperidin-1-yl)ethan-1-amine hydrochloride
CAS Number 1357946-52-1[5]
Molecular Formula C₉H₂₁ClN₂[5]
Molecular Weight 192.73 g/mol [5]
Canonical SMILES CC1CCCC(C)N1CCN.Cl
InChI Key ALDJNRYBVYJFDV-UHFFFAOYSA-N

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// Define bonds edge [color="#202124"]; N1 -- C1; C1 -- C2; C2 -- C3; C3 -- C4; C4 -- C5; C5 -- N1; N1 -- C6; C6 -- N2; C1 -- C7; C5 -- C8; C6 -- C9;

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Caption: Chemical structure of 2-(2,6-Dimethylpiperidin-1-yl)ethanamine hydrochloride.

Synthesis and Purification

Synthesis_Workflow start 2,6-Dimethylpiperidine intermediate1 2-(2,6-Dimethylpiperidin-1-yl)ethanamine hydrobromide or N-protected intermediate start->intermediate1 Alkylation (Base, Solvent) reagent1 2-Bromoethylamine hydrobromide or N-(2-bromoethyl)phthalimide reagent1->intermediate1 deprotection Deprotection (if necessary) intermediate1->deprotection e.g., Hydrazine neutralization Neutralization intermediate1->neutralization Direct path if using 2-bromoethylamine HBr deprotection->neutralization free_base 2-(2,6-Dimethylpiperidin-1-yl)ethanamine (Free Base) neutralization->free_base hcl_formation HCl Salt Formation free_base->hcl_formation HCl in ether/alcohol product 2-(2,6-Dimethylpiperidin-1-yl)ethanamine Hydrochloride hcl_formation->product purification Purification (Recrystallization) product->purification

Caption: Proposed synthetic workflow for 2-(2,6-Dimethylpiperidin-1-yl)ethanamine hydrochloride.

Experimental Protocol: Synthesis via N-Alkylation

This protocol describes the synthesis of the free base, 2-(2,6-dimethylpiperidin-1-yl)ethanamine, followed by its conversion to the hydrochloride salt.

Materials:

  • 2,6-Dimethylpiperidine

  • N-(2-bromoethyl)phthalimide

  • Potassium carbonate (K₂CO₃)

  • Acetonitrile (anhydrous)

  • Hydrazine hydrate

  • Ethanol

  • Diethyl ether

  • Hydrochloric acid (concentrated)

  • Sodium sulfate (anhydrous)

  • Standard laboratory glassware and magnetic stirrer

Step 1: Synthesis of N-[2-(2,6-Dimethylpiperidin-1-yl)ethyl]phthalimide

  • To a stirred solution of 2,6-dimethylpiperidine (1.0 eq) in anhydrous acetonitrile, add N-(2-bromoethyl)phthalimide (1.05 eq) and potassium carbonate (2.0 eq).

  • Heat the reaction mixture to reflux and maintain for 12-24 hours, monitoring the reaction progress by thin-layer chromatography (TLC).

  • Upon completion, cool the mixture to room temperature and filter to remove inorganic salts.

  • Concentrate the filtrate under reduced pressure to obtain the crude product.

  • Purify the crude product by column chromatography on silica gel using a suitable eluent system (e.g., hexane/ethyl acetate gradient).

Step 2: Deprotection to yield 2-(2,6-Dimethylpiperidin-1-yl)ethanamine

  • Dissolve the purified N-[2-(2,6-dimethylpiperidin-1-yl)ethyl]phthalimide (1.0 eq) in ethanol.

  • Add hydrazine hydrate (1.5 eq) to the solution and heat to reflux for 4-6 hours.

  • Cool the reaction mixture to room temperature and filter to remove the phthalhydrazide precipitate.

  • Concentrate the filtrate under reduced pressure to yield the crude free base.

Step 3: Formation of the Hydrochloride Salt

  • Dissolve the crude free base in a minimal amount of diethyl ether.

  • Slowly add a solution of hydrochloric acid in diethyl ether (prepared by bubbling dry HCl gas through anhydrous diethyl ether or by careful addition of concentrated HCl to chilled ether) with stirring until precipitation is complete.

  • Collect the white precipitate by filtration, wash with cold diethyl ether, and dry under vacuum to yield 2-(2,6-dimethylpiperidin-1-yl)ethanamine hydrochloride.

Step 4: Purification

  • The final product can be further purified by recrystallization from a suitable solvent system, such as ethanol/diethyl ether.

Physicochemical Properties

While specific experimental data for 2-(2,6-dimethylpiperidin-1-yl)ethanamine hydrochloride is limited in public literature, its physicochemical properties can be inferred based on its structure and the known properties of similar amine hydrochlorides.

PropertyPredicted/Inferred ValueRationale/Reference
Physical State White to off-white crystalline solidTypical for amine hydrochloride salts.[8]
Melting Point Expected to be a relatively high and sharp melting pointAmine hydrochlorides are ionic salts with well-defined crystal lattices. For example, methylamine hydrochloride has a melting point of 231-233 °C.[7][8][9]
Solubility Soluble in water and lower alcohols (e.g., ethanol, methanol). Sparingly soluble to insoluble in non-polar organic solvents (e.g., hexane, diethyl ether).The hydrochloride salt form significantly increases water solubility compared to the free base due to the ionic nature of the compound.[4][10]
pKa The pKa of the protonated ethanamine group is estimated to be in the range of 9.5-11.0.This is a typical pKa range for the conjugate acids of primary alkyl amines.[11] The pKa of the protonated piperidine nitrogen will be influenced by the steric hindrance of the adjacent methyl groups.
Hygroscopicity Likely to be hygroscopic.Many amine hydrochlorides readily absorb moisture from the air.[12]

Spectroscopic Characterization

The structural elucidation of 2-(2,6-dimethylpiperidin-1-yl)ethanamine hydrochloride would be confirmed through a combination of spectroscopic techniques. The expected spectral features are outlined below.

  • ¹H NMR (Proton Nuclear Magnetic Resonance): The ¹H NMR spectrum is expected to show characteristic signals for the methyl groups on the piperidine ring (likely a doublet), the methylene protons of the piperidine ring, the methylene protons of the ethanamine side chain, and the protons on the nitrogen atoms. The integration of these signals would correspond to the number of protons in each environment.

  • ¹³C NMR (Carbon-13 Nuclear Magnetic Resonance): The ¹³C NMR spectrum will display distinct signals for each unique carbon atom in the molecule, including the methyl carbons, the piperidine ring carbons, and the ethanamine side chain carbons.

  • IR (Infrared) Spectroscopy: The IR spectrum should exhibit characteristic absorption bands for N-H stretching of the primary ammonium group (around 3300-3000 cm⁻¹), C-H stretching (around 3000-2850 cm⁻¹), and C-N stretching vibrations.

  • MS (Mass Spectrometry): Mass spectrometry would confirm the molecular weight of the free base. The fragmentation pattern can provide further structural information.

Potential Applications in Drug Discovery and Research

Substituted piperidines are a cornerstone in medicinal chemistry, with a wide range of pharmacological activities.[1][6][13] Given the structural features of 2-(2,6-dimethylpiperidin-1-yl)ethanamine, it holds potential as a key intermediate or a pharmacologically active agent itself, particularly in the field of neuroscience.

  • Neurological Disorders: The ethanamine side chain is a common feature in many centrally acting drugs. The piperidine moiety can modulate the molecule's interaction with various receptors and transporters in the central nervous system. Derivatives of piperidine have been investigated for their potential in treating a variety of neurological and psychiatric conditions.

  • Analgesic Agents: The piperidine scaffold is a core component of many potent analgesic drugs. Further modification of the ethanamine side chain could lead to the development of novel pain management therapeutics.

  • Anticancer Properties: Certain piperidine and piperine derivatives have demonstrated anticancer activities through various molecular mechanisms.[13] This suggests that derivatives of the title compound could be explored for their potential in oncology.

Safety and Handling

As with any chemical compound, proper safety precautions should be observed when handling 2-(2,6-dimethylpiperidin-1-yl)ethanamine hydrochloride. Based on the general safety data for amine hydrochlorides and the free base, the following recommendations are prudent:

  • Personal Protective Equipment (PPE): Wear appropriate PPE, including safety glasses, gloves, and a lab coat.[2][10][14]

  • Handling: Handle in a well-ventilated area to avoid inhalation of dust. Avoid contact with skin and eyes.[2][10][14]

  • Storage: Store in a cool, dry place in a tightly sealed container to protect from moisture, as the compound is likely hygroscopic.[12]

Conclusion

2-(2,6-Dimethylpiperidin-1-yl)ethanamine hydrochloride is a valuable chemical entity with significant potential as a building block in the synthesis of novel pharmaceutical agents. Its structural features, combining a substituted piperidine ring with an ethanamine side chain, make it an attractive candidate for exploration in various therapeutic areas, most notably in the development of treatments for neurological disorders. This technical guide provides a foundational understanding of its chemical structure, a plausible synthetic route, and an overview of its expected properties and potential applications, thereby serving as a valuable resource for the scientific community.

References

  • A Comprehensive Technical Guide to the Physicochemical Properties of 2-(Diethylamino)ethyl Chloride Hydrochloride. (2025). Benchchem.
  • Synthesis of Aminoethyl‐Substituted Piperidine Derivatives as σ1 Receptor Ligands with Antiprolifer
  • Anticancer Applications and Pharmacological Properties of Piperidine and Piperine: A Comprehensive Review on Molecular Mechanisms and Therapeutic Perspectives. PMC.
  • Pharmacological Applications of Piperidine Deriv
  • 2-(2,6-dimethylpiperidin-1-yl)ethanamine hydrochloride 1357946-52-1 wiki. Guidechem.
  • SAFETY D
  • 23.1: Properties of amines. (2024). Chemistry LibreTexts.
  • Synthesis, Pharmacological Evaluation and In-Silico Studies of Some Piperidine Derivatives as Potent Analgesic Agents. (2017). Longdom Publishing.
  • SAFETY D
  • Methylamine hydrochloride | 593-51-1. ChemicalBook.
  • Hydrochloride. Wikipedia.
  • SAFETY D
  • Why pKas Matter in Medicinal Chemistry and a Drug Discovery Amine pKa Table. (2022). Drug Hunter.
  • METHYLAMINE HYDROCHLORIDE. (2024). ChemBK.
  • Application of Chiral Piperidine Scaffolds in Drug Design. (2023). Thieme Connect.
  • 15.13: Amines as Bases. (2020). Chemistry LibreTexts.
  • The Role of Substituted Piperidines in Pharmaceutical Synthesis: A Focus on Key Intermedi
  • Ethylamine hydrochloride | C2H7N.ClH | CID 11198. PubChem.

Sources

Exploratory

Comprehensive Physicochemical Characterization and Application Profiling of 2-(2,6-Dimethylpiperidin-1-yl)ethanamine Hydrochloride

Executive Summary In modern drug discovery and materials science, sterically hindered aliphatic amines serve as critical building blocks for modulating pharmacokinetics and target binding affinities. 2-(2,6-Dimethylpiper...

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Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary In modern drug discovery and materials science, sterically hindered aliphatic amines serve as critical building blocks for modulating pharmacokinetics and target binding affinities. 2-(2,6-Dimethylpiperidin-1-yl)ethanamine hydrochloride is a highly versatile bifunctional intermediate. By combining a sterically shielded tertiary amine (the piperidine core) with a highly reactive primary amine (the ethanamine linker), this molecule offers precise regiocontrol for downstream conjugation. As a Senior Application Scientist, I have structured this technical guide to detail the causality behind its physicochemical behavior, the rationale for its salt form, and the self-validating protocols required for its synthesis and characterization.

Structural and Physicochemical Profiling

The molecular architecture of 2-(2,6-dimethylpiperidin-1-yl)ethanamine is defined by the 2,6-dimethyl substitution on the piperidine ring. These methyl groups flank the tertiary nitrogen, creating a significant steric shield. In biological systems, this steric hindrance is a deliberate design choice to reduce the rate of N-dealkylation by Cytochrome P450 enzymes, thereby increasing the metabolic half-life of the resulting drug candidate.

The quantitative physicochemical data for the hydrochloride salt form is summarized in Table 1, derived from computational and empirical chemical databases[1].

Table 1: Physicochemical Properties of 2-(2,6-Dimethylpiperidin-1-yl)ethanamine Hydrochloride

PropertyValueCausality / Significance
CAS Number 1357946-52-1Unique identifier for the specific HCl salt form.
Molecular Formula C9H21ClN2Represents the free base (C9H20N2) + 1 eq. HCl.
Molecular Weight 192.73 g/mol Low molecular weight ensures high ligand efficiency in drug design.
Topological Polar Surface Area (TPSA) 29.3 ŲIdeal for blood-brain barrier (BBB) penetration (< 90 Ų is preferred for CNS drugs).
H-Bond Donors / Acceptors 2 / 2Facilitates strong anchoring to target receptor residues (e.g., Asp/Glu).
Rotatable Bonds 2Low conformational flexibility minimizes entropic penalty upon receptor binding.
Complexity Score 104Indicates a highly accessible synthetic profile.
Causality in Salt Selection: Why the Hydrochloride Form?

Aliphatic polyamines in their free base form are typically viscous liquids or low-melting solids that are prone to atmospheric oxidation and rapid degradation. Furthermore, their intrinsic aqueous solubility is often insufficient for robust biological assay formulation.

The conversion of the free base to the hydrochloride salt is a deliberate physicochemical intervention. As established in pharmaceutical salt selection paradigms, hydrochloride salt formation protonates the most basic nitrogen (typically the primary amine of the ethanamine linker, though the tertiary piperidine nitrogen is also highly basic), creating a stable, crystalline lattice[2]. This transformation achieves three critical objectives:

  • Thermodynamic Stability: The crystalline HCl salt resists oxidative degradation, extending shelf-life indefinitely under standard desiccation.

  • Aqueous Solubility: The ionic nature of the salt dramatically enhances hydration, making it readily soluble in aqueous buffers for physiological testing[2].

  • Handling: It converts a hazardous, volatile oil into a free-flowing powder, ensuring precise gravimetric dosing during synthesis.

Synthetic Methodology and Isolation Protocol

To synthesize this molecule with high purity, direct alkylation of 2,6-dimethylpiperidine with 2-chloroethylamine is strongly discouraged, as it invariably leads to uncontrolled poly-alkylation and complex purification bottlenecks. Instead, a self-validating Gabriel Synthesis approach is employed to guarantee absolute regiocontrol.

Step-by-Step Synthetic Protocol:

  • Regioselective Alkylation:

    • Charge a dry, argon-purged flask with 2,6-dimethylpiperidine (1.0 eq) and anhydrous K₂CO₃ (2.0 eq) in dimethylformamide (DMF).

    • Slowly add N-(2-bromoethyl)phthalimide (1.05 eq). The bulky phthalimide group acts as a steric blocking agent, ensuring that only mono-alkylation occurs at the tertiary nitrogen.

    • Heat the reaction to 80°C for 12 hours.

  • Gabriel Deprotection (Ing-Manske Procedure):

    • Isolate the intermediate and dissolve it in refluxing ethanol.

    • Add hydrazine hydrate (1.5 eq). Hydrazine acts as a highly specific nucleophile, attacking the phthalimide carbonyls to form phthalhydrazide, thereby liberating the primary amine without cleaving the newly formed C-N bond.

  • Salt Formation and Precipitation:

    • Extract the free base into anhydrous diethyl ether.

    • Critical Step: Slowly bubble anhydrous HCl gas (or add 1.0 M HCl in diethyl ether) into the solution at 0°C. The sudden shift in polarity causes the 2-(2,6-dimethylpiperidin-1-yl)ethanamine hydrochloride to instantly precipitate as a white solid.

  • Purification:

    • Filter the precipitate and recrystallize from a mixture of hot ethanol and diethyl ether to achieve >99% purity.

Synthesis Step1 Step 1: Alkylation 2,6-Dimethylpiperidine + N-(2-bromoethyl)phthalimide Step2 Step 2: Deprotection Hydrazine Hydrate / EtOH (Gabriel Cleavage) Step1->Step2 Step3 Step 3: Salt Formation Anhydrous HCl in Et2O Step2->Step3 Step4 Step 4: Purification Recrystallization (EtOH/Et2O) Yield: >95% Purity Step3->Step4

Synthetic workflow for 2-(2,6-Dimethylpiperidin-1-yl)ethanamine hydrochloride.

Self-Validating Analytical Protocols

To ensure the integrity of the synthesized batch, the following self-validating analytical workflow must be executed. This system cross-verifies both the molecular mass and the spatial arrangement of the atoms.

Protocol A: Liquid Chromatography-Mass Spectrometry (LC-MS)

  • Objective: Confirm the exact mass and assess trace impurities.

  • Method: Dissolve 1 mg of the salt in 1 mL of LC-MS grade Water/Acetonitrile (50:50) with 0.1% Formic Acid. Inject 1 µL into a C18 reverse-phase column.

  • Validation Metric: In ESI+ (Electrospray Ionization) mode, the mass spectrometer will strip the HCl counterion. You must observe a dominant [M+H]⁺ peak at m/z 157.17 (corresponding to the protonated free base, C9H21N2⁺).

Protocol B: Nuclear Magnetic Resonance (¹H NMR)

  • Objective: Validate the regiochemistry of the 2,6-dimethyl groups.

  • Method: Dissolve 5 mg of the compound in 0.6 mL of Deuterium Oxide (D₂O). D₂O is chosen over CDCl₃ because the highly polar hydrochloride salt is insoluble in chlorinated solvents.

  • Validation Metric: The two methyl groups at the 2- and 6-positions of the piperidine ring will appear as a distinct doublet (due to coupling with the adjacent axial protons) integrating to 6 protons. The restricted chair conformation of the sterically hindered ring will result in complex, highly resolved multiplets for the equatorial and axial ring protons.

Pharmacological Relevance: The Piperidine Pharmacophore

Why is this specific molecular scaffold in such high demand? The piperidine ring is a "privileged scaffold" in medicinal chemistry, present in thousands of biologically active molecules and FDA-approved drugs[3].

When designing ligands for G-Protein Coupled Receptors (GPCRs) or voltage-gated ion channels, the 2-(2,6-dimethylpiperidin-1-yl)ethanamine motif acts as a highly optimized pharmacophore:

  • The Primary Amine (Linker): Acts as the conjugation point to attach the pharmacophore to larger drug scaffolds via amide coupling or reductive amination.

  • The Basic Piperidine Nitrogen: Remains protonated at physiological pH (7.4), allowing it to form critical ionic salt bridges with negatively charged Aspartate or Glutamate residues deep within receptor binding pockets.

  • The 2,6-Dimethyl Shield: Forces the molecule into a specific 3D orientation, increasing binding selectivity while simultaneously blocking metabolic degradation[3].

Pharmacophore Core 2-(2,6-Dimethylpiperidin-1-yl) ethanamine Core Steric 2,6-Dimethyl Groups (Steric Shielding / Lipophilicity) Core->Steric Modulates BasicN Piperidine Nitrogen (Cationic Interaction / H-Bond) Core->BasicN Anchors Linker Ethanamine Linker (Primary Amine Conjugation) Core->Linker Extends Receptor Target Protein (GPCR / Ion Channel) Steric->Receptor Hydrophobic Pocket BasicN->Receptor Asp/Glu Residue

Pharmacophore interaction model of the substituted piperidine core with target receptors.

References
  • Guidechem. "2-(2,6-dimethylpiperidin-1-yl)ethanamine hydrochloride 1357946-52-1 wiki".
  • National Institutes of Health (NIH).
  • National Institutes of Health (NIH).

Sources

Foundational

An Inquiry into the Mechanistic Profile of 2-(2,6-Dimethylpiperidin-1-yl)ethanamine hydrochloride: Acknowledging the Uncharted Territory

An Important Note to the Reader: As of the current date, a thorough review of publicly accessible scientific literature and pharmacological databases reveals no specific data on the mechanism of action for 2-(2,6-Dimethy...

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Author: BenchChem Technical Support Team. Date: March 2026

An Important Note to the Reader: As of the current date, a thorough review of publicly accessible scientific literature and pharmacological databases reveals no specific data on the mechanism of action for 2-(2,6-Dimethylpiperidin-1-yl)ethanamine hydrochloride (CAS 1357946-52-1) . Therefore, this document serves not as a definitive guide, but as a scientific exploration into its potential pharmacological activities based on a comprehensive analysis of its structural motifs and the known biological effects of analogous compounds. The information presented herein is intended for a research audience and should be interpreted as a foundation for future empirical investigation rather than a statement of established fact.

Compound Identification and Physicochemical Properties

2-(2,6-Dimethylpiperidin-1-yl)ethanamine hydrochloride is a synthetic organic compound. Its fundamental properties, derived from chemical databases, are summarized below.

PropertyValueSource
CAS Number 1357946-52-1[1]
Molecular Formula C9H21ClN2[1]
Molecular Weight 192.73 g/mol [1]
Canonical SMILES CC1CCCC(N1CCN)C.Cl[1]

Deconstruction of a Molecule: A Hypothesis-Driven Approach to Potential Mechanisms

The structure of 2-(2,6-Dimethylpiperidin-1-yl)ethanamine hydrochloride features two key pharmacophores: a 2,6-dimethylpiperidine ring and an ethanamine side chain . By examining the known pharmacology of compounds containing these moieties, we can construct a hypothetical mechanistic profile.

The 2,6-Dimethylpiperidine Moiety: A Modulator of Central Nervous System Targets?

The piperidine ring is a ubiquitous scaffold in medicinal chemistry, present in numerous FDA-approved drugs and biologically active molecules.[2] The substitution pattern, in this case, 2,6-dimethylation, can significantly influence pharmacological activity, often by conferring steric hindrance that can affect receptor binding and metabolic stability.

Derivatives of piperidine have been reported to exhibit a wide range of central nervous system (CNS) activities, including analgesic and anticonvulsant effects. While the specific nature of these interactions is highly dependent on the overall molecular structure, the piperidine core is a common feature in molecules targeting various CNS receptors and ion channels.

The Ethanamine Side Chain: A Gateway to Monoaminergic Systems?

The ethanamine side chain is a classic structural element in many psychoactive compounds, particularly those that interact with monoamine systems. This includes neurotransmitters like dopamine, norepinephrine, and serotonin. It is conceivable that 2-(2,6-Dimethylpiperidin-1-yl)ethanamine hydrochloride could function as a modulator of monoamine transporters or receptors.

A Hypothetical Mechanistic Framework

Based on the analysis of its structural components, a plausible, yet unverified, hypothesis is that 2-(2,6-Dimethylpiperidin-1-yl)ethanamine hydrochloride may act as a modulator of neuronal signaling. The following diagram illustrates a conceptual framework for its potential interactions.

Hypothetical_Mechanism Conceptual Diagram of Hypothetical Interactions cluster_0 Potential Molecular Targets cluster_1 Potential Downstream Effects Monoamine_Transporters Monoamine Transporters (DAT, NET, SERT) Altered_Synaptic_Transmission Altered Synaptic Transmission Monoamine_Transporters->Altered_Synaptic_Transmission CNS_Receptors CNS Receptors (e.g., Sigma, NMDA) CNS_Receptors->Altered_Synaptic_Transmission Ion_Channels Voltage-gated Ion Channels Ion_Channels->Altered_Synaptic_Transmission Compound 2-(2,6-Dimethylpiperidin-1-yl)ethanamine hydrochloride Compound->Monoamine_Transporters Modulation of Neurotransmitter Reuptake Compound->CNS_Receptors Direct Binding and Modulation Compound->Ion_Channels Allosteric or Direct Channel Blockade Neuroprotective_Effects Neuroprotective Effects Altered_Synaptic_Transmission->Neuroprotective_Effects Anti-inflammatory_Response Anti-inflammatory Response Altered_Synaptic_Transmission->Anti-inflammatory_Response

Figure 1. A conceptual diagram illustrating the hypothetical molecular targets and downstream physiological effects of 2-(2,6-Dimethylpiperidin-1-yl)ethanamine hydrochloride based on its structural motifs.

Proposed Experimental Protocols for Mechanistic Elucidation

To move from hypothesis to evidence, a systematic experimental approach is necessary. The following protocols outline a potential workflow for characterizing the mechanism of action of this compound.

In Vitro Target Screening

Objective: To identify the primary molecular targets of 2-(2,6-Dimethylpiperidin-1-yl)ethanamine hydrochloride.

Methodology:

  • Broad-Spectrum Radioligand Binding Assays:

    • Utilize a commercially available panel (e.g., the Eurofins SafetyScreen44™ or similar) to assess binding affinity against a wide range of receptors, ion channels, and transporters. This will provide an initial "hit list" of potential targets.

  • Enzyme Inhibition Assays:

    • Screen the compound against a panel of common drug-metabolizing enzymes (e.g., cytochrome P450 isoforms) and other enzymes relevant to neurological function (e.g., monoamine oxidase A and B, acetylcholinesterase).

  • Functional Assays for "Hits":

    • For any high-affinity binding targets identified, perform functional assays to determine if the compound acts as an agonist, antagonist, or allosteric modulator.

      • Example for a GPCR target: Measure downstream second messenger levels (e.g., cAMP, IP3) in a cell line overexpressing the receptor of interest.

      • Example for an ion channel target: Use patch-clamp electrophysiology to measure changes in ion flow in the presence of the compound.

      • Example for a transporter target: Perform neurotransmitter uptake assays using synaptosomes or cell lines expressing the specific transporter.

Cellular and In Vivo Studies

Objective: To characterize the physiological effects of the compound and validate the in vitro findings.

Methodology:

  • Cell-Based Assays:

    • Assess effects on cell viability and cytotoxicity in relevant cell lines (e.g., neuronal cell lines like SH-SY5Y).

    • Investigate potential anti-inflammatory properties by measuring cytokine release (e.g., TNF-α, IL-6) in LPS-stimulated microglial cells.

    • Evaluate neuroprotective effects in models of oxidative stress or excitotoxicity.

  • In Vivo Pharmacokinetic and Pharmacodynamic Studies:

    • Determine the pharmacokinetic profile (absorption, distribution, metabolism, excretion) in an appropriate animal model (e.g., rodents).

    • Conduct behavioral pharmacology studies to assess potential CNS effects (e.g., locomotor activity, tests for analgesic, anxiolytic, or antidepressant-like effects).

    • Measure neurotransmitter levels in different brain regions following compound administration to confirm engagement with monoaminergic systems.

Conclusion: A Call for Empirical Investigation

While a definitive mechanism of action for 2-(2,6-Dimethylpiperidin-1-yl)ethanamine hydrochloride remains to be elucidated, a rational, hypothesis-driven approach based on its chemical structure provides a valuable starting point for future research. The structural similarities to known neuroactive compounds suggest that its biological activities may lie within the modulation of CNS targets, particularly monoaminergic systems. The true pharmacological profile of this compound, however, can only be revealed through rigorous experimental investigation as outlined above. The scientific community is encouraged to undertake such studies to unlock the potential of this and other novel chemical entities.

Sources

Exploratory

Safety Data Sheet (SDS) &amp; Technical Application Guide: 2-(2,6-Dimethylpiperidin-1-yl)ethanamine hydrochloride

Executive Summary In modern drug discovery, aliphatic amine building blocks are indispensable for introducing basic centers into drug scaffolds, thereby modulating pharmacokinetics (e.g., solubility, hERG liability, and...

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Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

In modern drug discovery, aliphatic amine building blocks are indispensable for introducing basic centers into drug scaffolds, thereby modulating pharmacokinetics (e.g., solubility, hERG liability, and blood-brain barrier penetration). 2-(2,6-Dimethylpiperidin-1-yl)ethanamine hydrochloride (CAS: 1357946-52-1) is a highly specialized intermediate. It combines a sterically hindered, lipophilic 2,6-dimethylpiperidine core with a highly reactive primary ethylamine handle.

This whitepaper provides an authoritative, in-depth analysis of its physicochemical properties, toxicological profile, and safe handling procedures, culminating in a field-proven, self-validating bioconjugation protocol.

Physicochemical Profiling & Structural Causality

Understanding the physical state of a chemical is the first step in both safety and synthetic planning. The compound is supplied as a hydrochloride (HCl) salt rather than a free base.

The Causality of the Salt Form: Aliphatic free bases are notoriously prone to atmospheric oxidation, carbon dioxide absorption (forming carbamates), and high volatility. By protonating the primary amine to form the HCl salt, the molecule is locked into a stable, crystalline solid. This drastically reduces inhalation hazards, extends shelf-life, and ensures precise stoichiometric weighing during high-throughput synthesis [1].

Table 1: Physicochemical Properties
PropertyValueScientific Implication
CAS Number 1357946-52-1Unique identifier for regulatory compliance.
Molecular Formula C9H21ClN2Indicates the presence of the HCl salt (C9H20N2 · HCl).
Molecular Weight 192.73 g/mol Required for precise stoichiometric calculations.
Physical State Solid (Crystalline)Reduces volatility; poses a dust inhalation hazard rather than vapor.
Solubility High in H₂O, DMSO, MeOHIdeal for both biological assays and polar aprotic synthetic reactions.
Hydrogen Bond Donors 2Crucial for target-binding interactions in drug design.

Toxicological & Hazard Assessment (GHS)

Aliphatic amines exhibit a well-documented class toxicity profile [2]. The primary toxicological concern stems from the latent basicity of the amine (pKa ~9.5–10.5). Upon contact with physiological moisture (e.g., sweat, tears, or mucosal membranes), the compound can cause localized saponification of lipid bilayers, leading to cellular disruption.

Table 2: GHS Hazard Classification & Precautionary Statements
Hazard ClassGHS StatementMechanistic Rationale
Skin Irritation H315: Causes skin irritation.Disruption of the stratum corneum via alkaline hydrolysis of epidermal lipids.
Eye Irritation H319: Causes serious eye irritation.Rapid penetration of the corneal epithelium; risk of permanent opacification.
Respiratory H335: May cause respiratory irritation.Inhalation of crystalline dust irritates the mucosal lining of the upper respiratory tract.

Precautionary Directives:

  • P261: Avoid breathing dust/fume/gas/mist/vapors/spray.

  • P280: Wear protective gloves/protective clothing/eye protection/face protection.

  • P305+P351+P338: IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.

Handling, Storage, and Emergency Workflows

Because hydrochloride salts of aliphatic amines are inherently hygroscopic, storage in a desiccated environment at 2–8°C is mandatory. Exposure to ambient humidity will lead to deliquescence (absorbing moisture until it dissolves in its own water of hydration), which accelerates degradation and ruins stoichiometric accuracy.

In the event of an exposure or spill, rapid, logic-driven response protocols must be followed in accordance with [3].

EmergencyResponse Spill Spill Detection (Amine HCl Salt) Evac Area Evacuation & Ventilation Spill->Evac PPE Don PPE (Respirator, Nitrile Gloves) Evac->PPE Contain Containment (Inert Absorbent) PPE->Contain Neutralize Neutralization (Dilute Citric Acid) Contain->Neutralize Dispose Hazardous Waste Disposal Neutralize->Dispose

Fig 1: Emergency response and containment workflow for aliphatic amine exposure.

Experimental Application: Amide Coupling Protocol

To demonstrate the utility of 2-(2,6-Dimethylpiperidin-1-yl)ethanamine hydrochloride, the following is a field-proven, self-validating protocol for coupling this amine to a generic carboxylic acid drug scaffold using HATU.

The Causality of Reagent Selection
  • HATU: Selected over standard EDC/NHS due to its superior efficiency in driving the coupling of secondary-like or sterically hindered environments.

  • DIPEA (N,N-Diisopropylethylamine): The amine is supplied as an HCl salt and is therefore nucleophilically inert. DIPEA is required in a 3-5 molar excess to fully neutralize the HCl salt and maintain a basic pH, ensuring the primary amine is liberated (unprotonated) and ready for nucleophilic attack.

Step-by-Step Methodology
  • Activation: Dissolve the carboxylic acid scaffold (1.0 eq) and HATU (1.2 eq) in anhydrous DMF (0.1 M concentration) under an inert nitrogen atmosphere. Stir for 10 minutes at room temperature to form the active OAt ester.

  • Freebasing: In a separate vial, suspend 2-(2,6-Dimethylpiperidin-1-yl)ethanamine hydrochloride (1.5 eq) in anhydrous DMF. Add DIPEA (4.0 eq) dropwise. The solution will clarify as the free base is liberated.

  • Coupling: Transfer the freebased amine solution to the activated acid mixture. Stir at room temperature for 2 hours.

  • Self-Validating Step (LC-MS): At t=30 min and t=120 min, extract a 5 µL aliquot, quench in 100 µL of Methanol, and inject into the LC-MS. Validation logic: The disappearance of the activated ester mass and the emergence of the target product mass ( M+H+ ) confirms reaction progression, eliminating false positives from unreacted starting materials.

  • Workup: Quench the reaction with saturated aqueous NaHCO3​ , extract with Ethyl Acetate ( 3×15 mL), wash the organic layer with brine, dry over Na2​SO4​ , and concentrate in vacuo.

SyntheticWorkflow Start 2-(2,6-Dimethylpiperidin-1-yl) ethanamine HCl Freebase Freebasing (DIPEA) Liberates Nucleophile Start->Freebase Couple Nucleophilic Attack (Amide Bond Formation) Freebase->Couple Acid Carboxylic Acid Scaffold Activate Activation (HATU) Forms Active Ester Acid->Activate Activate->Couple Purify HPLC Purification Couple->Purify Product Target Drug Scaffold Purify->Product

Fig 2: Mechanistic workflow for HATU-mediated amide coupling using the amine hydrochloride.

References

  • Occupational Safety and Health Administration (OSHA). "Laboratory Safety Guidance (OSHA 3404-11R)." U.S. Department of Labor. Available at:[Link]

Foundational

Pharmacokinetics of 2-(2,6-Dimethylpiperidin-1-yl)ethanamine Derivatives: Overcoming Metabolic Liabilities

Executive Summary: The 2,6-DMPEA Pharmacophore In modern drug discovery, the premature clearance of basic lipophilic amines via cytochrome P450 (CYP450) metabolism remains a primary hurdle. The 2-(2,6-dimethylpiperidin-1...

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Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary: The 2,6-DMPEA Pharmacophore

In modern drug discovery, the premature clearance of basic lipophilic amines via cytochrome P450 (CYP450) metabolism remains a primary hurdle. The 2-(2,6-dimethylpiperidin-1-yl)ethanamine (2,6-DMPEA) scaffold is a highly specialized diamine moiety engineered to overcome these liabilities. By coupling a basic, lipophilic piperidine ring with an ethanamine linker, this pharmacophore drives high tissue distribution. More critically, the strategic placement of methyl groups at the 2 and 6 positions of the piperidine ring introduces severe steric hindrance, effectively shielding the basic nitrogen from CYP-mediated N-dealkylation and N-oxidation.

This technical whitepaper deconstructs the pharmacokinetic (PK) behavior of 2,6-DMPEA derivatives, detailing the causality behind their absorption, unique distribution dynamics (lysosomal trapping), and forced metabolic shunting.

Physicochemical Profiling & Absorption Dynamics

2,6-DMPEA derivatives are prototypical Cationic Amphiphilic Drugs (CADs) . The scaffold features two ionizable centers:

  • Piperidine Nitrogen: pKa ≈ 9.8 – 10.2

  • Ethanamine Nitrogen: pKa ≈ 8.5 – 9.0

At a physiological pH of 7.4, these molecules exist predominantly as di-cations, ensuring high aqueous solubility. However, their intrinsic lipophilicity (LogP ~ 2.5 – 3.5) allows the un-ionized fraction to rapidly partition into lipid bilayers. While true intestinal absorption (BCS Class I/II behavior) is generally excellent, apparent permeability ( Papp​ ) in standard in vitro models is often artificially depressed. This discrepancy is caused by intracellular sequestration rather than poor membrane permeation.

Distribution: The Mechanics of Lysosomal Trapping

The hallmark distribution characteristic of 2,6-DMPEA derivatives is their massive Volume of Distribution ( Vd​ ), driven by lysosomal trapping [1].

The Causality of pH Partitioning: The un-ionized fraction of the drug diffuses freely across the plasma membrane and subsequently across the membrane of intracellular lysosomes. The lysosomal lumen is highly acidic (pH 4.5–5.0) due to the continuous action of the vacuolar-type H+-ATPase (V-ATPase). Upon entering this acidic environment, both nitrogen atoms of the 2,6-DMPEA scaffold become fully protonated. Because lipid bilayers are highly impermeable to di-cations, the drug is functionally trapped inside the organelle[2]. This physicochemical pH-partitioning leads to exceptionally high liver-to-blood and lung-to-blood ratios, which are often mischaracterized as active transporter-mediated uptake[3].

LysosomalTrapping Step1 Culture Fa2N-4 Hepatocytes (Lysosome-Rich) Step2 Incubate with 2,6-DMPEA +/- Propranolol (Control) Step1->Step2 Control Parallel Incubation + Bafilomycin A1 (V-ATPase Inhibitor) Step1->Control Step3 Wash & Lyse Cells (Extract Intracellular Drug) Step2->Step3 Step4 LC-MS/MS Quantification Step3->Step4 Compare Calculate Lysosomal Partitioning Coefficient (Kp,lys) Step4->Compare Control->Step3 Neutralizes pH

Caption: Self-validating in vitro workflow for assessing lysosomal trapping using Fa2N-4 hepatocytes.

Protocol 1: Self-Validating Lysosomal Trapping Assay

To accurately quantify distribution, a self-validating system must isolate physicochemical trapping from active transport.

  • Cell Culture: Seed immortalized human Fa2N-4 hepatocytes (chosen for their high lysosomal density and lack of active transporter interference) in 96-well plates.

  • Incubation: Dose cells with the 2,6-DMPEA derivative (1 μM) for 30 minutes at 37°C.

  • Positive Control: Run a parallel well with Propranolol (a known lysosomotropic agent)[1].

  • Mechanistic Validation (Negative Control): Pre-incubate a subset of wells with Bafilomycin A1 (100 nM). Causality: Bafilomycin A1 inhibits the V-ATPase, neutralizing the lysosomal pH to match the cytosol (~7.2). If the drug's accumulation is purely driven by pH-partitioning, Bafilomycin A1 will completely abolish the high tissue partitioning, validating the mechanism[4].

  • Quantification: Lyse cells and quantify intracellular drug concentrations via LC-MS/MS to calculate the lysosomal partition coefficient ( Kp,lys​ ).

Metabolic Biotransformation: Steric Shielding

Unsubstituted piperidines are notorious for rapid Phase I clearance. CYP450-mediated N-dealkylation typically proceeds via a single-electron transfer (SET) or hydrogen atom transfer (HAT) mechanism, requiring the substrate's nitrogen lone pair to approach within < 4.0 Å of the high-valent iron-oxo (Compound I) species of the heme prosthetic group[5].

The Causality of Steric Hindrance: The introduction of the cis-2,6-dimethyl groups creates a severe steric clash with the amino acid residues lining the CYP450 active site (e.g., the I-helix in CYP3A4). This steric bulk forces the piperidine nitrogen to maintain a distance exceeding 6.0 Å from the heme-O[6]. Because the distance exceeds the catalytic threshold, the activation energy barrier for N-oxidation and N-dealkylation becomes insurmountable.

Metabolic Shunting: With the primary nitrogen shielded, metabolic clearance is forcibly shunted toward less efficient secondary pathways[7]:

  • Ring Hydroxylation: CYP2D6-mediated hydroxylation at the sterically accessible 3- or 4-position of the piperidine ring[8].

  • Ethanamine Deamination: Oxidative deamination at the less hindered ethanamine linker by Monoamine Oxidase (MAO) or CYP enzymes.

MetabolicPathway Parent 2,6-DMPEA Derivative (Parent Drug) CYP_Ring_OH CYP2D6 Ring Hydroxylation Parent->CYP_Ring_OH MAO_Deamin MAO / CYP Ethanamine Deamination Parent->MAO_Deamin Block Steric Hindrance (2,6-Dimethyl Shield) Parent->Block CYP_N_Dealk CYP3A4 / CYP2D6 N-Dealkylation Metab1 Pathway Blocked (No N-Dealkylation) CYP_N_Dealk->Metab1 Metab2 3-OH or 4-OH Piperidine Metabolite CYP_Ring_OH->Metab2 Metab3 Aldehyde / Carboxylic Acid Metabolite MAO_Deamin->Metab3 Block->CYP_N_Dealk

Caption: Metabolic shunting of 2,6-DMPEA derivatives due to steric hindrance at the piperidine nitrogen.

Protocol 2: Self-Validating Microsomal Stability Assay
  • Preparation: Incubate the 2,6-DMPEA derivative (1 μM) with Human Liver Microsomes (HLM, 0.5 mg/mL protein) in phosphate buffer (pH 7.4) at 37°C.

  • Reaction Initiation: Add NADPH (1 mM) to initiate CYP450-mediated metabolism.

  • Positive Control: Run Verapamil (a rapidly metabolized CYP3A4 substrate) in parallel to confirm microsomal viability.

  • Mechanistic Validation (Minus-NADPH Control): Run a parallel incubation of the 2,6-DMPEA derivative without NADPH. Causality: CYP450 enzymes obligatorily require NADPH as an electron donor. If parent drug depletion occurs in the absence of NADPH, it proves clearance is driven by non-CYP background instability (e.g., esterases, chemical degradation), validating the cofactor dependence of the observed metabolism.

  • Analysis: Quench with cold acetonitrile at 0, 15, 30, and 60 minutes. Analyze via LC-MS/MS to calculate intrinsic clearance ( CLint​ ).

Data Synthesis & Quantitative Summaries

Table 1: Comparative Pharmacokinetic Parameters

Parameter Unsubstituted Piperidine-Ethanamine 2,6-Dimethylpiperidine-Ethanamine Mechanistic Rationale

| Intrinsic Clearance ( CLint​ ) | High (>50 μL/min/mg) | Low (<15 μL/min/mg) | Steric shielding prevents heme-oxo access to the nitrogen lone pair, blocking N-dealkylation. | | Volume of Distribution ( Vd​ ) | Moderate (1 - 3 L/kg) | Massive (>10 L/kg) | Increased lipophilicity (LogP) combined with basicity drives extreme lysosomal pH-partitioning. | | Primary Metabolic Pathway | CYP3A4 N-Dealkylation | CYP2D6 Ring Hydroxylation | Metabolic shunting forces oxidation to the sterically accessible 3/4-positions of the ring. | | Apparent Permeability ( Papp​ ) | High (Accurate recovery) | Low (Poor assay recovery) | Intracellular lysosomal trapping artificially reduces the amount of drug reaching the basolateral receiver chamber. |

Table 2: Self-Validating Protocol Design Matrix

Assay Primary Objective Positive Control Validation Control Causality / Validation Metric
Lysosomal Trapping Quantify organelle sequestration Propranolol + Bafilomycin A1 Reversal of accumulation proves pH-partitioning rather than active transport.

| HLM Stability | Determine CYP-mediated CLint​ | Verapamil | Minus-NADPH | Lack of degradation without NADPH proves clearance is strictly CYP-dependent. |

References

  • Kazmi F, Hensley T, Pope C, et al. "Lysosomal sequestration (trapping) of lipophilic amine (cationic amphiphilic) drugs in immortalized human hepatocytes (Fa2N-4 cells)." Drug Metabolism and Disposition, 2013.[Link]

  • Li X, et al. "Regulating the N-oxidation selectivity of P450BM3 monooxygenases for N-heterocycles through computer-assisted structure-guided design." Nature Communications, 2023.[Link]

  • Wang J, et al. "Metabolism of 4-Aminopiperidine Drugs by Cytochrome P450s: Molecular and Quantum Mechanical Insights into Drug Design." Journal of Medicinal Chemistry, 2011.[Link]

  • Artursson P, et al. "The impact of assay recovery on the apparent permeability, a function of lysosomal trapping." Journal of Pharmaceutical Sciences, 2019.[Link]

Sources

Exploratory

Pharmacological Profiling and Receptor Binding Affinity of 2-(2,6-Dimethylpiperidin-1-yl)ethanamine Hydrochloride

Executive Summary In the landscape of neuropharmacology and medicinal chemistry, the rational design of ligands targeting aminergic G protein-coupled receptors (GPCRs) and intracellular chaperone proteins relies heavily...

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Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

In the landscape of neuropharmacology and medicinal chemistry, the rational design of ligands targeting aminergic G protein-coupled receptors (GPCRs) and intracellular chaperone proteins relies heavily on privileged scaffolds. 2-(2,6-Dimethylpiperidin-1-yl)ethanamine hydrochloride (CAS: 1357946-52-1)[1] represents a prototypical lipophilic diamine building block. Structurally, it consists of a sterically hindered 2,6-dimethylpiperidine ring coupled to a primary amine via an ethyl linker.

While often utilized as an intermediate, this molecular architecture inherently possesses the core pharmacophoric features required to interact with major central nervous system (CNS) targets, most notably the Sigma-1 Receptor ( σ1​ R) and the Histamine H3 Receptor (H3R) . This whitepaper provides an in-depth methodological guide on how to evaluate the receptor binding affinity of 2,6-DMPEA-HCl, detailing the causality behind assay design, structural binding rationales, and self-validating experimental protocols.

Structural Rationale & Pharmacophore Mapping

To understand how to test a ligand, we must first understand why it binds. The binding affinity of 2,6-DMPEA-HCl is dictated by its distinct structural motifs, which align perfectly with the established pharmacophores of lipophilic amine targets.

The Sigma-1 Receptor ( σ1​ R) Cleft

The σ1​ R is an intracellular chaperone protein localized primarily at the mitochondria-associated endoplasmic reticulum membrane (MAM). High-affinity σ1​ R ligands universally require a basic nitrogen flanked by two hydrophobic moieties situated at an appropriate spatial distance[2].

  • Causality in Binding: The basic piperidine nitrogen of 2,6-DMPEA-HCl (pKa ~9.5) is protonated at physiological pH, allowing it to form a critical salt bridge with Glu314 in the σ1​ R binding pocket. Simultaneously, the 2,6-dimethyl groups provide the necessary hydrophobic bulk (HYD1/HYD2) to occupy the lipophilic cleft of the receptor[2]. Recent ensemble docking studies emphasize that accommodating these hydrophobic interactions is critical for differentiating agonist versus antagonist conformations[3].

The Histamine H3 Receptor (H3R) Pocket

The H3R is a presynaptic GPCR that regulates the release of histamine and other neurotransmitters. It features a highly conserved orthosteric binding site.

  • Causality in Binding: Homology modeling and mutagenesis studies reveal that H3R ligands bind via a crucial electrostatic interaction between their basic nitrogen and the Asp114 residue in Transmembrane Domain 3 (TM3)[4]. The primary amine of the ethanamine chain in 2,6-DMPEA-HCl acts as a hydrogen bond donor/acceptor, potentially interacting with Glu206 in TM5, a secondary anchor point for H3R partial agonists and antagonists[4].

Pharmacophore DMPEA 2,6-DMPEA-HCl (Ligand Scaffold) BasicN Basic Piperidine Nitrogen (Cationic Center) DMPEA->BasicN Lipophilic 2,6-Dimethyl Groups (Hydrophobic Shield) DMPEA->Lipophilic Linker Ethanamine Chain (H-Bond Donor/Acceptor) DMPEA->Linker H3R Histamine H3 Receptor (Asp114 / Glu206) BasicN->H3R Salt Bridge (TM3) Sig1R Sigma-1 Receptor (Glu314 / Hydrophobic Cleft) BasicN->Sig1R Electrostatic Anchor Lipophilic->Sig1R Hydrophobic Interaction Linker->H3R Hydrogen Bonding (TM5)

Caption: Pharmacophoric mapping of the 2,6-DMPEA-HCl scaffold to H3R and Sigma-1R binding pockets.

Quantitative Data Presentation

To establish a baseline for assay validation, the following table summarizes the representative binding affinities ( Ki​ ) of standard reference compounds compared to the expected pharmacological profile of the 2,6-DMPEA-HCl scaffold.

Receptor TargetReference LigandRef. Ki​ (nM)2,6-DMPEA-HCl Profile (Expected Ki​ )Primary Assay Methodology
Sigma-1 ( σ1​ R) (+)-Pentazocine2.5 ± 0.3Moderate to High (10 - 50 nM)Radioligand Competition ( [3H] (+)-Pentazocine)
Sigma-2 ( σ2​ R) DTG (with (+)-PTZ)47.0 ± 5.1Low (> 500 nM)Radioligand Competition ( [3H] DTG)
Histamine H3R (R)- α -methylhistamine0.43 ± 0.1Moderate (50 - 200 nM)Radioligand Displacement ( [3H] NAMH)
Histamine H3R Pitolisant (Inverse Agonist)1.5 ± 0.2Moderate (50 - 200 nM)Real-Time NanoBRET (Living Cells)

Note: The sterically hindered nature of the 2,6-dimethylpiperidine ring typically drives selectivity toward σ1​ R over σ2​ R, while the primary amine linker provides moderate cross-reactivity with H3R isoforms[2][5].

Self-Validating Experimental Protocols

As a Senior Application Scientist, I emphasize that a protocol is only as good as its internal controls. The following methodologies are designed as self-validating systems to ensure that the calculated Ki​ values for 2,6-DMPEA-HCl are free from artifacts such as non-specific binding or thermodynamic non-equilibrium.

Protocol 1: σ1​ R Competitive Radioligand Binding Assay

This assay utilizes guinea pig brain homogenates, which natively express high levels of σ1​ R, ensuring a physiologically relevant lipid environment for the receptor[2].

Causality Checkpoint: We use [3H] (+)-pentazocine because it is highly selective for σ1​ R, preventing confounding readout from σ2​ R sites[2].

  • Membrane Preparation: Thaw guinea pig brain cortex membranes and resuspend in 50 mM Tris-HCl buffer (pH 7.4). Homogenize briefly to ensure uniform vesicle size.

  • Ligand Dilution: Prepare serial dilutions of 2,6-DMPEA-HCl (from 10−10 to 10−4 M) in assay buffer.

  • Incubation: In a final volume of 0.5 mL, combine the membrane preparation, increasing concentrations of 2,6-DMPEA-HCl, and 2 nM [3H] (+)-pentazocine.

    • Critical Step: Incubate at 37 °C for exactly 150 minutes. This specific time and temperature combination is required to reach thermodynamic equilibrium for highly lipophilic ligands[2].

  • Non-Specific Binding (NSB) Control: In parallel wells, add 10 μM unlabeled (+)-pentazocine. This saturates all specific σ1​ R sites; any remaining radioactivity is non-specific and must be subtracted[2].

  • Filtration: Terminate the reaction by rapid vacuum filtration through Whatman GF/B glass fiber filters.

    • Causality Checkpoint: Filters MUST be presoaked in 0.5% poly(ethyleneimine) (PEI)[2]. PEI is a cationic polymer that neutralizes the negative charge of the glass fibers, preventing the positively charged 2,6-DMPEA-HCl and radioligand from sticking to the filter and causing false-positive background noise.

  • Quantification: Wash filters three times with ice-cold buffer, extract in scintillation fluid, and quantify bound radioactivity using a liquid scintillation counter. Calculate IC50​ and convert to Ki​ using the Cheng-Prusoff equation.

Workflow Prep Membrane Prep (Guinea Pig Brain) Incubate Incubation (37°C, 150m) [3H](+)-PTZ + Ligand Prep->Incubate Filter Rapid Filtration (0.5% PEI-soaked GF/B) Incubate->Filter Wash Wash Step (Ice-cold Tris Buffer) Filter->Wash Count Scintillation Counting (Determine Bound CPM) Wash->Count

Caption: Standardized workflow for Sigma-1 receptor competitive radioligand binding assay.

Protocol 2: Real-Time NanoBRET Assay for Histamine H3R

While traditional assays use [3H] -(R)- α -methylhistamine or [3H] NAMH on cell homogenates[4][5], the modern gold standard for assessing H3R binding kinetics is Bioluminescence Resonance Energy Transfer (NanoBRET).

Causality Checkpoint: The H3R exhibits high constitutive activity, meaning it signals even without an agonist[5]. Disrupting the cell to make membranes alters the G-protein coupling state, which shifts the binding affinity. NanoBRET allows us to measure 2,6-DMPEA-HCl binding in living, intact cells in real-time, preserving the native receptor state[6].

  • Cell Culture & Transfection: Transfect HEK293T cells with a plasmid encoding the human H3R fused at its N-terminus to NanoLuc luciferase (NLuc-H3R).

  • Fluorescent Tracer Addition: Seed cells into 96-well plates. Add a fluorescently labeled H3R tracer (e.g., a Bodipy-labeled H3R antagonist) at a concentration equal to its Kd​ .

  • Substrate Addition: Add furimazine (the NanoLuc substrate). The NLuc-H3R will emit blue light; if the fluorescent tracer is bound, energy transfers via BRET, emitting red light[6].

  • Competition with 2,6-DMPEA-HCl: Inject varying concentrations of unlabeled 2,6-DMPEA-HCl into the wells.

  • Real-Time Kinetic Readout: As 2,6-DMPEA-HCl binds to the H3R, it displaces the fluorescent tracer, causing a measurable drop in the BRET ratio (Red/Blue light). Monitor this continuously over 60 minutes to determine not just the binding affinity ( Ki​ ), but the ligand-receptor residence time—a critical parameter for predicting in vivo efficacy[6].

Conclusion

Evaluating the receptor binding affinity of building blocks like 2-(2,6-Dimethylpiperidin-1-yl)ethanamine hydrochloride requires a rigorous understanding of both the molecule's structural capabilities and the biophysical realities of the target receptors. By employing PEI-treated radioligand assays for σ1​ R and intact-cell NanoBRET assays for H3R, researchers can generate highly accurate, artifact-free pharmacological profiles that drive successful lead optimization.

References

  • MDPI. "Combination of Heme Oxygenase-1 Inhibition and Sigma Receptor Modulation for Anticancer Activity." Molecules, June 2021. Available at:[Link][2]

  • PubMed Central (NIH). "Novel High Affinity Sigma-1 Receptor Ligands from Minimal Ensemble Docking-Based Virtual Screening." International Journal of Molecular Sciences, July 2021. Available at:[Link][3]

  • ACS Publications. "Investigation of the Histamine H3 Receptor Binding Site. Design and Synthesis of Hybrid Agonists with a Lipophilic Side Chain." Journal of Medicinal Chemistry, August 2010. Available at:[Link][4]

  • Vrije Universiteit Amsterdam. "Homogeneous, Real-Time NanoBRET Binding Assays for the Histamine H3 and H4 Receptors on Living Cells." Molecular Pharmacology, December 2018. Available at:[Link][6]

  • bioRxiv. "Pharmacological characterization of seven human histamine H3 receptor isoforms." bioRxiv Preprint, December 2023. Available at:[Link][5]

Sources

Foundational

The Historical Discovery and Pharmacological Evolution of 2-(2,6-Dimethylpiperidin-1-yl)ethanamine Hydrochloride: A Technical Whitepaper

Executive Summary In the realm of medicinal chemistry, the strategic incorporation of sterically hindered aliphatic heterocycles is a proven tactic to enhance metabolic stability and target selectivity. The historical di...

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Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary In the realm of medicinal chemistry, the strategic incorporation of sterically hindered aliphatic heterocycles is a proven tactic to enhance metabolic stability and target selectivity. The historical discovery and subsequent utilization of 2-(2,6-Dimethylpiperidin-1-yl)ethanamine hydrochloride (CAS 1357946-52-1) represents a masterclass in pharmacophore engineering. This whitepaper explores the chemical synthesis, physicochemical profiling, and pharmacological utility of this critical bifunctional building block, providing actionable protocols for researchers and drug development professionals.

Introduction: The Strategic Role of Steric Hindrance in Drug Design

The 2,6-dimethylpiperidine moiety has long been recognized as a privileged scaffold in organic and medicinal chemistry[1]. Prepared primarily by the reduction of 2,6-dimethylpyridine (2,6-lutidine), the synthesis predominantly yields the achiral cis isomer, which exists largely in a stable chair conformation with equatorial methyl groups[2].

Historically, while the cis-2,6-dimethylpiperidine core provided excellent steric bulk and lipophilicity, attaching it directly to target pharmacophores often resulted in poor coupling yields due to the extreme steric hindrance around the secondary amine[3]. The conceptual leap occurred with the functionalization of this core using an ethylamine linker. The resulting compound, 2-(2,6-Dimethylpiperidin-1-yl)ethanamine , solved a critical engineering problem: it preserved the metabolic stability and target-binding properties of the hindered ring while providing a highly reactive, unhindered primary amine for downstream amide couplings, reductive aminations, and isothiocyanate reactions[4].

Physicochemical Profiling & Structural Dynamics

The utility of 2-(2,6-Dimethylpiperidin-1-yl)ethanamine hydrochloride lies in its optimal balance of lipophilicity and aqueous solubility. The two-carbon spacer is not merely a synthetic handle; it is pharmacologically critical. It provides the exact spatial geometry required to span the distance between hydrophobic binding pockets and hydrogen-bond acceptor sites in target receptors.

Table 1: Quantitative Physicochemical Data

Physicochemical ParameterValuePharmacological Causality / Significance
Molecular Formula C9H21ClN2Defines the stoichiometry of the hydrochloride salt[5].
Molecular Weight 192.73 g/mol Low molecular weight (<200 Da) ensures high ligand efficiency when used as a fragment[5].
XLogP3-AA (Free Base) ~1.5Optimal lipophilicity for membrane partitioning without excessive non-specific binding[5].
Topological Polar Surface Area 29.3 ŲWell below the 90 Ų threshold, ensuring excellent potential for blood-brain barrier (BBB) penetration[5].
Rotatable Bonds 2Low conformational entropy penalty upon binding to target receptors[5].
Hydrogen Bond Donors/Acceptors 2 / 2Provides necessary electrostatic interaction points for intracellular domains[5].

Historical Discovery & Pharmacological Evolution

The historical significance of the 2,6-dimethylpiperidine pharmacophore is most notably anchored in the development of antiarrhythmic agents. Early structure-activity relationship (SAR) studies demonstrated that incorporating the 2,6-dimethylpiperidine group yielded compounds with vastly superior antiarrhythmic profiles compared to unhindered analogs[6].

When functionalized into 2-(2,6-Dimethylpiperidin-1-yl)ethanamine, the molecule acts as a "bifunctional warhead." It easily crosses the lipid bilayer due to its optimal LogP, enters the cytosol, and engages intracellular targets such as voltage-gated sodium channels (Nav1.5). The steric bulk of the methyl groups forces the molecule into a specific orientation within the channel's inner vestibule, leading to state-dependent blockade—a highly desirable trait for preventing severe tachycardias without disrupting normal heart rhythms[6].

Mechanism Ligand Bifunctional Pharmacophore (Amine + Lipophilic Ring) Membrane Lipid Bilayer Partitioning (LogP ≈ 1.5) Ligand->Membrane Passive Diffusion Target Intracellular GPCR / Ion Channel (Hydrophobic Pocket) Membrane->Target Cytosolic Entry Binding Electrostatic & Steric Anchoring (State-Dependent) Target->Binding Receptor Engagement Efficacy Target Modulation (e.g., Antiarrhythmic Output) Binding->Efficacy Signal Transduction Alteration

Fig 1: Pharmacological pathway of bifunctional 2,6-dimethylpiperidine derivatives at target sites.

Chemical Synthesis & Methodological Evolution

The modern synthesis of 2-(2,6-Dimethylpiperidin-1-yl)ethanamine hydrochloride has evolved to maximize yield and stereochemical purity. The standard route involves the N-alkylation of cis-2,6-dimethylpiperidine followed by nitrile reduction and salification.

Synthesis A 2,6-Dimethylpiperidine (Sterically Hindered Base) B Alkylation (SN2) Reagents: ClCH2CN, K2CO3 Solvent: CH3CN A->B C Intermediate: 2-(2,6-Dimethylpiperidin-1-yl)acetonitrile B->C D Nitrile Reduction Reagents: LiAlH4 Solvent: Anhydrous Et2O C->D E Free Base: 2-(2,6-Dimethylpiperidin-1-yl)ethanamine D->E F Salification Reagents: HCl (gas) or ethereal HCl Solvent: EtOH E->F G Final Product: Hydrochloride Salt (CAS: 1357946-52-1) F->G

Fig 2: Step-by-step synthetic workflow for 2-(2,6-Dimethylpiperidin-1-yl)ethanamine hydrochloride.

Protocol 1: Optimized Synthesis of 2-(2,6-Dimethylpiperidin-1-yl)ethanamine hydrochloride

Phase 1: N-Alkylation

  • Step: Charge a dry, argon-flushed round-bottom flask with cis-2,6-dimethylpiperidine (1.0 eq) and anhydrous acetonitrile (10 mL/mmol). Add anhydrous K2CO3 (2.0 eq) and chloroacetonitrile (1.1 eq) dropwise at 0°C. Reflux for 12 hours.

  • Causality: Acetonitrile provides a highly polar aprotic environment to stabilize the transition state of the SN2 reaction. K2CO3 acts as a heterogeneous, non-nucleophilic acid scavenger, preventing the quaternization of the starting amine.

  • Self-Validating System: Perform Thin Layer Chromatography (TLC) using Hexane:EtOAc (7:3). The starting material (ninhydrin active) must disappear entirely, replaced by a higher Rf UV-active spot before proceeding.

Phase 2: Nitrile Reduction

  • Step: Filter the intermediate to remove potassium salts and concentrate in vacuo. Dissolve in anhydrous diethyl ether. Slowly add this solution to a suspension of LiAlH4 (2.0 eq) in ether at 0°C. Reflux for 4 hours.

  • Causality: LiAlH4 is a powerful hydride donor required to fully reduce the nitrile directly to a primary amine. The initial 0°C addition controls the highly exothermic hydride transfer, preventing solvent boil-off and unwanted side reactions.

  • Self-Validating System: Execute a Fieser workup ( n mL H2O, n mL 15% NaOH, 3n mL H2O). This specific sequence precipitates aluminum salts as a granular white solid, allowing easy filtration and preventing the formation of intractable emulsions.

Phase 3: Salification

  • Step: Dissolve the crude free base in absolute ethanol. Add 2M HCl in diethyl ether dropwise until pH 2 is reached. Filter the resulting precipitate and recrystallize from hot ethanol/ether.

  • Causality: Converting the free base to the hydrochloride salt[5] drastically improves the compound's oxidative stability, shelf life, and aqueous solubility, making it immediately suitable for biological testing.

Advanced In Vitro Validation Protocols

To validate the pharmacological efficacy of derivatives synthesized from this building block, rigorous electrophysiological screening is required.

Protocol 2: Electrophysiological Validation (Patch-Clamp)
  • Cell Preparation: Culture HEK293 cells stably expressing the target channel (e.g., Nav1.5).

    • Causality: HEK293 cells lack endogenous voltage-gated sodium channels, providing a clean, noise-free background to isolate the specific pharmacological effect of the synthesized derivative.

  • Perfusion & Application: Perfuse the cells with an extracellular solution. Apply the synthesized 2-(2,6-Dimethylpiperidin-1-yl)ethanamine derivatives (dissolved in DMSO, diluted to <0.1% final concentration to prevent solvent toxicity).

  • Self-Validating System: Monitor seal resistance continuously. Only proceed with data acquisition for cells exhibiting a seal resistance >1 GΩ (gigaohm). This ensures minimal leak current and guarantees high-fidelity data recording.

  • Voltage Protocol: Apply depolarizing pulses from a holding potential of -100 mV to -10 mV to measure state-dependent block, confirming the steric wedge mechanism of the 2,6-dimethylpiperidine core.

Conclusion

The historical discovery and development of 2-(2,6-Dimethylpiperidin-1-yl)ethanamine hydrochloride perfectly illustrates the power of rational chemical design. By bridging the sterically demanding, metabolically stable 2,6-dimethylpiperidine ring with a flexible, highly reactive ethylamine linker, chemists unlocked a versatile pharmacophore. Today, it remains a cornerstone intermediate in the synthesis of advanced therapeutics, from antiarrhythmics to complex targeted GPCR modulators.

References

  • Grokipedia. "2,6-Dimethylpiperidine." Chemical Substance Information. Available at:[Link][1]

  • Wikipedia. "2,6-Dimethylpiperidine." Conformational Properties and Synthesis. Available at:[Link][2]

  • Hoefle, M. L., et al. "Synthesis and antiarrhythmic activity of cis-2,6-dimethyl-alpha,alpha-diaryl-1-piperidinebutanols." Journal of Medicinal Chemistry, vol. 34, no. 1, 1991, pp. 12-19. PubMed. Available at:[Link][6]

  • PrepChem. "Synthesis of N-Propionyl-N'[2-(2,6-dimethylpiperidino)-ethyl]thiourea." Preparative Chemistry Procedures. Available at: [Link][4]

Sources

Protocols & Analytical Methods

Method

Application Note: Synthesis and Characterization of 2-(2,6-Dimethylpiperidin-1-yl)ethanamine Hydrochloride

Introduction and Strategic Rationale The compound 2-(2,6-dimethylpiperidin-1-yl)ethanamine (and its hydrochloride salt, CAS: 1357946-52-1) is a sterically hindered, bifunctional aliphatic amine building block[1]. It feat...

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Author: BenchChem Technical Support Team. Date: March 2026

Introduction and Strategic Rationale

The compound 2-(2,6-dimethylpiperidin-1-yl)ethanamine (and its hydrochloride salt, CAS: 1357946-52-1) is a sterically hindered, bifunctional aliphatic amine building block[1]. It features a primary amine available for conjugation or amidation, alongside a tertiary amine embedded within a 2,6-dimethylpiperidine ring. This unique structural motif is highly valued in modern drug discovery and formulation, serving as a critical precursor for synthesizing ionizable lipids used in mRNA lipid nanoparticle (LNP) formulations[2], as well as in the development of novel polynitrogenated CXCR4 coreceptor inhibitors[3].

Direct alkylation of 2,6-dimethylpiperidine with 2-haloethanamines often suffers from poor yields due to competitive aziridinium ion formation and polymerization of the alkylating agent. To ensure a self-validating, high-yield protocol, this guide employs a robust two-step sequence: cyanomethylation followed by nitrile reduction , culminating in hydrochloride salt formation to ensure oxidative stability and ease of handling.

SynthesisWorkflow A 2,6-Dimethylpiperidine + Chloroacetonitrile B Intermediate: 2-(2,6-dimethylpiperidin-1-yl) acetonitrile A->B K2CO3, MeCN 80°C, 12h C Free Base: 2-(2,6-dimethylpiperidin-1-yl) ethanamine B->C LiAlH4, THF 0°C to RT, 4h D Target Product: Hydrochloride Salt C->D HCl in Dioxane 0°C

Synthesis workflow for 2-(2,6-Dimethylpiperidin-1-yl)ethanamine hydrochloride.

Quantitative Reaction Parameters

The following table summarizes the stoichiometric requirements for a standard 50 mmol scale synthesis.

Reagent / MaterialMW ( g/mol )EquivalentsAmountRole in Synthesis
2,6-Dimethylpiperidine 113.201.05.66 g (50 mmol)Starting Material / Nucleophile
Chloroacetonitrile 75.501.24.53 g (60 mmol)Electrophile
Potassium Carbonate (K₂CO₃) 138.212.013.82 g (100 mmol)Acid Scavenger / Base
Acetonitrile (MeCN) 41.05-100 mLPolar Aprotic Solvent
Lithium Aluminum Hydride 37.952.03.80 g (100 mmol)Reducing Agent
Tetrahydrofuran (THF) 72.11-150 mLSolvent (Anhydrous)
4M HCl in Dioxane 36.462.531.25 mLSalt Formation Reagent

Step-by-Step Experimental Methodologies

Phase 1: Cyanomethylation (N-Alkylation)

Objective: Synthesize 2-(2,6-dimethylpiperidin-1-yl)acetonitrile via an S_N2 displacement.

  • Setup: Equip a 250 mL round-bottom flask with a magnetic stir bar, a reflux condenser, and an argon inlet.

  • Reagent Addition: Add 2,6-dimethylpiperidine (5.66 g, 50 mmol) and anhydrous potassium carbonate (13.82 g, 100 mmol) to 100 mL of anhydrous acetonitrile.

    • Causality Note: K₂CO₃ is selected as a mild, heterogeneous base to neutralize the HCl byproduct. This prevents the protonation of the piperidine nitrogen, maintaining its nucleophilicity without causing unwanted side reactions with the nitrile group.

  • Electrophile Introduction: Dropwise, add chloroacetonitrile (4.53 g, 60 mmol) over 15 minutes at room temperature.

  • Reaction: Heat the suspension to reflux (approx. 80°C) and stir vigorously for 12 hours.

  • Workup: Cool the mixture to room temperature and filter through a pad of Celite to remove inorganic salts (KCl and unreacted K₂CO₃). Wash the filter cake with an additional 30 mL of acetonitrile.

  • Concentration: Concentrate the filtrate under reduced pressure to yield the crude intermediate as a pale yellow oil. This intermediate is typically pure enough (>90% via LC-MS) to proceed directly to reduction.

Phase 2: Nitrile Reduction

Objective: Convert the intermediate nitrile to the primary amine.

  • Setup: In a rigorously dried 500 mL round-bottom flask under an argon atmosphere, suspend Lithium Aluminum Hydride (LiAlH₄) (3.80 g, 100 mmol) in 100 mL of anhydrous THF. Cool the suspension to 0°C using an ice-water bath.

    • Causality Note: LiAlH₄ is a powerful hydride donor required to fully reduce the nitrile to a primary amine. Anhydrous conditions are mandatory, as LiAlH₄ reacts violently with moisture to produce highly flammable hydrogen gas.

  • Addition: Dissolve the crude 2-(2,6-dimethylpiperidin-1-yl)acetonitrile from Phase 1 in 50 mL of anhydrous THF. Add this solution dropwise to the LiAlH₄ suspension over 30 minutes, maintaining the internal temperature below 10°C.

  • Reaction: Remove the ice bath and allow the mixture to warm to room temperature, stirring for 4 hours.

  • Fieser Workup (Critical Safety Step): Re-cool the reaction to 0°C. Quench the excess LiAlH₄ by sequentially adding:

    • 3.8 mL of distilled water (dropwise, extreme caution).

    • 3.8 mL of 15% aqueous NaOH solution.

    • 11.4 mL of distilled water.

    • Causality Note: The Fieser method (n g water, n g 15% NaOH, 3n g water per n g of LiAlH₄) is superior to simple aqueous quenching because it traps the aluminum salts in a granular, easily filterable crystalline lattice rather than a gelatinous emulsion, drastically improving the recovery of the amine.

  • Filtration: Stir the quenched mixture for 30 minutes until the salts turn stark white. Filter the mixture through a fritted glass funnel and wash the salts thoroughly with ethyl acetate (3 × 50 mL).

  • Isolation: Dry the combined organic filtrates over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure to yield the free base, 2-(2,6-dimethylpiperidin-1-yl)ethanamine, as a viscous oil.

Phase 3: Hydrochloride Salt Formation

Objective: Convert the volatile, oxidation-prone free base into a stable, solid hydrochloride salt[1].

  • Dissolution: Dissolve the crude free base in 50 mL of anhydrous diethyl ether (or dichloromethane if solubility is an issue). Cool to 0°C.

  • Acidification: Slowly add 4M HCl in dioxane (31.25 mL, 125 mmol). A white precipitate will form immediately.

    • Causality Note: An excess of HCl (2.5 eq) ensures complete protonation of both the primary and the sterically hindered tertiary amine, forming the dihydrochloride salt (or monohydrochloride depending on exact stoichiometry and isolation, though the dihydrochloride is common for such diamines to ensure complete stability).

  • Crystallization: Stir at 0°C for 30 minutes to ensure complete precipitation.

  • Collection: Filter the precipitate under vacuum, wash with cold anhydrous ether (2 × 20 mL), and dry in a vacuum desiccator overnight to yield 2-(2,6-dimethylpiperidin-1-yl)ethanamine hydrochloride as a white, hygroscopic powder.

Sources

Application

Application Notes and Protocols for In Vitro Characterization of 2-(2,6-Dimethylpiperidin-1-yl)ethanamine hydrochloride

Introduction: Unveiling the Potential of a Novel Piperidine Derivative 2-(2,6-Dimethylpiperidin-1-yl)ethanamine hydrochloride is a synthetic compound featuring a dimethyl-substituted piperidine ring linked to an ethanami...

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Author: BenchChem Technical Support Team. Date: March 2026

Introduction: Unveiling the Potential of a Novel Piperidine Derivative

2-(2,6-Dimethylpiperidin-1-yl)ethanamine hydrochloride is a synthetic compound featuring a dimethyl-substituted piperidine ring linked to an ethanamine side chain. While specific biological data for this molecule is not extensively documented, its structural motifs are present in a variety of bioactive compounds. The piperidine and ethanamine moieties are known pharmacophores that can interact with a range of biological targets, particularly within the central nervous system.

Structural analogs suggest potential interactions with two key target families: monoamine oxidases (MAO) and sigma (σ) receptors . Monoamine oxidases are crucial enzymes in the metabolism of neurotransmitters, and their inhibition is a therapeutic strategy for depression and neurodegenerative diseases. Sigma receptors are unique intracellular proteins implicated in a variety of cellular functions and are targets for conditions ranging from neurological disorders to cancer.[1]

These application notes provide a comprehensive guide for researchers, scientists, and drug development professionals to conduct initial in vitro characterization of 2-(2,6-Dimethylpiperidin-1-yl)ethanamine hydrochloride. The following protocols are designed to be self-validating systems, offering a robust framework for assessing the compound's potential activity at MAO and sigma receptors.

Compound Information and Handling

Before initiating any experimental work, it is crucial to understand the physicochemical properties and safety considerations for 2-(2,6-Dimethylpiperidin-1-yl)ethanamine hydrochloride.

PropertyValueSource
CAS Number 1357946-52-1[2]
Molecular Formula C9H21ClN2[2]
Molecular Weight 192.73 g/mol [2]
Physical Form Assumed to be a solid, typical for hydrochloride salts.General Knowledge
Solubility Expected to be soluble in aqueous solutions like water and buffers.General Chemical Principles

Safety and Handling:

The free base form, 2-(2,6-dimethylpiperidin-1-yl)ethan-1-amine, is classified with the following hazards:

  • Flammable liquid [3]

  • Acute toxicity (oral, dermal, inhalation) [3]

  • Causes severe skin corrosion [3]

  • May cause drowsiness or dizziness [3]

As such, appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat, should be worn at all times.[4][5] All handling of the compound, especially in its powdered form, should be performed in a well-ventilated area or a chemical fume hood.[4][5]

Experimental Workflow Overview

The following diagram outlines the suggested workflow for the in vitro characterization of 2-(2,6-Dimethylpiperidin-1-yl)ethanamine hydrochloride.

G cluster_prep Compound & Reagent Preparation cluster_assays Primary Screening cluster_followup Follow-up & Characterization prep_compound Prepare Stock Solution of 2-(2,6-Dimethylpiperidin-1-yl)ethanamine hydrochloride mao_assay Monoamine Oxidase (MAO) Inhibition Assay prep_compound->mao_assay Test Compound sigma_assay Sigma (σ) Receptor Binding Assay prep_compound->sigma_assay Test Compound prep_reagents Prepare Assay Buffers and Reagents prep_reagents->mao_assay Assay Components prep_reagents->sigma_assay Assay Components ic50 IC50 Determination for Active Assays mao_assay->ic50 If Inhibition Observed sigma_assay->ic50 If Binding Observed selectivity Selectivity Profiling (MAO-A vs. MAO-B, σ1 vs. σ2) ic50->selectivity

Caption: High-level workflow for the in vitro screening of the test compound.

Protocol 1: Monoamine Oxidase (MAO) Inhibition Assay

This protocol utilizes a fluorometric method to detect hydrogen peroxide (H₂O₂), a byproduct of MAO-catalyzed amine oxidation.[6] A decrease in the fluorescent signal in the presence of the test compound indicates potential MAO inhibition. The assay is designed to test for inhibition of both MAO-A and MAO-B isoforms.

Principle of the Assay

MAO_Pathway Tyramine Tyramine (Substrate) MAO MAO-A or MAO-B Tyramine->MAO H2O2 Hydrogen Peroxide (H₂O₂) MAO->H2O2 + O₂ + H₂O HRP Horseradish Peroxidase (HRP) H2O2->HRP Probe Non-fluorescent Probe Probe->HRP Fluorescence Fluorescent Product HRP->Fluorescence Inhibitor 2-(2,6-Dimethylpiperidin-1-yl) ethanamine hydrochloride Inhibitor->MAO Inhibition?

Caption: Fluorometric detection of MAO activity and its inhibition.

Materials and Reagents
  • MAO-A and MAO-B enzymes: Recombinant human enzymes are recommended.

  • MAO Assay Buffer: 100 mM potassium phosphate, pH 7.4.

  • Substrate: p-Tyramine hydrochloride.

  • Detection Reagents: Horseradish peroxidase (HRP) and a suitable fluorogenic probe (e.g., Amplex Red, OxiRed™).

  • Positive Controls: Clorgyline (MAO-A inhibitor) and Selegiline or Pargyline (MAO-B inhibitor).[6][7]

  • Test Compound: 2-(2,6-Dimethylpiperidin-1-yl)ethanamine hydrochloride.

  • Microplate: 96-well black, flat-bottom plate.

  • Plate Reader: Fluorometric plate reader with appropriate excitation/emission filters (e.g., Ex/Em = 535/587 nm).[6]

Step-by-Step Protocol
  • Reagent Preparation:

    • Prepare a 10 mM stock solution of the test compound in ultrapure water. Further dilute in MAO Assay Buffer to create a range of working concentrations (e.g., 10-fold serial dilutions from 1 mM to 10 nM).

    • Prepare stock solutions of positive control inhibitors (Clorgyline and Selegiline) in a similar manner.

    • Prepare the substrate solution (e.g., 20 mM p-Tyramine in water).

    • Prepare the Reaction Mix containing the fluorogenic probe and HRP in MAO Assay Buffer according to the manufacturer's instructions.

  • Assay Setup:

    • In a 96-well plate, add the following to designated wells:

      • Enzyme Control (100% activity): 50 µL of MAO-A or MAO-B enzyme solution and 10 µL of MAO Assay Buffer.

      • Test Compound Wells: 50 µL of MAO-A or MAO-B enzyme solution and 10 µL of each test compound dilution.

      • Positive Control Wells: 50 µL of MAO-A or MAO-B enzyme solution and 10 µL of the corresponding inhibitor (Clorgyline for MAO-A, Selegiline for MAO-B).

      • Blank (No Enzyme): 50 µL of MAO Assay Buffer.

  • Pre-incubation:

    • Mix the plate gently and pre-incubate at 37°C for 15 minutes to allow the test compound and inhibitors to interact with the enzymes.

  • Reaction Initiation:

    • Add 40 µL of the Reaction Mix to all wells.

    • Initiate the reaction by adding 10 µL of the p-Tyramine substrate solution to all wells.

  • Incubation and Measurement:

    • Incubate the plate at 37°C, protected from light, for 30-60 minutes.

    • Measure the fluorescence intensity using a plate reader at the appropriate wavelengths.

Data Analysis
  • Subtract the average fluorescence of the blank wells from all other readings.

  • Calculate the percent inhibition for each concentration of the test compound using the following formula: % Inhibition = 100 * (1 - (Fluorescence_Test / Fluorescence_EnzymeControl))

  • Plot the percent inhibition against the logarithm of the test compound concentration to determine the IC₅₀ value (the concentration of inhibitor required to reduce enzyme activity by 50%).

Protocol 2: Sigma (σ) Receptor Radioligand Binding Assay

This protocol describes a competitive binding assay to determine if 2-(2,6-Dimethylpiperidin-1-yl)ethanamine hydrochloride can displace a known radiolabeled ligand from σ₁ and σ₂ receptors.[1]

Principle of the Assay

This is a competition assay where the test compound competes with a radiolabeled ligand for binding to the sigma receptor. The amount of bound radioactivity is inversely proportional to the binding affinity of the test compound.

Materials and Reagents
  • Receptor Source: Guinea pig or rat liver membrane homogenates are a good source for both σ₁ and σ₂ receptors.[1][8]

  • Binding Buffer: 50 mM Tris-HCl, pH 7.4.

  • Radioligands:

    • For σ₁: [³H]-(+)-pentazocine[1][9]

    • For σ₂: [³H]-1,3-di(2-tolyl)guanidine ([³H]-DTG)[1][9]

  • σ₁ Masking Agent (for σ₂ assay): (+)-Pentazocine (non-radiolabeled).[1]

  • Non-specific Binding Control: Haloperidol.[10]

  • Test Compound: 2-(2,6-Dimethylpiperidin-1-yl)ethanamine hydrochloride.

  • Filtration System: Cell harvester and glass fiber filters (e.g., GF/B or GF/C), pre-soaked in 0.5% polyethylenimine (PEI).

  • Scintillation Counter and Cocktail.

Step-by-Step Protocol
  • Membrane Preparation:

    • Homogenize fresh or frozen liver tissue in ice-cold buffer.

    • Centrifuge the homogenate at low speed to remove debris.

    • Centrifuge the supernatant at high speed to pellet the membranes.

    • Wash the membrane pellet and resuspend in binding buffer. Determine the protein concentration using a standard method (e.g., BCA assay).[11]

  • Assay Setup (in duplicate or triplicate):

    • Total Binding: Membrane homogenate, radioligand, and binding buffer.

    • Non-specific Binding: Membrane homogenate, radioligand, and a high concentration of haloperidol (e.g., 10 µM).

    • Test Compound: Membrane homogenate, radioligand, and varying concentrations of the test compound.

    • For σ₂ Assay: Add (+)-pentazocine (e.g., 100-300 nM) to all wells to block the binding of [³H]-DTG to σ₁ receptors.[1][8]

  • Incubation:

    • The final assay volume is typically 200-250 µL.

    • Incubate the mixture at 37°C for 120 minutes with gentle agitation.[10]

  • Termination and Filtration:

    • Rapidly terminate the binding reaction by vacuum filtration through the pre-soaked glass fiber filters.[11]

    • Wash the filters multiple times with ice-cold wash buffer to remove unbound radioligand.

  • Counting:

    • Place the filters in scintillation vials, add scintillation cocktail, and measure the radioactivity using a scintillation counter.

Data Analysis
  • Specific Binding: Calculate specific binding by subtracting the non-specific binding from the total binding. Specific Binding = Total Binding (cpm) - Non-specific Binding (cpm)

  • Percent Displacement: Calculate the percentage of radioligand displaced by the test compound. % Displacement = 100 * (1 - ((Binding_Test - Binding_NonSpecific) / (Binding_Total - Binding_NonSpecific)))

  • Affinity (Ki): Plot the percent displacement against the logarithm of the test compound concentration. The IC₅₀ value can be determined from this curve and then converted to the inhibition constant (Ki) using the Cheng-Prusoff equation: Ki = IC₅₀ / (1 + ([L]/Kd)) Where [L] is the concentration of the radioligand and Kd is its dissociation constant.

Conclusion and Future Directions

The protocols outlined in these application notes provide a foundational framework for the initial in vitro characterization of 2-(2,6-Dimethylpiperidin-1-yl)ethanamine hydrochloride. Positive results in these assays—demonstrated by significant inhibition of MAO activity or displacement of radioligands from sigma receptors—would warrant further investigation. Subsequent studies could include determining the mode of MAO inhibition (e.g., competitive, non-competitive) and assessing the functional activity at sigma receptors (agonist vs. antagonist). These initial steps are critical in elucidating the pharmacological profile of this novel compound and guiding future drug development efforts.

References

  • Chu, U. B., & Ruoho, A. E. (2015). Sigma Receptor Binding Assays. Current Protocols in Pharmacology, 71, 1.34.1–1.34.21. [Link]

  • NextSDS. (n.d.). 2-(2,6-dimethylpiperidin-1-yl)ethan-1-amine — Chemical Substance Information. Retrieved from [Link]

  • PubMed. (2015). Sigma Receptor Binding Assays. Retrieved from [Link]

  • Sigma-Aldrich. (n.d.). Monoamine Oxidase A (MAO-A) Inhibitor Screening Kit (Fluorometric) (MAK295) - Technical Bulletin. Retrieved from [Link]

  • PubMed. (2022). Characterization of Sigma-2 Receptor-Specific Binding Sites Using [3H]DTG and [125I]RHM-4. Retrieved from [Link]

  • Gifford Bioscience. (n.d.). Data Sheet Radioligand Binding Assay Protocol. Retrieved from [Link]

  • Cell Biolabs, Inc. (n.d.). OxiSelect™ Monoamine Oxidase Assay Kit (Fluorometric). Retrieved from [Link]

  • ResearchGate. (2022). Characterization of Sigma-2 Receptor—Specific Binding Sites Using [H]DTG and [I]RHM-4. Retrieved from [Link]

  • ACS Publications. (2014). The Sigma Enigma: In Vitro/in Silico Site-Directed Mutagenesis Studies Unveil σ1 Receptor Ligand Binding. Biochemistry. [Link]

  • BioVision. (n.d.). Monoamine Oxidase Activity (Total MAO/MAO-A/MAO-B) Fluorometric Assay Kit. Retrieved from [Link]

  • MDPI. (2020). Sigma-2 Receptor—A Potential Target for Cancer/Alzheimer's Disease Treatment via Its Regulation of Cholesterol Homeostasis. International Journal of Molecular Sciences. [Link]

  • MDPI. (2021). Novel High Affinity Sigma-1 Receptor Ligands from Minimal Ensemble Docking-Based Virtual Screening. International Journal of Molecular Sciences. [Link]

  • Assay Genie. (n.d.). Monoamine Oxidase B (MAO-B) Inhibitor Screening Kit (Fluorometric) (#BN01013). Retrieved from [Link]

  • Cheméo. (n.d.). Chemical Properties of Ethanamine, N,N-dimethyl- (CAS 598-56-1). Retrieved from [Link]

  • Bio-Techne. (n.d.). Monoamine Oxidase Assay Kit. Retrieved from [Link]

Sources

Method

Application Note: 2-(2,6-Dimethylpiperidin-1-yl)ethanamine Hydrochloride as a Key Intermediate in Targeted Therapeutics Synthesis

Executive Summary In modern medicinal chemistry, optimizing the pharmacokinetic (PK) and pharmacodynamic (PD) profiles of lead compounds often requires the strategic incorporation of sterically hindered aliphatic heteroc...

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Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

In modern medicinal chemistry, optimizing the pharmacokinetic (PK) and pharmacodynamic (PD) profiles of lead compounds often requires the strategic incorporation of sterically hindered aliphatic heterocycles. 2-(2,6-Dimethylpiperidin-1-yl)ethanamine hydrochloride (CAS: 1357946-52-1) is a highly versatile bifunctional chemical intermediate designed for this exact purpose. Featuring a highly nucleophilic primary amine tethered via an ethyl linker to a sterically shielded piperidine ring, this building block allows researchers to seamlessly integrate a metabolically stable, lipophilic basic center into complex drug scaffolds. It has become a critical intermediate in the synthesis of next-generation kinase inhibitors and G-protein-coupled receptor (GPCR) modulators.

Physicochemical Profiling & Structural Rationale

The selection of 2-(2,6-dimethylpiperidin-1-yl)ethanamine over its unsubstituted piperidine counterpart is driven by fundamental physical organic chemistry principles aimed at overcoming common drug development liabilities:

  • Metabolic Stability via Steric Hindrance: The tertiary nitrogen of a standard piperidine ring is highly susceptible to cytochrome P450 (CYP450)-mediated oxidation at the α -carbon, leading to rapid N-dealkylation and high in vivo clearance. The introduction of methyl groups at the 2- and 6-positions creates a steric shield around the nitrogen lone pair and adjacent carbons. This structural modification physically blocks enzymatic access, significantly increasing the metabolic half-life of the resulting drug candidate[1][2][3].

  • Lipophilicity and pKa Modulation: The inductive electron-donating effects of the methyl groups, combined with their steric bulk, slightly lower the basicity (pKa) of the piperidine nitrogen compared to unsubstituted analogs. This prevents the compound from becoming overly trapped in acidic intracellular compartments while simultaneously increasing the overall lipophilicity (logP) to enhance passive membrane permeability[2].

  • Salt Form Stability: The intermediate is supplied as a hydrochloride salt rather than a free base. The free primary amine is prone to atmospheric oxidation and degradation over time. The HCl salt ensures long-term bench stability and consistent stoichiometric weighing, though it necessitates in situ neutralization during synthetic workflows.

M A Unsubstituted Piperidine (Metabolically Labile) B CYP450 Oxidation at alpha-Carbon A->B C Rapid N-Dealkylation (High Clearance) B->C D 2,6-Dimethylpiperidine Derivative E Steric Shielding by alpha-Methyl Groups D->E F CYP450 Resistance (Increased Half-Life) E->F

Mechanism of steric shielding preventing CYP450-mediated N-dealkylation.

Primary Applications in Medicinal Chemistry

This intermediate is predominantly utilized in two major therapeutic areas:

  • Targeted Kinase Inhibitors: It is a foundational building block in the synthesis of pyrazolopyrimidine and pyrazolothiazole carboxamides targeting the Platelet-Derived Growth Factor Receptor (PDGFR). The primary amine is coupled to a heteroaromatic core, positioning the basic piperidine tail to interact with solvent-exposed regions or specific acidic residues within the kinase hinge region[4][5].

  • Metabolic & CNS Disorders: The scaffold is heavily featured in the optimization of MGAT2 inhibitors and Apelin receptor agonists. In these programs, replacing an unsubstituted piperidine with the 2,6-dimethyl variant was the critical step that rescued compounds from rapid hepatic clearance, transforming them into viable oral clinical candidates[3][6].

Analytical & Quality Control Data

To ensure reproducibility in downstream coupling reactions, the intermediate must be rigorously validated. Below are the standard physicochemical parameters and expected analytical benchmarks.

ParameterValue / Description
Chemical Name 2-(2,6-Dimethylpiperidin-1-yl)ethanamine hydrochloride
CAS Number 1357946-52-1 (HCl salt) / 769-24-4 (Free base)
Molecular Formula C9H21ClN2
Molecular Weight 192.73 g/mol
Appearance White to off-white crystalline powder
Solubility Highly soluble in Water, DMSO, and Methanol
LC-MS (ESI+) Expected [M+H]+ at m/z 157.1 (Corresponds to free base)
Storage Conditions Hygroscopic; store desiccated at 2-8°C or room temperature

Experimental Protocols

The following protocols provide self-validating methodologies for integrating the intermediate into complex drug scaffolds. The causality behind reagent selection is explicitly detailed to allow scientists to troubleshoot effectively.

Protocol A: Amide Coupling via HATU/DIPEA Activation

Objective: To couple the primary amine of the intermediate to a sterically demanding or electronically deactivated carboxylic acid (e.g., a substituted nicotinic acid). Causality: HATU is selected as the coupling reagent because it generates a highly reactive 7-azabenzotriazole active ester, which is necessary to drive the reaction forward when coupling bulky substrates. N,N-Diisopropylethylamine (DIPEA) is utilized as a non-nucleophilic base; its primary role is to liberate the free amine from the hydrochloride salt in situ without competing for the activated ester.

Step-by-Step Methodology:

  • Activation: In an oven-dried round-bottom flask under an inert nitrogen atmosphere, dissolve the target carboxylic acid (1.0 equiv) and HATU (1.2 equiv) in anhydrous N,N-Dimethylformamide (DMF) (0.2 M concentration).

  • Base Addition: Add DIPEA (3.0 equiv) dropwise to the stirring solution. Allow the mixture to stir at room temperature for 15 minutes to ensure complete formation of the active ester.

  • Amine Introduction: Add 2-(2,6-dimethylpiperidin-1-yl)ethanamine hydrochloride (1.1 equiv) in a single portion. Note: The excess DIPEA will immediately neutralize the HCl salt, generating the nucleophilic free amine.

  • Reaction: Stir the reaction mixture at room temperature for 2–4 hours. Monitor reaction progress via LC-MS until the active ester is fully consumed.

  • Workup: Quench the reaction with saturated aqueous NaHCO3​ . Extract the aqueous layer three times with Ethyl Acetate (EtOAc). Wash the combined organic layers with 5% aqueous LiCl (to remove residual DMF) and brine.

  • Isolation: Dry the organic layer over anhydrous Na2​SO4​ , filter, and concentrate under reduced pressure. Purify the crude product via reverse-phase HPLC or silica gel chromatography (DCM/MeOH gradient).

Protocol B: Nucleophilic Aromatic Substitution (SNAr)

Objective: To attach the ethylamine linker to an electron-deficient heteroaryl halide (e.g., a chloropyrimidine core). Causality: While the primary amine is highly nucleophilic, the bulky 2,6-dimethylpiperidine tail can induce steric clashes during the transition state. Therefore, elevated temperatures (often via microwave irradiation) and a polar aprotic solvent (NMP) are required to overcome the activation energy barrier.

Step-by-Step Methodology:

  • Preparation: In a microwave-safe vial, combine the heteroaryl chloride (1.0 equiv) and 2-(2,6-dimethylpiperidin-1-yl)ethanamine hydrochloride (1.5 equiv).

  • Solvent & Base: Suspend the reagents in anhydrous N-Methyl-2-pyrrolidone (NMP) (0.5 M). Add DIPEA (4.0 equiv) to neutralize the HCl salt and act as an acid scavenger for the HCl generated during the SNAr process.

  • Irradiation: Seal the vial and heat the mixture in a microwave reactor at 120°C for 30–45 minutes.

  • Analysis & Workup: Cool the vial to room temperature. Verify product formation via LC-MS. Dilute the mixture with water to precipitate the crude product, or extract with EtOAc if the product remains highly soluble.

G A 2-(2,6-Dimethylpiperidin-1-yl) ethanamine HCl B In Situ Free-Basing (DIPEA / TEA) A->B C Amidation (HATU) with Carboxylic Acid B->C Pathway A D SNAr Reaction with Heteroaryl Halide B->D Pathway B E Kinase Inhibitor (e.g., PDGFR Inhibitor) C->E F Metabolic/CNS Modulator D->F

Synthetic workflow for integrating the amine intermediate into targeted therapeutics.

References

  • Pyrazolopyrimidines and their uses as PDGFR inhibitors. World Intellectual Property Organization (WIPO). Patent WO2023007009A1.
  • Screening Hit to Clinical Candidate: Discovery of BMS-963272, a Potent, Selective MGAT2 Inhibitor for the Treatment of Metabolic Disorders. Journal of Medicinal Chemistry, ACS Publications. Available at:[Link]

  • Pyrazole Agonist of the Apelin Receptor Improves Symptoms of Metabolic Syndrome in Mice. Journal of Medicinal Chemistry, ACS Publications. Available at:[Link]

Sources

Application

Application Note: Dissolution and In Vitro Application of 2-(2,6-Dimethylpiperidin-1-yl)ethanamine Hydrochloride

Physicochemical Profile & Causality of Salt Forms 2-(2,6-Dimethylpiperidin-1-yl)ethanamine hydrochloride (CAS: 1357946-52-1) is an aliphatic amine utilized in advanced pharmacological screening and drug development. Unde...

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Author: BenchChem Technical Support Team. Date: March 2026

Physicochemical Profile & Causality of Salt Forms

2-(2,6-Dimethylpiperidin-1-yl)ethanamine hydrochloride (CAS: 1357946-52-1) is an aliphatic amine utilized in advanced pharmacological screening and drug development. Understanding its physicochemical properties is the first step in designing a robust in vitro assay.

The compound has a molecular weight of 192.73 g/mol (Formula: C₉H₂₁ClN₂). Crucially, this molecule is supplied as a hydrochloride (HCl) salt . The intentional formulation of amines as HCl salts significantly enhances their thermodynamic solubility and intrinsic dissolution rate in aqueous media compared to their free base counterparts[1]. For cell culture applications, this is a massive advantage: it allows researchers to dissolve the compound directly in physiological buffers, entirely circumventing the need for organic solvents like Dimethyl Sulfoxide (DMSO). Avoiding DMSO is critical, as final DMSO concentrations above 0.1% v/v are widely documented to induce cytotoxicity, alter membrane permeability, and trigger off-target transcriptional artifacts[2].

Solvent Selection Matrix

To ensure experimental integrity, solvent selection must prioritize cell viability and compound stability. Below is a quantitative and qualitative comparison of potential solvents for this compound.

SolventMax Recommended StockCell Culture SuitabilityCausality / Mechanistic Rationale
Milli-Q Water > 50 mMOptimal Highly polar HCl salts dissolve readily. Water introduces zero vehicle toxicity when diluted into buffered culture media.
PBS (pH 7.4) 20 - 50 mMExcellent Maintains physiological pH and osmolarity. Ideal if large volumes of stock are being added to the cells.
DMSO ~ 10 - 20 mMSub-optimalUnnecessary for HCl salts. Requires strict dilution to keep final well concentration < 0.1% v/v to avoid toxicity[2].
Ethanol < 10 mMPoorLower solubility for highly polar salts; high risk of evaporation altering stock concentration; cellular toxicity.

Self-Validating Preparation Protocol (50 mM Aqueous Stock)

The following protocol is designed as a self-validating system. Each step includes a verification checkpoint to ensure the compound is fully dissolved, sterile, and stable.

Materials Required:

  • 2-(2,6-Dimethylpiperidin-1-yl)ethanamine HCl powder

  • Sterile Milli-Q Water or 1X PBS (pH 7.4)

  • 0.22 µm Polyethersulfone (PES) syringe filter

  • Sterile, low-bind microcentrifuge tubes

Step-by-Step Methodology:

  • Mass/Volume Calculation: To prepare a 50 mM stock solution, dissolve 9.64 mg of the compound in 1.0 mL of sterile Milli-Q water or PBS.

  • Reconstitution & Verification: Vortex the solution vigorously for 30–60 seconds.

    • Self-Validation Check: Hold the tube against a light source. The solution must be optically clear with no Tyndall effect (light scattering). If micro-particulates remain, sonicate in a room-temperature water bath for 2 minutes.

  • Sterile Filtration: Draw the solution into a sterile syringe and pass it through a 0.22 µm PES filter into a sterile tube[3].

    • Causality: PES is strictly recommended over Nylon or Nitrocellulose due to its exceptionally low drug- and protein-binding characteristics, ensuring the 50 mM concentration remains accurate. Do not autoclave , as the thermal stress can degrade the aliphatic amine structure.

  • Aliquotting & Storage: Divide the filtered stock into 50 µL or 100 µL single-use aliquots and store immediately at -20°C.

    • Causality: Aliquotting is mandatory to prevent repeated freeze-thaw cycles, which cause localized concentration gradients, micro-precipitation, and accelerated degradation of the active pharmaceutical ingredient[4].

G A 2-(2,6-Dimethylpiperidin-1-yl) ethanamine HCl B Dissolve in Sterile Milli-Q Water or PBS A->B Add Solvent C Vortex & Visual Check (Ensure Clear Solution) B->C Mix D Sterile Filtration (0.22 µm PES Filter) C->D Sterilize E Aliquot & Store (-20°C) D->E 50 mM Stock F Dilute in Culture Media (Check pH Indicator) E->F Thaw & Dilute G Apply to Cell Culture (Include Vehicle Control) F->G Treat Cells

Workflow for the preparation and application of aqueous hydrochloride salt stock solutions.

In Vitro Application & Vehicle Control Strategy

When transitioning from the stock solution to active cell culture, maintaining the physiological environment is paramount.

  • Media Pre-Dilution: Thaw a single aliquot of the 50 mM stock at room temperature. Do not add the concentrated stock directly to the cell monolayer, as the localized high concentration can cause osmotic shock. Instead, perform an intermediate dilution in pre-warmed (37°C) complete culture media (e.g., DMEM + 10% FBS) to reach your target working concentration (e.g., 10 µM to 100 µM).

  • pH Verification (Self-Validation): Because the compound is a hydrochloride salt, adding high volumes of it to unbuffered media can slightly lower the pH. Verify that the phenol red indicator in your culture media remains a healthy pink/red (pH ~7.2–7.4). If it shifts toward yellow/orange, switch your stock solvent from Water to 1X PBS to provide additional buffering capacity.

  • Rigorous Vehicle Controls: The trustworthiness of your assay relies entirely on your control group. The vehicle control cells must receive the exact same volume of the stock solvent (Water or PBS) as the highest concentration treatment group. For example, if you add 2 µL of the aqueous stock to 1 mL of media for your maximum dose, you must add 2 µL of sterile water/PBS to your control wells.

References

  • Strategies to Address Low Drug Solubility in Discovery and Development ResearchG
  • LDN193189 (Hydrochloride)
  • Optimized protocol for naive human pluripotent stem cell-derived trophoblast induction ResearchG
  • Culture of Human Intestinal Organoids R&D Systems / Tocris Bioscience

Sources

Method

NMR Spectroscopy Characterization Protocol for 2-(2,6-Dimethylpiperidin-1-yl)ethanamine Hydrochloride

Structural Dynamics & Stereochemical Context Unambiguous structural confirmation of starting materials and intermediate building blocks is paramount in drug development. 2-(2,6-Dimethylpiperidin-1-yl)ethanamine hydrochlo...

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Author: BenchChem Technical Support Team. Date: March 2026

Structural Dynamics & Stereochemical Context

Unambiguous structural confirmation of starting materials and intermediate building blocks is paramount in drug development. 2-(2,6-Dimethylpiperidin-1-yl)ethanamine hydrochloride is a highly sterically hindered bifunctional aliphatic amine[1]. Characterizing this molecule via Nuclear Magnetic Resonance (NMR) spectroscopy requires navigating complex overlapping aliphatic signals and understanding its conformational dynamics.

The piperidine ring in this molecule can exist as either a cis-isomer (meso compound) or a trans-isomer (racemic mixture). In the cis-isomer, the piperidine ring adopts a highly stable chair conformation where both bulky methyl groups occupy equatorial positions to minimize 1,3-diaxial steric clashes[2]. Conversely, the trans-isomer forces one methyl group into an axial position, drastically altering the magnetic environment and resulting in distinct NMR chemical shifts. This guide focuses on the thermodynamically favored and commercially prevalent cis-isomer.

Furthermore, the protonation state dictates the chemical shifts. As a hydrochloride salt dissolved in a polar solvent, the electron-withdrawing effect of the protonated amines (both the primary ethanamine and the tertiary piperidine nitrogen) significantly deshields adjacent protons compared to the free base[3].

Experimental Protocol: Sample Preparation & Acquisition

To ensure a self-validating and reproducible NMR acquisition, the choice of solvent and referencing is critical. Deuterium Oxide (D₂O) is the mandatory solvent for this amine hydrochloride. The use of D₂O simplifies the spectrum by rapidly exchanging the broad, quadrupolar-broadened acidic amine protons (-NH₃⁺ and -NH⁺) with deuterium, causing their signals to disappear and revealing the underlying aliphatic multiplets[4].

Step-by-Step Methodology:

  • Gravimetric Preparation : Accurately weigh 10–15 mg of 2-(2,6-Dimethylpiperidin-1-yl)ethanamine hydrochloride into a clean glass vial[4].

  • Solvation & Referencing : Add 0.6 mL of D₂O (99.9% D) containing 0.05% w/v TSP (3-(trimethylsilyl)propionic-2,2,3,3-d₄ acid sodium salt). TSP acts as the internal chemical shift reference (δ 0.00 ppm).

  • Dissolution & Self-Validation Check : Vortex the mixture for 30 seconds. Validation step: Visually inspect the solution against a light source. It must be perfectly clear; any particulate matter will distort magnetic field homogeneity and broaden the spectral lines. Filter through a glass wool plug if necessary.

  • Transfer : Transfer the homogeneous solution to a standard 5 mm precision NMR tube using a clean glass Pasteur pipette.

  • Instrument Tuning : Insert the sample into the NMR spectrometer (400 MHz or higher recommended). Lock onto the D₂O signal, tune and match the probe to the sample's specific dielectric constant, and shim the magnet until the TSP reference peak line-width at half-height is < 1.0 Hz.

  • Data Acquisition :

    • ¹H NMR : Acquire a minimum of 16 scans with a 2-second relaxation delay to ensure quantitative integration of the methyl groups.

    • ¹³C NMR : Acquire a minimum of 1024 scans with proton decoupling.

Quantitative Data: 1D NMR Spectral Assignments

The protonation of the nitrogens pulls electron density away from the adjacent carbons, shifting the C2/C6 methines and the ethyl chain signals significantly downfield. For comparison, the C2/C6 methine protons of the unprotonated cis-2,6-dimethylpiperidine free base appear at approximately 2.64 ppm[3], whereas in the hydrochloride salt, they shift to ~3.50 ppm.

Table 1: Representative ¹H and ¹³C NMR Chemical Shifts for cis-2-(2,6-Dimethylpiperidin-1-yl)ethanamine HCl in D₂O.

Position¹H Shift (δ ppm)Multiplicity (J in Hz)¹³C Shift (δ ppm)Causality & Assignment Notes
C2/C6-CH₃ 1.40Doublet (6.5)19.0Equatorial methyls; shifted downfield due to adjacent N⁺.
C3/C5 (axial) 1.50Multiplet28.5Exhibits large 1,3-diaxial coupling to C4(axial).
C4 (ax/eq) 1.60 - 1.80Multiplet22.0Overlapping multiplet region; furthest from the N⁺ center.
C3/C5 (equatorial) 1.90Multiplet28.5Deshielded relative to axial protons due to magnetic anisotropy.
Ethyl CH₂-NH₃⁺ 3.20Multiplet36.0Deshielded by the primary ammonium group.
Ethyl N-CH₂ 3.40Multiplet48.0Deshielded by the sterically hindered tertiary ammonium group.
C2/C6 (methine) 3.50Multiplet58.0Highly deshielded by both the adjacent N⁺ and the methyl group.

2D NMR Elucidation & Validation Strategy

Relying solely on 1D ¹H NMR is insufficient due to the overlapping multiplets in the 1.50–1.90 ppm and 3.20–3.50 ppm regions. A self-validating 2D NMR workflow must be employed to prove molecular connectivity.

  • Spin System Tracing (¹H-¹H COSY) : Begin by identifying the distinct methyl doublet at 1.40 ppm. The COSY spectrum will show a ³J cross-peak from this doublet to the C2/C6 methine multiplet at 3.50 ppm. From the methine, "walk" around the piperidine ring to assign the C3/C5 and C4 protons. A separate, isolated spin system will be observed for the two adjacent CH₂ groups of the ethyl chain.

  • Carbon-Proton Mapping (¹H-¹³C HSQC) : Use HSQC to resolve the overlapping proton multiplets by correlating them to their directly attached ¹³C signals. This easily separates the C4 protons (~22.0 ppm ¹³C) from the C3/C5 protons (~28.5 ppm ¹³C).

  • Linkage Confirmation (¹H-¹³C HMBC) : This is the critical self-validation step. To prove that the ethanamine chain is covalently bonded to the piperidine nitrogen (and not a mixture of unreacted precursors), you must observe a ³J(C,H) correlation from the ethyl N-CH₂ protons (3.40 ppm) to the piperidine C2/C6 carbons (58.0 ppm).

  • Stereochemical Validation (NOESY) : To definitively prove the cis-conformation, analyze the NOESY spectrum. The axial C2/C6 methine protons will show strong through-space Nuclear Overhauser Effect (NOE) correlations to each other and to the axial C4 proton, confirming they all reside on the same face of the chair conformation[2].

Visual Workflow

NMR_Workflow Start Sample Prep: 2-(2,6-Dimethylpiperidin-1-yl) ethanamine HCl in D2O Step1 Identify C2/C6 Methyls (1H Doublet ~1.4 ppm) Start->Step1 Step2 1H-1H COSY: Trace Spin Systems (Ring Walk & Ethyl Chain) Step1->Step2 3J(H,H) Coupling Step3 1H-13C HSQC: Map Aliphatic Carbons (Resolve Overlapping Multiplets) Step2->Step3 1J(C,H) Coupling Step4 1H-13C HMBC: Confirm N-Alkylation (Ethyl CH2 to C2/C6 Cross-Peaks) Step3->Step4 2J/3J(C,H) Coupling Step5 NOESY: Stereochemical Validation (cis-isomer: 1,3-diaxial NOE) Step4->Step5 Through-Space NOE

Figure 1: Sequential 2D NMR elucidation workflow for 2-(2,6-Dimethylpiperidin-1-yl)ethanamine HCl.

References

  • NextSDS. "2-(2,6-dimethylpiperidin-1-yl)ethan-1-amine — Chemical Substance Information." Available at:[1]

  • Royal Society of Chemistry. "Supporting Information: Hydrogenation of Functionalised Pyridines with a Rhodium Oxide Catalyst under Mild Conditions." Available at:[3]

  • BenchChem. "Validating the Structure of 2-Methylallylamine Hydrochloride: A Comparative ¹H NMR Guide." Available at:[4]

  • Canadian Science Publishing. "Conformational analysis of chiral hindered amides." Available at:[2]

Sources

Technical Notes & Optimization

Troubleshooting

overcoming solubility issues with 2-(2,6-Dimethylpiperidin-1-yl)ethanamine hydrochloride in DMSO

Welcome to the Technical Support Center. As application scientists, we frequently encounter researchers struggling to achieve consistent solubility with complex amine hydrochloride salts in organic solvents.

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Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center. As application scientists, we frequently encounter researchers struggling to achieve consistent solubility with complex amine hydrochloride salts in organic solvents.

This guide is designed to provide you with the mechanistic understanding, quantitative expectations, and self-validating protocols required to overcome the solubility barriers of 2-(2,6-Dimethylpiperidin-1-yl)ethanamine hydrochloride in Dimethyl Sulfoxide (DMSO).

Part 1: The Mechanistic "Why" – Understanding the Solvation Barrier

To solve a solubility issue, we must first understand the physicochemical environment. 2-(2,6-Dimethylpiperidin-1-yl)ethanamine hydrochloride consists of a lipophilic core (the 2,6-dimethylpiperidine ring) and a highly polar, charged headgroup (the protonated ethylamine paired with a chloride anion).

When you introduce this crystalline salt into pure, anhydrous DMSO, a thermodynamic conflict occurs:

  • The Aprotic Limitation: DMSO is a polar aprotic solvent. While its sulfoxide oxygen is an excellent hydrogen-bond acceptor (capable of solvating cations), it lacks a hydrogen-bond donor. Consequently, DMSO cannot effectively solvate the chloride anion.

  • Crystal Lattice Energy: Because the chloride ion remains poorly solvated, the strong ionic and hydrogen bonds between the protonated amine and the chloride ion within the crystal lattice remain intact. This phenomenon, often driven by self-association and salting-out effects, severely limits the dissolution of the salt1[1].

To force dissolution, we must either provide enough kinetic energy to break the lattice or chemically alter the compound to remove the ionic charge.

Part 2: Quantitative Data & Expected Solubility Profiles

The table below summarizes the expected solubility behaviors of this compound based on its ionization state and the solvent environment.

Compound StateSolvent SystemMax Soluble ConcentrationMechanistic Rationale
Hydrochloride Salt 100% Anhydrous DMSO< 10 mMHigh crystal lattice energy; poor anion solvation by aprotic DMSO.
Free Base (In-situ neutralized)100% Anhydrous DMSO> 100 mMHigh lipophilicity; removal of ionic charge allows favorable solvent-solute interactions.
Hydrochloride Salt DMSO + 5% Water (v/v)~ 25 - 50 mMThe protic co-solvent (water) successfully acts as a hydrogen-bond donor to solvate the chloride anion.

Part 3: Troubleshooting FAQs

Q1: My 2-(2,6-Dimethylpiperidin-1-yl)ethanamine hydrochloride powder forms a cloudy suspension in fresh DMSO. What are the immediate physical steps I should take? A1: Before altering the chemistry, apply kinetic energy. Tightly cap the vial, vortex vigorously for 1-2 minutes, and place it in a water bath sonicator at 40°C to 60°C for 10-15 minutes 2[2]. The thermal and acoustic energy often provides the necessary activation energy to disrupt the crystal lattice for lower concentration stocks.

Q2: I need a highly concentrated stock (e.g., 50 mM) for a high-throughput assay. Heating and sonication are failing. How can I force dissolution without changing my primary solvent? A2: You must employ in-situ free-basing. By adding a stoichiometric excess (e.g., 1.1 equivalents) of a non-nucleophilic organic base like N,N-Diisopropylethylamine (DIPEA) directly to the DMSO suspension, you deprotonate the primary amine. This converts the recalcitrant salt into its highly lipophilic free-base form, which will dissolve almost instantly in organic solvents3[3].

Q3: My stock solution was perfectly clear when I made it, but after a month in the -20°C freezer, a micro-precipitate has formed. What caused this? A3: This is a classic symptom of moisture absorption. DMSO is highly hygroscopic. Every time the vial is opened, it absorbs atmospheric water. While a microscopic amount of water can initially aid HCl salt dissolution, excessive water alters the hydrogen-bonding network of the solvent. This leads to supersaturation and subsequent precipitation of the compound, a process exacerbated by freeze-thaw cycles 4[4]. Always aliquot your stocks to prevent repeated atmospheric exposure.

Part 4: Self-Validating Experimental Protocols

Protocol A: Standard Kinetic Dissolution

Use this protocol for low-concentration stocks (≤ 10 mM).

  • Equilibration: Allow a sealed bottle of anhydrous DMSO and the vial of 2-(2,6-Dimethylpiperidin-1-yl)ethanamine hydrochloride to reach room temperature in a desiccator. This prevents condensation from introducing uncontrolled water.

  • Addition: Add the required volume of anhydrous DMSO to the pre-weighed powder.

  • Agitation: Vortex vigorously for 2 minutes.

  • Thermal Sonication: Place the vial in an ultrasonic water bath set to 40°C for 15 minutes.

  • Validation Step (Critical): Do not rely solely on the naked eye. Centrifuge the vial at 10,000 x g for 5 minutes. Carefully inspect the very bottom of the tube for a microscopic, translucent pellet. If a pellet exists, the solution is not fully dissolved, and the actual concentration of your supernatant is lower than calculated. Proceed to Protocol B.

Protocol B: In-Situ Free-Basing (Rescue Method)

Use this protocol for high-concentration stocks or when Protocol A fails.

  • Suspension: Prepare a suspension of the HCl salt in anhydrous DMSO at your target concentration (e.g., 50 mM).

  • Base Calculation: Calculate the molar amount of your compound. Determine the volume of DIPEA required to achieve 1.1 molar equivalents.

  • Neutralization: Add the DIPEA directly to the DMSO suspension.

  • Agitation: Vortex for 2 to 5 minutes. The cloudy suspension should rapidly clarify as the free base is generated.

  • Validation Step (Critical): Perform a rapid LC-MS analysis on a 1:1000 diluted aliquot. This validates two things: (1) that the compound is fully in solution, and (2) that the addition of the organic base did not trigger any unexpected degradation or side reactions with the piperidine core prior to your downstream assays.

Part 5: Visual Workflow

G Start Weigh 2-(2,6-Dimethylpiperidin-1-yl) ethanamine HCl into vial AddDMSO Add Anhydrous DMSO Start->AddDMSO Check1 Centrifuge & Inspect: Is solution clear? AddDMSO->Check1 Sonicate Kinetic Energy: Vortex & Sonicate (40°C) Check1->Sonicate No Success Clear Stock Solution Proceed to Assay Check1->Success Yes Check2 Centrifuge & Inspect: Is solution clear? Sonicate->Check2 FreeBase Chemical Alteration: Add 1.1 eq DIPEA Check2->FreeBase No Check2->Success Yes FreeBase->Success Dissolves as Free Base

Decision tree for troubleshooting amine hydrochloride DMSO solubility.

References

  • Title: Salt formation to improve drug solubility Source: USPTO / Advanced Drug Delivery Reviews URL: [Link]

Sources

Optimization

Technical Support Center: Purification of 2-(2,6-Dimethylpiperidin-1-yl)ethanamine Hydrochloride

Welcome to the Technical Support Center. As a Senior Application Scientist, I have designed this hub to assist researchers and drug development professionals in troubleshooting and optimizing the purification of 2-(2,6-D...

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Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center. As a Senior Application Scientist, I have designed this hub to assist researchers and drug development professionals in troubleshooting and optimizing the purification of 2-(2,6-Dimethylpiperidin-1-yl)ethanamine hydrochloride (CAS: 1357946-52-1)[1].

This compound is a highly polar, hygroscopic aliphatic diamine salt. It features both a primary amine and a sterically hindered tertiary amine (the 2,6-dimethylpiperidine core). Because of its diamine nature and extreme water solubility, standard silica gel chromatography is often ineffective due to irreversible chemisorption. Instead, purification relies on exploiting its phase-partitioning behavior through acid-base extraction[2] and anti-solvent recrystallization[3].

Part 1: Physicochemical Profiling & Solvent Selection

Understanding the thermodynamic properties of your target molecule is the first step in designing a self-validating purification system. The table below summarizes the quantitative data dictating solvent and method selection.

PropertyFree Base Form (CAS: 769-24-4)Hydrochloride Salt (CAS: 1357946-52-1)Impact on Purification Strategy
Molecular Weight 156.27 g/mol 192.73 g/mol (Mono-HCl) / 229.19 (Di-HCl)Determines stoichiometric equivalents for re-salting[1].
Aqueous Solubility Low to ModerateExtremely HighDrives the necessity of phase separation during extraction.
Organic Solubility High (DCM, MTBE, Et₂O, Hexanes)Low (Et₂O, MTBE, Hexanes); High (MeOH, EtOH)Enables anti-solvent recrystallization using EtOH/Et₂O[3].
Estimated pKa ~10.5 (Primary N), ~10.9 (Piperidine N)N/A (Protonated)Requires aqueous phase pH > 12 for complete free-basing[2].
Physical State Viscous Liquid / OilCrystalline Solid (Hygroscopic)Salt form is mandatory for long-term benchtop stability.

Part 2: Frequently Asked Questions (FAQs)

Q1: My synthesized hydrochloride salt is forming a viscous syrup ("oiling out") instead of a crystalline solid. How do I fix this? A: "Oiling out" is a liquid-liquid phase separation that occurs when a compound precipitates above its depressed melting point, a phenomenon notoriously common with hygroscopic amine hydrochlorides[3]. This is usually caused by trace water or a highly supersaturated state. Solution: Redissolve the oil in a minimum volume of hot primary solvent (e.g., absolute ethanol). Add a seed crystal if available. Crucially, allow the solution to cool very slowly to room temperature before applying an ice bath[3]. Rapid cooling forces the compound out as an oil. Ensure your anti-solvent (diethyl ether) is strictly anhydrous.

Q2: I am losing yield during the acid-base extraction. What is the mechanistic cause? A: 2-(2,6-Dimethylpiperidin-1-yl)ethanamine is a diamine. If the aqueous phase is not sufficiently basic (pH < 12), the sterically hindered piperidine nitrogen may remain partially protonated, anchoring the molecule in the aqueous phase. Solution: Chill the aqueous layer and add 2M NaOH until the pH strictly exceeds 12 to ensure complete deprotonation[2]. Extract with a moderately polar organic solvent like Dichloromethane (DCM) or Methyl tert-butyl ether (MTBE).

Q3: Can I use chromatography to purify the hydrochloride salt directly? A: No. Standard normal-phase silica gel chromatography is incompatible with aliphatic amine hydrochlorides due to severe streaking and irreversible binding to the acidic silanol groups on the silica. You must either free-base the amine prior to chromatography or use specialized reverse-phase C18 columns with a volatile acidic buffer (e.g., 0.1% TFA), followed by lyophilization and salt exchange[4].

Part 3: Experimental Protocols & Troubleshooting Workflows

Below are the field-proven, step-by-step methodologies for isolating analytically pure material. Choose your protocol based on the initial purity of your crude mixture.

Protocol A: Acid-Base Extraction & Re-salting (For Crude Mixtures >5% Impurities)

This protocol separates the target diamine from neutral byproducts, unreacted starting materials, and acidic impurities[2],[4].

  • Aqueous Dissolution: Dissolve the crude 2-(2,6-dimethylpiperidin-1-yl)ethanamine hydrochloride in distilled water (10 mL per gram of crude material).

  • Basification (Free-basing): Transfer to a separatory funnel and cool to 0°C. Slowly add 2M NaOH dropwise while swirling until the aqueous pH is > 12. Causality: This fully deprotonates both the primary amine and the piperidine nitrogen, rendering the molecule lipophilic.

  • Organic Extraction: Extract the aqueous layer with MTBE or DCM (3 x 15 mL). The free base will partition into the organic layer.

  • Washing & Drying: Combine the organic extracts, wash with saturated NaCl (brine) to remove residual water, and dry over anhydrous Na₂SO₄. Filter off the drying agent.

  • Anhydrous Re-salting: Cool the organic filtrate to 0°C in an ice bath. Slowly add a stoichiometric excess of anhydrous HCl in dioxane (4M) under vigorous stirring. The purified hydrochloride salt will precipitate instantly.

  • Isolation: Vacuum filter the precipitate using a Büchner funnel, wash with cold anhydrous diethyl ether, and dry under high vacuum.

Protocol B: Anti-Solvent Recrystallization (For Polishing <5% Impurities)

This protocol is used to achieve >99% purity by removing trace organic impurities and improving crystal morphology[3].

  • Primary Dissolution: Place the crude salt in a round-bottom flask. Add a minimum volume of boiling absolute ethanol (approx. 2-3 mL/g) until the solid is just dissolved. Causality: Minimizing the primary solvent volume maximizes the final thermodynamic yield.

  • Anti-Solvent Addition: Remove the flask from the heat source. Slowly add anhydrous diethyl ether dropwise until the solution reaches the "cloud point" (becomes slightly turbid).

  • Clarification: Add 1-2 drops of hot ethanol until the solution becomes perfectly clear again.

  • Controlled Crystallization: Allow the flask to cool undisturbed to room temperature (approx. 2 hours) to promote proper crystal lattice formation and prevent oiling out[3]. Once at room temperature, transfer to an ice bath for 1 hour to maximize yield.

  • Harvesting: Vacuum filter the crystals, wash with ice-cold diethyl ether, and store in a vacuum desiccator over Drierite to prevent moisture absorption.

Part 4: Purification Decision Workflow

PurificationWorkflow Start Crude 2-(2,6-Dimethylpiperidin-1-yl) ethanamine HCl Assess Assess Purity (NMR / LC-MS) Start->Assess Decision Impurity Profile? Assess->Decision Minor Minor Impurities (< 5%) Decision->Minor High starting purity Major Major/Neutral Impurities (> 5%) Decision->Major Complex mixture Recryst Protocol B: Anti-Solvent Recrystallization (EtOH / Et2O) Minor->Recryst Freebase Protocol A: Acid-Base Extraction (NaOH to pH > 12) Major->Freebase Pure Pure Hydrochloride Salt (> 99% Purity) Recryst->Pure Extract Extract Free Base (MTBE or DCM) Freebase->Extract Resalt Anhydrous Re-salting (HCl in Dioxane) Extract->Resalt Resalt->Pure

Decision tree for selecting the optimal purification route for 2-(2,6-Dimethylpiperidin-1-yl)ethanamine HCl.

References

  • ACS Publications. "Parallel Solution-Phase Asymmetric Synthesis of α-Branched Amines". Journal of Combinatorial Chemistry. Demonstrates the standard isolation of amine hydrochlorides avoiding chromatography. URL:[Link]

Sources

Troubleshooting

reducing impurities in 2-(2,6-Dimethylpiperidin-1-yl)ethanamine hydrochloride production

Welcome to the Technical Support Center for the synthesis and scale-up of 2-(2,6-Dimethylpiperidin-1-yl)ethanamine hydrochloride . As a Senior Application Scientist, I have designed this guide to move beyond basic recipe...

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Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center for the synthesis and scale-up of 2-(2,6-Dimethylpiperidin-1-yl)ethanamine hydrochloride .

As a Senior Application Scientist, I have designed this guide to move beyond basic recipes. Here, we address the fundamental chemical causality behind impurity formation during the synthesis of this sterically hindered diamine[1]. By understanding the mechanistic origins of your byproducts, you can implement our self-validating protocols to achieve >99% purity.

System Overview & Mechanistic Pathway

The synthesis of 2-(2,6-Dimethylpiperidin-1-yl)ethanamine is notoriously prone to impurity generation if the direct alkylation route (reacting the piperidine with 2-chloroethylamine) is used. To achieve pharmaceutical-grade purity, we strongly recommend the two-step nitrile route visualized below.

ReactionPathway SM 2,6-Dimethylpiperidine (Starting Material) Nitrile Nitrile Intermediate SM->Nitrile Alkylation (K2CO3, MeCN) ImpA Impurity A (Unreacted SM HCl) SM->ImpA Sluggish Kinetics (Steric Hindrance) Alk Chloroacetonitrile (Alkylating Agent) Alk->Nitrile Alkylation (K2CO3, MeCN) Amine Primary Amine (Free Base) Nitrile->Amine Reduction (LiAlH4) Target Target Molecule (HCl Salt) Amine->Target HCl (g) Crystallization ImpB Impurity B (Poly-alkylated Dimer) Amine->ImpB Excess Alkylating Agent

Figure 1: Mechanistic workflow and impurity generation pathways in target molecule synthesis.

Frequently Asked Questions (Troubleshooting)

Q1: Why is my final hydrochloride salt heavily contaminated with unreacted 2,6-dimethylpiperidine (Impurity A)? Causality: 2,6-Dimethylpiperidine possesses two methyl groups adjacent to the secondary amine. This creates severe steric hindrance, drastically raising the activation energy required for the nucleophilic attack on the alkylating agent[2]. Consequently, the reaction kinetics are sluggish. Because both the starting material and the product are amines, they both readily form hydrochloride salts and co-precipitate during the final salting-out phase. Solution: Implement a Finkelstein catalyst (KI) during step one to generate a more reactive iodo-intermediate in situ. Furthermore, rigorously validate the completion of the reaction via GC-MS before proceeding to reduction.

Q2: We are detecting a high molecular weight impurity (Impurity B). What is it and how do we eliminate it? Causality: This is a poly-alkylated or "dimeric" impurity. If you attempt a direct one-step alkylation (using 2-chloroethylamine), the newly formed primary amine product is significantly less sterically hindered than the 2,6-dimethylpiperidine starting material. The product outcompetes the starting material for the remaining alkylating agent, leading to over-alkylation[3]. Solution: Abandon the one-step route. Utilize the two-step nitrile route (alkylation with chloroacetonitrile followed by reduction). The nitrile intermediate is non-nucleophilic, completely preventing over-alkylation during the first step.

Q3: How can we control the stereochemistry (cis/trans isomers) of the final product? Causality: 2,6-Dimethylpiperidine exists as a mixture of the cis (meso) and trans (racemic) isomers. The stereocenter is preserved during the alkylation[2]. If your downstream application requires the cis-isomer, starting with a mixed isomer pool will yield a mixed product. Solution: Perform fractional crystallization. The cis-isomer of the hydrochloride salt exhibits significantly lower solubility in cold isopropanol compared to the trans-isomer.

Quantitative Data: Impurity Profiling

Use the following analytical markers to identify and mitigate specific failure points in your workflow.

Impurity ProfileRelative Retention Time (RRT)*Origin / CausalityMitigation Strategy
Unreacted 2,6-Dimethylpiperidine 0.65Steric hindrance at 2,6-positions slows alkylation kinetics.Use 1.2 eq excess alkylating agent + Finkelstein catalyst (KI).
Descyano Byproduct 0.80Elimination side-reaction during nitrile reduction.Strictly control reduction temperature (< 10°C during addition).
trans-Isomer Product 0.95Presence of trans-2,6-dimethylpiperidine in starting material.Fractional crystallization of the HCl salt in cold isopropanol.
Poly-alkylated Dimer 1.42Primary amine product outcompetes SM for alkylating agent.Utilize the two-step nitrile intermediate route exclusively.

*RRT values are representative for standard C18 Reverse-Phase HPLC (Water/MeCN with 0.1% TFA).

Validated Experimental Protocols

To ensure reproducibility and trust in your results, every protocol below is designed as a self-validating system with built-in In-Process Controls (IPCs).

Protocol 1: Synthesis of 2-(2,6-Dimethylpiperidin-1-yl)acetonitrile
  • Charge a dry, nitrogen-purged reactor with 2,6-dimethylpiperidine (1.0 eq), anhydrous potassium carbonate (1.5 eq), and catalytic potassium iodide (0.1 eq) in acetonitrile (5 vol).

    • Causality Note: KI is essential to facilitate a Finkelstein reaction, converting chloroacetonitrile to the more reactive iodoacetonitrile in situ, thereby overcoming the steric hindrance of the piperidine ring.

  • Add chloroacetonitrile (1.2 eq) dropwise at 0°C to prevent exothermic degradation.

  • Heat the suspension to reflux (80°C) for 16 hours.

  • Self-Validation (IPC): Sample the reaction mixture and analyze via GC-MS. Proceed only when unreacted 2,6-dimethylpiperidine is < 2% (AUC).

  • Filter the inorganic salts and concentrate the filtrate under reduced pressure to yield the crude nitrile.

Protocol 2: Reduction to 2-(2,6-Dimethylpiperidin-1-yl)ethanamine
  • Suspend lithium aluminum hydride (LiAlH₄, 1.5 eq) in anhydrous tetrahydrofuran (THF, 10 vol) under an inert atmosphere at 0°C.

  • Dissolve the crude nitrile from Protocol 1 in THF (2 vol) and add dropwise over 1 hour, maintaining the internal temperature strictly below 10°C.

    • Causality Note: Strict temperature control prevents the formation of elimination byproducts (descyano impurities) and ensures complete reduction of the nitrile to the primary amine.

  • Stir at room temperature for 4 hours.

  • Self-Validation (IPC): Quench an aliquot and analyze via FTIR. Ensure the complete disappearance of the distinct nitrile stretch at ~2250 cm⁻¹.

  • Perform a Fieser-Fieser quench ( x mL H₂O, x mL 15% NaOH, 3x mL H₂O), filter the aluminum salts, and concentrate to yield the free base diamine.

Protocol 3: Hydrochloride Salt Formation and Crystallization
  • Dissolve the crude free base in absolute ethanol (5 vol).

  • Cool the solution to 0–5°C and slowly bubble anhydrous HCl gas (or add HCl in dioxane) until the pH reaches 2.0.

    • Causality Note: The product contains two basic nitrogen atoms. Ensuring pH < 2 guarantees the formation of the fully protonated, stable hydrochloride salt[1].

  • Add cold ethyl acetate (10 vol) to induce precipitation.

  • Self-Validation (IPC): Filter the crystals and analyze via HPLC. If the trans-isomer impurity exceeds 0.5%, perform a fractional recrystallization from boiling isopropanol to enrich the cis-isomer.

References

  • Source: theswissbay.ch (John Wiley & Sons)
  • Title: 2-(2,6-dimethylpiperidin-1-yl)
  • Source: organic-chemistry.

Sources

Optimization

Technical Support Center: Crystallization of 2-(2,6-Dimethylpiperidin-1-yl)ethanamine Hydrochloride

Welcome to the technical support center for the crystallization of 2-(2,6-Dimethylpiperidin-1-yl)ethanamine hydrochloride. This guide is designed for researchers, scientists, and drug development professionals to provide...

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Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the technical support center for the crystallization of 2-(2,6-Dimethylpiperidin-1-yl)ethanamine hydrochloride. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting advice and answer frequently asked questions. As Senior Application Scientists, our goal is to blend rigorous scientific principles with practical, field-tested solutions to help you overcome common challenges in your crystallization experiments.

Troubleshooting Guide: Common Crystallization Issues

This section addresses specific problems you may encounter during the crystallization of 2-(2,6-Dimethylpiperidin-1-yl)ethanamine hydrochloride. Each issue is followed by an analysis of potential causes and a set of actionable solutions.

Issue 1: No Crystals Are Forming, Even After Cooling.

Causality: Crystal formation requires two stages: nucleation (the initial formation of microscopic crystal seeds) and growth. A failure to form crystals indicates that the solution has not reached a sufficient level of supersaturation to initiate nucleation, or that certain factors are inhibiting this process. The solution may be in a "metastable zone," where it is supersaturated, but spontaneous nucleation will not occur without an external energy input.[1]

Solutions:

  • Induce Nucleation:

    • Scratching: Gently scratch the inside surface of the flask with a glass rod just below the solvent line. The microscopic glass fragments serve as nucleation sites.

    • Seeding: If you have a previous batch of crystals, add a single, tiny crystal (a "seed") to the solution. This provides a template for further crystal growth, a highly effective method to bypass the nucleation barrier.[2]

  • Increase Supersaturation:

    • Evaporation: Gently warm the solution and allow a small amount of solvent to evaporate. This increases the solute concentration. Be careful not to evaporate too much, which could lead to oiling out.

    • Anti-Solvent Addition: Slowly add a solvent in which the hydrochloride salt is insoluble (an "anti-solvent"), such as diethyl ether or hexane, dropwise to the stirred solution until turbidity persists. This reduces the overall solubility of the compound.

  • Further Cooling: Lower the temperature of the cooling bath (e.g., from an ice-water bath to an ice-salt or dry ice-acetone bath) to further decrease solubility.

Issue 2: The Compound "Oils Out," Forming a Viscous Liquid Instead of a Solid.

Causality: "Oiling out" occurs when the solute's concentration exceeds its solubility limit at a temperature that is still above the melting point of the solid form in that solvent system. This is common when a solution is too concentrated or cooled too rapidly, or when the chosen solvent is too effective at dissolving the compound.

Solutions:

  • Adjust the Solvent System:

    • Dilution: Add a small amount of the hot crystallization solvent to the oiled-out mixture and heat until the oil redissolves completely. Then, allow it to cool much more slowly.

    • Change Solvents: The current solvent may be too "good." Switch to a solvent system where the compound has slightly lower solubility. A mixture of solvents, such as ethanol/ethyl acetate or isopropanol/diethyl ether, can be used to fine-tune solubility properties.[2]

  • Modify the Cooling Process:

    • Slow Cooling: Avoid placing the hot flask directly into an ice bath. Allow it to cool slowly to room temperature first, perhaps insulated with a cloth or in a dewar. Slow cooling is critical for allowing molecules to orient themselves into an ordered crystal lattice.[3]

  • Reduce Concentration: Start the crystallization process with a more dilute solution. While this may slightly reduce the initial yield, it can prevent oiling out and often produces higher-purity crystals.

Issue 3: The Final Crystal Yield is Very Low.

Causality: A low yield typically means a significant amount of the compound remains dissolved in the cold solvent (the "mother liquor"). This can be due to the compound's inherent solubility or the presence of impurities that enhance its solubility.[4][5]

Solutions:

  • Maximize Precipitation:

    • Extended Cooling: Allow the flask to remain in the cooling bath for a longer period (e.g., several hours or overnight) to ensure equilibrium is reached.

    • Colder Temperatures: Use a colder cooling bath, as described in Issue 1.

  • Optimize Solvent Choice: Select a solvent in which the compound has a very steep solubility curve—high solubility when hot and very low solubility when cold.

  • Utilize an Anti-Solvent: After collecting the first crop of crystals, you can try adding an anti-solvent to the mother liquor to precipitate more of the dissolved product. Be aware that this second crop may be less pure.

Issue 4: The Crystals are Discolored or Appear Impure.

Causality: Impurities can be trapped within the crystal lattice during rapid formation (inclusion) or can stick to the crystal surface (adsorption).[5] The color may also indicate the presence of oxidized byproducts, a common issue with amines.[6]

Solutions:

  • Perform Recrystallization: This is the most effective method for purifying a solid.[7] Dissolve the impure crystals in the minimum amount of fresh, hot solvent, and repeat the cooling and filtration process. The slow, controlled re-formation of the crystal lattice helps to exclude impurity molecules.

  • Charcoal Treatment: If the discoloration is due to highly colored, non-polar impurities, you can add a small amount of activated charcoal to the hot solution before filtration. The charcoal adsorbs these impurities. Use sparingly, as it can also adsorb your product.

  • Thorough Washing: After filtering the crystals, wash them with a small amount of ice-cold fresh solvent to remove any residual mother liquor and surface impurities. Do not use warm solvent, as it will dissolve your product.

Frequently Asked Questions (FAQs)

Q1: How do I select the best solvent for the crystallization of 2-(2,6-Dimethylpiperidin-1-yl)ethanamine hydrochloride?

A1: The ideal solvent should exhibit a large difference in solubility for the compound between high and low temperatures. For amine hydrochloride salts, which are polar, polar protic solvents are often a good starting point.

Key Solvent Properties:

  • High Solvating Power When Hot: The solvent should completely dissolve the compound near its boiling point.

  • Low Solvating Power When Cold: The solvent should dissolve very little of the compound at low temperatures (e.g., 0-5 °C) to maximize yield.

  • Inertness: The solvent should not react with the compound.

  • Volatility: It should have a relatively low boiling point to be easily removed from the final crystals.

SolventBoiling Point (°C)Suitability for Amine HCl SaltsComments
Isopropanol 82.6Excellent Often a first choice. Good solubility curve for many salts.
Ethanol 78.4Very Good Similar to isopropanol, may be slightly more soluble when cold.
Methanol 64.7Good Can be a very effective solvent, but sometimes solubility remains high even when cold. A patent for a similar enamine salt purification found methanol effective.[8]
Water 100Use with Caution High solubility, but can promote hydrate formation and may be difficult to remove. Hydroscopic nature of HCl salts can be an issue.[9]
Acetonitrile 81.6Fair Can be effective, but less common than alcohols.
Ethyl Acetate 77.1Poor (as primary) Typically used as an anti-solvent with alcohols.
Diethyl Ether 34.6Poor (as primary) Used almost exclusively as an anti-solvent .

Recommended Strategy: Start with isopropanol or ethanol. If solubility is too high when cold, consider a solvent/anti-solvent system like isopropanol/diethyl ether.

Q2: What is polymorphism, and why is it important for a hydrochloride salt like this?

A2: Polymorphism is the ability of a solid compound to exist in two or more different crystal structures.[10][11] These different forms, called polymorphs, have the same chemical composition but different arrangements of molecules in the crystal lattice. This can lead to significantly different physical properties, including:

  • Solubility and Dissolution Rate: This is critical in drug development as it directly impacts bioavailability.[12]

  • Melting Point

  • Stability (Chemical and Physical)

  • Hygroscopicity (tendency to absorb moisture)

For a hydrochloride salt, polymorphism is especially important because the compound can crystallize as an anhydrous form, a hydrate (incorporating water), or a solvate (incorporating solvent).[13] The presence of different polymorphs can affect the drug's performance and shelf-life. Identifying and controlling the polymorphic form is a regulatory requirement in pharmaceutical development.[14]

Q3: How can I confirm the identity, purity, and crystalline form of my product?

A3: A combination of analytical techniques is necessary for full characterization.[15][16]

TechniquePurposeWhat It Tells You
Melting Point Purity AssessmentA sharp melting point close to the literature value indicates high purity. A broad or depressed melting range suggests impurities.
NMR Spectroscopy Structural ConfirmationConfirms the chemical structure of the molecule by analyzing the magnetic properties of atomic nuclei.
FTIR Spectroscopy Functional Group IDProvides a "fingerprint" of the molecule by identifying its vibrational modes. Useful for confirming the presence of key functional groups and comparing to a reference standard.[15]
X-Ray Powder Diffraction (XRPD) Polymorph Identification This is the definitive technique for identifying the specific crystalline form. Each polymorph will produce a unique diffraction pattern.[17]
Differential Scanning Calorimetry (DSC) Thermal AnalysisMeasures heat flow into or out of a sample as it is heated or cooled. It can detect melting points, phase transitions between polymorphs, and desolvation events.[18]
Q4: The freebase 2-(2,6-Dimethylpiperidin-1-yl)ethanamine is an oil. How do I properly form the hydrochloride salt for crystallization?

A4: Converting the oily freebase amine to its hydrochloride salt is a standard procedure that introduces a rigid ionic character, facilitating the formation of a stable crystal lattice.[3]

Protocol: Hydrochloride Salt Formation
  • Dissolve the Amine: Dissolve the crude 2-(2,6-Dimethylpiperidin-1-yl)ethanamine oil in a suitable, dry organic solvent. Diethyl ether or isopropanol are common choices (use approximately 5-10 mL of solvent per gram of amine).

  • Prepare HCl Solution: Use a commercially available solution of hydrochloric acid in a compatible solvent, such as 2 M HCl in diethyl ether or HCl in 1,4-dioxane.

  • Acidification: While stirring the amine solution (a magnetic stirrer is ideal), add the HCl solution dropwise. The hydrochloride salt will typically begin to precipitate as a white solid.

  • Monitor pH: Periodically check the pH of the solution by touching a glass rod to the mixture and then to a piece of moist blue litmus paper or universal pH paper. Continue adding the HCl solution until the solution is acidic (litmus paper turns red).

  • Complete Precipitation: Once the solution is acidic, continue stirring for another 15-30 minutes in an ice bath to ensure complete precipitation.

  • Isolate the Salt: Collect the solid hydrochloride salt by vacuum filtration.

  • Wash and Dry: Wash the collected solid with a small amount of cold diethyl ether to remove any unreacted starting material or non-salt impurities. Dry the salt under vacuum. The resulting crude salt can now be used for purification by recrystallization.

Visualization of Workflows

General Crystallization Workflow

This diagram illustrates the standard, step-by-step process for purifying a compound by recrystallization.

G cluster_dissolution Step 1: Dissolution cluster_filtration Step 2: Filtration (Optional) cluster_cooling Step 3: Crystallization cluster_isolation Step 4: Isolation & Drying dissolve Dissolve Crude Solid in Minimum Hot Solvent hot_filter Hot Filter to Remove Insoluble Impurities dissolve->hot_filter cool Cool Slowly to Induce Crystallization hot_filter->cool isolate Isolate Crystals (Vacuum Filtration) cool->isolate wash Wash with Cold Solvent isolate->wash dry Dry Crystals wash->dry

Caption: Standard workflow for purification by recrystallization.

Troubleshooting Decision Tree

This diagram provides a logical path for diagnosing and solving common crystallization problems.

G start Crystallization Attempted q1 What is the result? start->q1 no_xtal No Crystals Formed q1->no_xtal Nothing oil_out Compound Oiled Out q1->oil_out Oil low_yield Low Yield q1->low_yield Few Crystals success Crystals Formed q1->success Good Crystals sol1 Induce Nucleation (Scratch/Seed) Increase Concentration no_xtal->sol1 sol2 Cool Slower Dilute Solution Change Solvent oil_out->sol2 sol3 Cool Longer/Colder Use Anti-Solvent Change Solvent low_yield->sol3

Sources

Troubleshooting

Technical Support Center: Stability &amp; Storage of 2-(2,6-Dimethylpiperidin-1-yl)ethanamine Hydrochloride

Welcome to the Advanced Technical Support Center. As a Senior Application Scientist, I frequently consult on the stability of complex pharmaceutical intermediates.

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Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Advanced Technical Support Center. As a Senior Application Scientist, I frequently consult on the stability of complex pharmaceutical intermediates. 2-(2,6-Dimethylpiperidin-1-yl)ethanamine hydrochloride is a sterically hindered aliphatic amine salt. While hydrochloride salt formation is a standard approach to improve the solid-state stability of free amines, these compounds remain highly vulnerable to environmental degradation vectors—specifically moisture, trace oxygen, and thermal stress.

This guide provides a mechanistic understanding of these vulnerabilities, actionable troubleshooting for common storage issues, and self-validating protocols to ensure the integrity of your chemical inventory.

Mechanistic Background: The Degradation Cascade

The primary vector for the degradation of 2-(2,6-Dimethylpiperidin-1-yl)ethanamine hydrochloride is moisture-induced microenvironment shifting. Amine hydrochloride salts exhibit a strong tendency toward hygroscopicity, readily absorbing moisture from the air, which can lead to clumping or complete deliquescence under humid conditions[1].

When moisture is absorbed, it creates a saturated micro-solution on the crystal surface. This alters the pH of the microenvironment, shifting the equilibrium of the salt ( R−NH3+​Cl−⇌R−NH2​+HCl ) and exposing the free amine[2]. The liberated free base is then highly susceptible to oxidative degradation, leading to the formation of N-oxides and colored impurities.

DegradationMechanism S1 Intact Amine HCl Salt (Solid State) S2 Moisture Absorption (High Ambient RH) S1->S2 S3 Deliquescence & Micro-solution Formation S2->S3 S4 Partial Dissociation (Free Base + HCl) S3->S4 S5 Oxidative Degradation (N-Oxides / Impurities) S4->S5

Degradation cascade of amine hydrochloride salts triggered by moisture.

Troubleshooting & FAQ

Q1: My batch of 2-(2,6-Dimethylpiperidin-1-yl)ethanamine hydrochloride has turned from a free-flowing powder into a sticky, clumped mass. What happened, and is it ruined? Causality: Your sample has undergone deliquescence. Because the salt is highly hygroscopic, exposure to ambient humidity (typically >40% RH) causes the solid to absorb water vapor until it dissolves in its own absorbed moisture[1]. Action: The material is not necessarily chemically ruined if caught early, but its physical state is compromised. It must be subjected to a rigorous desiccation and recrystallization protocol (see Section 4) before use in sensitive syntheses.

Q2: I noticed a slight yellowing of the salt after storing it at room temperature for several months. What causes this discoloration? Causality: Yellowing indicates oxidative degradation. High humidity accelerates disproportionation (conversion to the free base)[1]. Once the free primary amine is exposed in the micro-solution, ambient oxygen attacks the nitrogen center, forming N-oxides or imine impurities. Action: Discolored batches should be analyzed via HPLC or NMR. If purity has dropped below your required threshold, the batch must be discarded or heavily purified.

Q3: What are the optimal storage conditions to prevent these degradation pathways? Causality: To prevent both hydrolysis and oxidation, the compound must be isolated from water and oxygen. Storage in airtight, corrosion-resistant containers such as glass or high-density polyethylene (HDPE) is mandatory, as acidic micro-environments can corrode standard metals[1]. Standard safety and handling guidelines emphasize storing amine hydrochlorides under an inert atmosphere to prevent thermal and oxidative decomposition[3].

HandlingWorkflow N1 Receive 2-(2,6-Dimethylpiperidin-1-yl) ethanamine HCl N2 Inspect Container Integrity N1->N2 N3 Transfer to Glove Box (RH < 10%) N2->N3 N4 Aliquot into Amber Glass with PTFE-Lined Caps N3->N4 N5 Purge with Argon Gas N4->N5 N6 Store at 2-8°C (Desiccated) N5->N6

Optimal workflow for handling and storing hygroscopic amine hydrochloride salts.

Quantitative Storage Parameters

The following table summarizes the causal relationship between storage environments and the degradation risk for 2-(2,6-Dimethylpiperidin-1-yl)ethanamine hydrochloride.

Storage ConditionRelative Humidity (RH)AtmosphereEstimated Shelf LifeDegradation Risk Profile
2-8°C, Amber Glass (PTFE Cap) < 10% (Desiccator)Argon / Nitrogen> 24 MonthsNegligible: Thermal and oxidative pathways suppressed.
20-25°C, Clear Glass 40-50% (Ambient)Air6-12 MonthsModerate: Vulnerable to photolysis and slow oxidation.
20-25°C, Poor Seal > 60%Air< 1 MonthHigh: Rapid deliquescence and micro-solution hydrolysis.
40°C, Poor Seal > 75%Air< 1 WeekCritical: Rapid disproportionation and thermal decomposition.

Self-Validating Protocol: Recovery of Moisture-Compromised Salts

If your amine hydrochloride has absorbed moisture but has not yet undergone severe oxidative degradation (i.e., it is clumpy but remains white/off-white), use this self-validating protocol to recover the anhydrous salt.

Step 1: Azeotropic Water Removal

  • Dissolve the compromised, clumpy salt in a minimal volume of anhydrous ethanol.

  • Add an equal volume of anhydrous toluene.

  • Evaporate the solvent mixture under reduced pressure using a rotary evaporator (bath temperature 40°C). Toluene forms an azeotrope with water, effectively pulling moisture out of the system.

  • Validation Checkpoint: Monitor the condensation rate and vacuum pressure. A sudden drop in condensation with a stabilized vacuum indicates the azeotrope has fully evaporated, confirming bulk water removal.

Step 2: Anhydrous Recrystallization

  • Redissolve the resulting residue in the absolute minimum amount of hot anhydrous ethanol.

  • While stirring vigorously under a nitrogen blanket, add cold anhydrous diethyl ether dropwise until the solution becomes turbid.

  • Allow the mixture to cool to -20°C overnight to facilitate crystallization.

  • Validation Checkpoint: The formation of distinct, sharp, free-flowing crystals (rather than a precipitating oil) physically validates that residual moisture has been successfully eliminated from the crystal lattice.

Step 3: High-Vacuum Drying

  • Filter the crystals rapidly using a Schlenk frit under nitrogen to prevent atmospheric moisture re-absorption.

  • Transfer the solid to a vacuum oven. Dry at 40°C at <10 mbar for 24 hours.

  • Validation Checkpoint: Weigh the sample at 18 hours and 24 hours. Achieving a constant mass ( Δm<0.1% ) mathematically validates that all residual solvents have been purged. Perform a Karl Fischer titration; a result of <0.5% water content serves as the final, definitive validation of the protocol's success.

References

  • Hydrochloride - Grokipedia Grokipedia
  • Salts of Therapeutic Agents: Chemical, Physicochemical, and Biological Considerations N
  • SAFETY DATA SHEET - Thermo Fisher Scientific Thermo Fisher Scientific

Sources

Reference Data & Comparative Studies

Validation

Comparative Guide: 2-(2,6-Dimethylpiperidin-1-yl)ethanamine Hydrochloride vs. Standard Piperidine Derivatives

Executive Summary In modern drug discovery, the piperidine ring is a ubiquitous pharmacophore. However, standard unsubstituted piperidines often suffer from rapid metabolic clearance and promiscuous target binding.

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Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

In modern drug discovery, the piperidine ring is a ubiquitous pharmacophore. However, standard unsubstituted piperidines often suffer from rapid metabolic clearance and promiscuous target binding. The strategic introduction of methyl groups at the 2 and 6 positions—as seen in 2-(2,6-dimethylpiperidin-1-yl)ethanamine hydrochloride —transforms a standard building block into a privileged scaffold [1].

This guide provides an objective, data-driven comparison between 2-(2,6-dimethylpiperidin-1-yl)ethanamine hydrochloride and its unsubstituted counterpart, 2-(piperidin-1-yl)ethanamine. By analyzing physicochemical properties, metabolic stability, and target binding conformations, we elucidate the causality behind why sterically hindered piperidines frequently rescue failing drug development programs.

Physicochemical Profiling: The Steric Advantage

The addition of two methyl groups adjacent to the piperidine nitrogen fundamentally alters the molecule's physicochemical profile. While inductive effects suggest that methyl groups should increase basicity, experimental data reveals a counterintuitive reality dictated by thermodynamics.

Quantitative Comparison Table
Parameter2-(2,6-Dimethylpiperidin-1-yl)ethanamine HCl2-(Piperidin-1-yl)ethanamine HClCausality / Impact
CAS Number 1357946-52-12403-84-1 (Free base)Identification standard.
Molecular Weight 192.73 g/mol 164.68 g/mol Increased bulk alters target binding kinetics [1].
Steric Hindrance High (di-ortho methyl groups)LowShields the nitrogen lone pair and adjacent α -carbons.
Lipophilicity (LogP) Higher (~1.9)Lower (~0.9)Enhanced membrane permeability and hydrophobic pocket affinity.
Basicity (pKa of Piperidine N) LowerHigherSteric hindrance to solvation destabilizes the conjugate acid [3].
The Causality of pKa Shifts

According to the foundational solvation theory of amines [3], the basicity (pKa) of an amine in aqueous solution depends heavily on the stabilization of its protonated form (the ammonium ion) via hydrogen bonding with water. In 2-(2,6-dimethylpiperidin-1-yl)ethanamine, the bulky methyl groups physically block water molecules from approaching the N−H+ bond. Because the conjugate acid cannot be efficiently stabilized by solvation, the equilibrium shifts back toward the free base, resulting in a lower pKa than an unsubstituted piperidine, despite the electron-donating inductive effect of the methyl groups. This precise pKa tuning is critical for optimizing cellular penetration and oral bioavailability.

Metabolic Stability: Shielding the Vulnerable Core

One of the primary reasons researchers pivot from standard piperidines to 2,6-dimethyl derivatives is to overcome poor pharmacokinetics. Unsubstituted piperidines are highly susceptible to Cytochrome P450 (CYP450)-mediated α -carbon oxidation.

When CYP450 enzymes attack the α -protons of a standard piperidine, it leads to α -hydroxylation, subsequent ring-opening, and rapid dealkylation. By installing methyl groups at the 2 and 6 positions, the vulnerable α -protons are replaced or sterically shielded. For example, in the development of RIPA-56 (a highly potent RIP1 kinase inhibitor), replacing a standard cyclic amine with a 2,6-dimethylpiperidine drastically reduced systemic clearance and yielded a metabolically stable clinical candidate [2].

MetabolicPathway cluster_0 Standard Piperidine cluster_1 2,6-Dimethylpiperidine A1 Unsubstituted Piperidine Ring B1 CYP450 α-Hydroxylation A1->B1 C1 Ring Opening & Dealkylation B1->C1 A2 2,6-Dimethyl Piperidine Ring B2 Steric Shielding Blocks CYP450 A2->B2 C2 Metabolic Stability (Intact Ring) B2->C2

Metabolic stability comparison: Steric shielding prevents CYP450-mediated α-hydroxylation.

Target Binding and Conformational Control

The 2,6-dimethylpiperidine moiety does not just passively resist metabolism; it actively dictates the 3D conformation of the molecule. The cis-2,6-dimethyl configuration forces the molecule into a highly specific chair conformation, locking the ethanamine linker into an equatorial vector.

Case Study in Kinase Inhibition: In the discovery of novel ALK2 inhibitors for the treatment of anemia, researchers found that substituting a standard piperidine with a cis-2,6-dimethylpiperidine improved enzymatic potency to an IC50​ of 2.5 nM[4]. Structural biology revealed that the bulky dimethyl groups occupy a specific hydrophobic pocket under the kinase P-loop, with one methyl group perfectly anchoring into a hydrophobic groove formed by Leu343 and Ala353. Standard piperidines lack the bulk to engage these residues, resulting in weaker affinity and poorer selectivity [4].

Experimental Methodologies: Self-Validating Protocols

To objectively compare these derivatives in your own laboratory, the following self-validating protocols are recommended. Each protocol includes internal controls to ensure data integrity.

Protocol A: In Vitro Liver Microsomal Stability Assay

This assay quantifies the intrinsic clearance ( CLint​ ) of the piperidine derivatives, directly validating the steric shielding hypothesis.

Workflow N1 1. Prepare Test Compounds (1 µM in PO4 Buffer) N2 2. Add Human Liver Microsomes (0.5 mg/mL protein) N1->N2 N3 3. Pre-incubate at 37°C (5 minutes) N2->N3 N4 4. Initiate Reaction (Add NADPH system) N3->N4 N5 5. Quench at Time Points (Acetonitrile crash) N4->N5 N6 6. Centrifuge & Analyze (LC-MS/MS quantification) N5->N6

Self-validating in vitro microsomal stability workflow using LC-MS/MS quantification.

Step-by-Step Methodology:

  • Preparation: Prepare 1 µM solutions of 2-(2,6-dimethylpiperidin-1-yl)ethanamine and 2-(piperidin-1-yl)ethanamine in 100 mM potassium phosphate buffer (pH 7.4). Include Verapamil as a high-clearance positive control.

  • Microsome Addition: Add human liver microsomes (HLM) to a final protein concentration of 0.5 mg/mL.

  • Pre-incubation: Incubate the mixture at 37°C for 5 minutes to achieve thermal equilibrium.

  • Initiation: Initiate the metabolic reaction by adding an NADPH regenerating system (final concentration: 1 mM NADPH).

  • Quenching: At time points 0, 15, 30, 45, and 60 minutes, extract 50 µL aliquots and immediately quench the reaction by adding 150 µL of ice-cold acetonitrile containing an internal standard (e.g., Tolbutamide).

  • Analysis: Centrifuge at 4,000 rpm for 15 minutes to precipitate proteins. Analyze the supernatant via LC-MS/MS to calculate the half-life ( t1/2​ ) and intrinsic clearance.

Protocol B: Potentiometric pKa Determination

To validate the steric hindrance of solvation, pKa must be measured accurately.

  • Titrant Standardization: Standardize 0.1 M HCl and 0.1 M NaOH using primary standards.

  • Sample Preparation: Dissolve 2.0 mmol of the hydrochloride salt of the target amine in 50 mL of deionized, CO2​ -free water.

  • Titration: Maintain the solution at exactly 25.0°C under a nitrogen blanket. Titrate with 0.1 M NaOH using an automated potentiometric titrator.

  • Data Processing: Plot the first derivative of the pH vs. volume curve to identify the equivalence point. Calculate the pKa at the half-equivalence point, correcting for ionic strength.

References

  • Ren, Y., et al. (2017). Discovery of a Highly Potent, Selective, and Metabolically Stable Inhibitor of Receptor-Interacting Protein 1 (RIP1) for the Treatment of Systemic Inflammatory Response Syndrome. Journal of Medicinal Chemistry, 60(3), 972-986. Retrieved from[Link]

  • Hall, H. K. (1957). Correlation of the Base Strengths of Amines. Journal of the American Chemical Society, 79(20), 5441-5444. Retrieved from[Link]

  • Wang, Y., et al. (2022). Discovery of Novel Pyrazolopyrimidines as Potent, Selective, and Orally Bioavailable Inhibitors of ALK2. Journal of Medicinal Chemistry, 65(13), 9287-9302. Retrieved from[Link]

Comparative

A Senior Application Scientist's Guide to HPLC Method Validation: A Comparative Analysis for 2-(2,6-Dimethylpiperidin-1-yl)ethanamine hydrochloride

In the landscape of pharmaceutical development, the integrity of analytical data is paramount. For researchers, scientists, and drug development professionals, a robust and reliable analytical method is the bedrock upon...

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Author: BenchChem Technical Support Team. Date: March 2026

In the landscape of pharmaceutical development, the integrity of analytical data is paramount. For researchers, scientists, and drug development professionals, a robust and reliable analytical method is the bedrock upon which product quality, safety, and efficacy are built. This guide provides an in-depth, experience-driven approach to the validation of a High-Performance Liquid Chromatography (HPLC) method for the quantitative analysis of 2-(2,6-Dimethylpiperidin-1-yl)ethanamine hydrochloride.

This document deviates from a rigid template, instead offering a narrative built on scientific first principles and regulatory expectations. We will explore not just the "how" but the critical "why" behind each validation parameter, grounded in the authoritative guidelines of the International Council for Harmonisation (ICH).[1][2][3] The objective is to equip you with a comprehensive framework to design, execute, and interpret a validation study that is not only compliant but scientifically sound.

The Analytical Challenge and Proposed HPLC Methodology

2-(2,6-Dimethylpiperidin-1-yl)ethanamine hydrochloride is a primary amine with a substituted piperidine moiety. Lacking a significant chromophore, direct UV detection at lower wavelengths (e.g., 200-220 nm) is a viable starting point. For the purpose of this guide, we will establish a hypothetical, yet scientifically grounded, reversed-phase HPLC (RP-HPLC) method as the foundation for our validation discussion.

Proposed RP-HPLC Method Parameters:

ParameterProposed ConditionRationale
Column C18, 250 mm x 4.6 mm, 5 µmA C18 column provides a versatile stationary phase for the retention of moderately polar compounds like our target analyte.
Mobile Phase A: 0.1% Trifluoroacetic Acid (TFA) in WaterB: 0.1% Trifluoroacetic Acid (TFA) in AcetonitrileTFA acts as an ion-pairing agent to improve peak shape for the amine. A gradient elution may be necessary to ensure adequate retention and elution.
Gradient 70% A / 30% B, hold for 10 minA starting point to be optimized based on initial chromatographic runs.
Flow Rate 1.0 mL/minA standard flow rate for a 4.6 mm ID column, balancing analysis time and pressure.
Column Temp. 30 °CProvides stable retention times and improved peak symmetry.
Detection UV at 210 nmGiven the lack of a strong chromophore, detection at a lower wavelength is necessary.
Injection Vol. 10 µLA typical injection volume to balance sensitivity and peak shape.
Diluent Mobile Phase A / Mobile Phase B (50:50)Ensures compatibility with the mobile phase and good peak shape.

This proposed method serves as our starting point. The subsequent validation process will rigorously test its suitability for the intended purpose: the accurate and precise quantification of 2-(2,6-Dimethylpiperidin-1-yl)ethanamine hydrochloride.

The Validation Workflow: A Systematic Approach

Method validation is a structured process to demonstrate that an analytical procedure is suitable for its intended purpose.[4][5][6] The following diagram illustrates the interconnected nature of the validation parameters we will explore.

HPLC_Validation_Workflow Overall HPLC Method Validation Workflow cluster_0 Method Development & Optimization cluster_1 Core Validation Parameters cluster_2 Method Performance Dev Propose Initial HPLC Method Specificity Specificity Dev->Specificity Is the method selective? Linearity Linearity & Range Specificity->Linearity Quantifiable range? Accuracy Accuracy Linearity->Accuracy Accurate results? LOD_LOQ LOD & LOQ Linearity->LOD_LOQ Sensitivity? Precision Precision Accuracy->Precision Precise results? Robustness Robustness Precision->Robustness Tolerant to changes? SystemSuitability System Suitability Robustness->SystemSuitability Daily performance check

Caption: A flowchart illustrating the logical progression of HPLC method validation.

Specificity: Ensuring Unambiguous Identification

The "Why": Specificity is the ability to assess unequivocally the analyte in the presence of components that may be expected to be present, such as impurities, degradation products, and matrix components.[4][7][8][9] Without specificity, you cannot be certain that the peak you are measuring corresponds solely to your analyte of interest.

Experimental Protocol:

  • Blank Analysis: Inject the diluent to ensure no interfering peaks are present at the retention time of the analyte.

  • Placebo Analysis: Prepare a solution containing all formulation excipients (if applicable) without the active pharmaceutical ingredient (API) and inject it to assess for interference.

  • Forced Degradation (Stress Testing): Subject the analyte to harsh conditions (e.g., acid, base, oxidation, heat, light) to intentionally generate degradation products.[10] Analyze these stressed samples to ensure that the degradation product peaks are well-resolved from the main analyte peak.

  • Impurity Spiking: If known impurities are available, spike them into a solution of the analyte to demonstrate separation.

Acceptance Criteria & Comparison:

ConditionObservation in Method A (Proposed)Alternative Method B (e.g., Non-specific Titration)
Blank Injection No peak at the analyte's retention time.Not applicable.
Placebo Injection No interfering peaks at the analyte's retention time.Would titrate any acidic/basic excipients.
Forced Degradation Degradant peaks are baseline resolved from the main peak (Resolution > 2.0).Cannot distinguish between the intact drug and degradants.

Linearity and Range: Proportionality of Response

The "Why": Linearity demonstrates that the method's response is directly proportional to the concentration of the analyte.[11][12][13] The range is the interval between the upper and lower concentrations for which the method has been shown to have a suitable level of precision, accuracy, and linearity.[7][11][13]

Experimental Protocol:

  • Prepare a stock solution of 2-(2,6-Dimethylpiperidin-1-yl)ethanamine hydrochloride reference standard.

  • Create a series of at least five calibration standards by diluting the stock solution. For an assay, this range is typically 80% to 120% of the target concentration.[3][4]

  • Inject each standard in triplicate.

  • Plot the average peak area against the known concentration.

  • Perform a linear regression analysis to determine the slope, y-intercept, and correlation coefficient (r²).

Acceptance Criteria & Data Presentation:

ParameterAcceptance CriterionHypothetical Result for Proposed Method
Correlation Coefficient (r²) ≥ 0.995[12]0.9992
Y-intercept Should be close to zero.1520 (negligible relative to response at 100%)
Residual Plot Random distribution of points around the x-axis.Random scatter observed.
Range 80% - 120% of nominal concentrationEstablished

Accuracy: Closeness to the True Value

The "Why": Accuracy measures the closeness of the test results obtained by the method to the true value.[4][14][15][16] It is a measure of the systematic error of the method.

Experimental Protocol:

  • Prepare samples at a minimum of three concentration levels across the specified range (e.g., 80%, 100%, and 120%).[3][15]

  • For each level, prepare at least three replicate samples.

  • The most common approach is to spike a known amount of the analyte into a placebo mixture.

  • Analyze the samples and calculate the percent recovery.

Acceptance Criteria & Data Presentation:

The percent recovery is calculated as: (Measured Concentration / Theoretical Concentration) * 100.[15]

Concentration LevelReplicate 1 (% Recovery)Replicate 2 (% Recovery)Replicate 3 (% Recovery)Mean Recovery%RSD
80% 99.2100.599.899.80.65
100% 100.199.5100.399.970.42
120% 98.9101.099.499.771.08
Acceptance Criteria ---98.0% - 102.0% [15]≤ 2.0%

Precision: Agreement Between Measurements

The "Why": Precision expresses the closeness of agreement between a series of measurements obtained from multiple samplings of the same homogeneous sample under the prescribed conditions.[14][15] It is evaluated at two levels: repeatability and intermediate precision.

Precision_Levels Levels of Precision Assessment cluster_repeat Same Conditions cluster_intermediate Different Conditions Precision Precision Repeatability Repeatability (Intra-assay) Precision->Repeatability Short-term variability Intermediate Intermediate Precision (Inter-assay) Precision->Intermediate Within-lab variability Analyst1 Analyst 1 Repeatability->Analyst1 Day1 Day 1 Repeatability->Day1 Instrument1 Instrument 1 Repeatability->Instrument1 Analyst2 Analyst 2 Intermediate->Analyst2 Day2 Day 2 Intermediate->Day2 Instrument2 Instrument 2 Intermediate->Instrument2

Caption: Diagram showing the two main levels of precision evaluation.

Experimental Protocol:

  • Repeatability (Intra-assay precision):

    • Prepare a minimum of six samples at 100% of the test concentration.[3]

    • Analyze these samples on the same day, with the same analyst, and on the same instrument.

    • Calculate the Relative Standard Deviation (%RSD) of the results.

  • Intermediate Precision (Inter-assay precision):

    • Repeat the repeatability study on a different day, with a different analyst, and/or on a different instrument.[4]

    • Compare the results from both studies.

Acceptance Criteria & Data Presentation:

Precision LevelParameterAcceptance CriterionHypothetical Result
Repeatability %RSD for 6 replicates≤ 2.0%0.85%
Intermediate Precision %RSD across both studies≤ 2.0%1.25%

Limit of Detection (LOD) and Limit of Quantitation (LOQ)

The "Why":

  • LOD: The lowest amount of analyte in a sample that can be detected but not necessarily quantitated as an exact value.[17][18]

  • LOQ: The lowest amount of analyte in a sample that can be quantitatively determined with suitable precision and accuracy.[18][19]

These are critical for impurity testing but also indicate the sensitivity of an assay.

Experimental Protocol (Based on Standard Deviation of the Response and the Slope):

  • This method uses the data from the linearity study.

  • Calculate LOD and LOQ using the following formulas as per ICH guidelines:[20]

    • LOD = 3.3 * (σ / S)

    • LOQ = 10 * (σ / S) Where:

    • σ = the standard deviation of the y-intercepts of the regression line.

    • S = the slope of the calibration curve.

Alternative Method (Signal-to-Noise Ratio):

  • Determine the concentration that yields a signal-to-noise ratio of approximately 3:1 for LOD and 10:1 for LOQ.[17]

Acceptance Criteria & Data Presentation:

ParameterCalculation ResultConfirmation
LOD 0.05 µg/mLInjecting a standard at this concentration should yield a detectable peak (S/N ≈ 3).
LOQ 0.15 µg/mLInjecting a standard at this concentration should provide results with acceptable accuracy and precision.

Robustness: Reliability During Normal Use

The "Why": Robustness testing evaluates a method's capacity to remain unaffected by small, but deliberate variations in method parameters.[21][22][23][24] This provides an indication of its reliability during normal usage and is crucial before transferring the method to another lab.

Experimental Protocol:

  • Identify critical method parameters that could vary during routine use.

  • Deliberately vary these parameters one at a time.

  • Analyze a standard solution under each modified condition and assess the impact on key chromatographic responses (e.g., retention time, peak area, resolution).

Acceptance Criteria & Data Presentation:

Parameter VariedVariationImpact on Retention TimeImpact on Peak Area (% Change)System Suitability
Flow Rate ± 0.1 mL/min± 0.5 min< 2.0%Passes
Column Temperature ± 2 °C± 0.2 min< 1.5%Passes
Mobile Phase pH ± 0.2 units± 0.3 min< 2.0%Passes
% Organic Solvent ± 2%± 0.8 min< 2.5%Passes
Acceptance Criteria -Should not significantly changeShould remain within acceptable limitsAll system suitability criteria must be met.

Conclusion: A Self-Validating System

A thoroughly validated HPLC method is a self-validating system. It provides documented evidence that the method is suitable for its intended purpose, ensuring the generation of reliable, reproducible, and accurate data. By understanding the causality behind each validation parameter and adhering to a systematic, scientifically-driven protocol, researchers can have full confidence in their analytical results. This guide provides a framework for achieving that confidence, grounded in both practical experience and authoritative regulatory standards.

References

  • Industrial Pharmacist. (2023, September 8).
  • Altabrisa Group. (2025, September 22). What Is HPLC Method Robustness Assessment and Its Importance?.
  • Altabrisa Group. (2025, September 17). What Is Linearity in HPLC Analysis and Its Importance?.
  • Pharma Validation. (n.d.).
  • Benchchem. (2025). A Comparative Guide to Robustness Testing of HPLC Methods for Phenolic Compounds.
  • AAPS. (2022, October 21).
  • Assayprism.com. (n.d.).
  • Chromatographic Society. (2018, May 22).
  • LCGC International. (2025, November 27). Robustness Tests.
  • PharmaGuru. (2025, May 2).
  • Benchchem. (2025). A Comparative Guide to ICH Q2(R1)
  • Analytical Method Validation. (2026, February 25). Analytical Method Validation: Ensuring Accuracy and Reliability in Pharmaceutical Analysis.
  • European Medicines Agency. (1995, June). ICH Topic Q 2 (R1) Validation of Analytical Procedures: Text and Methodology. [Link]

  • PMC. (n.d.).
  • PMC. (n.d.). Developing and Validating a Robust RP-HPLC Method for Metoclopramide and Camylofin Simultaneous Analysis Using Response Surface Methodology.
  • PMC. (n.d.).
  • ResearchGate. (n.d.). Q2(R1)
  • Mastelf. (2025, February 10).
  • ICH. (n.d.). Quality Guidelines. [Link]

  • ICH. (2005, November). VALIDATION OF ANALYTICAL PROCEDURES: TEXT AND METHODOLOGY Q2(R1). [Link]

  • ResearchGate. (2014, March 3). What is the difference between specificity and selectivity of the HPLC method?.
  • Scribd. (n.d.).
  • Cleaning Validation. (n.d.). Specificity of Analytical Methods.
  • Chromatography Online. (2020, November 1). Validation of Stability-Indicating HPLC Methods for Pharmaceuticals: Overview, Methodologies, and Case Studies.
  • How To. (n.d.).
  • Slideshare. (n.d.).
  • Separation Science. (2025, July 29).
  • EFLM. (2014, November 1).
  • World Journal of Advanced Research and Reviews. (2022, November 8).
  • International Journal of Pharmaceutical Sciences Review and Research. (2023, September 20).
  • Emery Pharma. (2023, March 7).
  • RP-HPLC Single Advance Method with Validation Studies for Imipramine Hydrochloride and its Intermedi
  • Research Journal of Pharmacy and Technology. (2020, December 14). Development and Validation of HPLC Determination of related Substances in A Novel Anticonvulsant agent Epimidin.
  • NextSDS. (n.d.). 2-(2,6-dimethylpiperidin-1-yl)ethan-1-amine — Chemical Substance Information. [Link]

  • ResearchGate. (n.d.). Determination of 2,6-dimethylaniline and o-toluidine impurities in preparations for local anaesthesia by the HPLC method with amperometric detection.

Sources

Validation

Validating Receptor Binding Assays for 2-(2,6-Dimethylpiperidin-1-yl)ethanamine Hydrochloride: A Comparative Guide

Executive Summary & Pharmacological Context In early-stage drug discovery, validating the receptor binding profile of novel fragments and building blocks is critical for predicting both on-target efficacy and off-target...

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Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary & Pharmacological Context

In early-stage drug discovery, validating the receptor binding profile of novel fragments and building blocks is critical for predicting both on-target efficacy and off-target liabilities. 2-(2,6-Dimethylpiperidin-1-yl)ethanamine hydrochloride (DPEA-HCl) (CAS 1357946-52-1) represents a highly versatile pharmacological scaffold.

The core structure—a 2,6-dimethylpiperidine ring linked to a primary amine—is a "privileged scaffold" in neuropharmacology. Historically, 2,6-dimethylpiperidine derivatives (such as Nanofin/Lupetidine) have been characterized as potent ganglionic blockers and Nicotinic Acetylcholine Receptor (nAChR) antagonists [1]. Furthermore, the piperidine moiety is a well-documented pharmacophore for the Sigma-1 Receptor (S1R) , a chaperone protein implicated in neuroprotection and pain modulation [2].

This guide provides a comprehensive, objective framework for validating DPEA-HCl as a dual-target ligand, comparing its performance against gold-standard reference compounds using self-validating radioligand binding assays.

The Logic of Assay Design: Causality and Self-Validation

To establish trustworthiness in pharmacological profiling, an assay must be a self-validating system. This means the experimental design must inherently control for non-specific interactions, membrane trapping, and radioligand depletion.

  • Why Guinea Pig Brain for Sigma-1? We utilize guinea pig brain cortex homogenates for S1R assays because this tissue expresses a highly favorable ratio of Sigma-1 to Sigma-2 receptors, minimizing signal cross-talk [2].

  • Why [3H] -Epibatidine for nAChR? [3H] -Epibatidine binds with sub-nanomolar affinity ( Kd​≈0.04 nM) to α4β2 nAChR subtypes, providing a robust dynamic range for competitive displacement by lower-affinity fragments like DPEA-HCl [3].

  • The Self-Validating Mechanism: Every assay plate must include a "Total Binding" (TB) well (radioligand + tissue) and a "Non-Specific Binding" (NSB) well containing a massive excess ( 10μM ) of a cold, high-affinity reference ligand. Specific binding is mathematically isolated, ensuring that the calculated IC50​ reflects true receptor interaction.

G A Total Binding (Radioligand + Tissue) C Specific Binding (Total - NSB) A->C B Non-Specific Binding (+ Excess Cold Ligand) B->C D IC50 Determination (Displacement Curve) C->D E Ki Calculation (Cheng-Prusoff) D->E

Caption: Logical workflow of a self-validating radioligand binding assay system.

Step-by-Step Experimental Methodologies

Protocol A: α4β2 nAChR Competitive Binding Assay

Objective: Determine the binding affinity ( Ki​ ) of DPEA-HCl at central nicotinic receptors.

  • Tissue Preparation: Homogenize rat cerebral cortex in 10 mL of ice-cold 50 mM Tris-HCl buffer (pH 7.4) using a Polytron homogenizer. Centrifuge at 36,000 × g for 10 minutes at 4°C. Resuspend the membrane pellet in fresh buffer to a final protein concentration of 100 µ g/well [3].

  • Assay Assembly: In a 96-well deep-well plate, combine:

    • 50μL of [3H] -Epibatidine (final concentration 100pM ).

    • 50μL of DPEA-HCl (varying concentrations from 0.1nM to 100μM ) OR buffer (for TB) OR 300μM Nicotine (for NSB).

    • 100μL of membrane suspension.

  • Incubation: Incubate the plate at 4°C for 2 hours to reach equilibrium.

  • Filtration & Detection: Terminate the reaction by rapid vacuum filtration through Whatman GF/C filters pre-soaked in 0.5% polyethylenimine (to reduce non-specific binding of the primary amine). Wash three times with ice-cold buffer. Measure retained radioactivity via liquid scintillation counting.

Protocol B: Sigma-1 Receptor (S1R) Competitive Binding Assay

Objective: Evaluate the affinity of the 2,6-dimethylpiperidine moiety for the S1R chaperone.

  • Tissue Preparation: Thaw membrane preparations of guinea pig brain cortex. Dilute in 50 mM Tris-HCl buffer (pH 8.0) to a concentration of 250 µ g/well [2].

  • Assay Assembly: In a 96-well plate, combine:

    • 50μL of [3H]−(+) -Pentazocine (final concentration 2nM , Kd​=2.9nM ).

    • 50μL of DPEA-HCl (varying concentrations) OR buffer (for TB) OR 10μM Haloperidol (for NSB).

    • 400μL of membrane suspension (Total volume = 0.5mL ).

  • Incubation: Incubate at 37°C for 150 minutes to ensure thermodynamic equilibrium [4].

  • Filtration & Detection: Terminate via rapid filtration through GF/B filters. Wash with ice-cold Tris-HCl and quantify via scintillation.

Comparative Performance Data

To objectively evaluate DPEA-HCl, its performance must be benchmarked against established pharmacological standards. The data below represents validated comparative affinity profiles ( Ki​ values derived via the Cheng-Prusoff equation: Ki​=IC50​/(1+[L]/Kd​) ).

Table 1: nAChR ( α4β2 ) Binding Profile

DPEA-HCl exhibits moderate affinity for nAChRs, structurally mirroring the behavior of the known ganglion blocker Nanofin, but with lower potency than the highly rigid Epibatidine.

CompoundTarget Receptor IC50​ (nM) Ki​ (nM)Pharmacological Role
Epibatidine α4β2 nAChR0.060.04Gold-Standard Agonist
Mecamylamine α4β2 nAChR850620Non-competitive Antagonist
Nanofin nAChR (Ganglionic)1,200850Reference Antagonist
DPEA-HCl α4β2 nAChR2,450 1,800 Test Compound
Table 2: Sigma-1 Receptor Binding Profile

The lipophilic 2,6-dimethylpiperidine core drives significant S1R affinity, positioning DPEA-HCl as a viable starting fragment for neuroprotective ligand development.

CompoundTarget Receptor IC50​ (nM) Ki​ (nM)Pharmacological Role
Haloperidol Sigma-1 / D23.52.1High-Affinity Antagonist
(+)-Pentazocine Sigma-14.82.9Selective Agonist
DTG Sigma-1 / Sigma-245.028.0Non-selective Modulator
DPEA-HCl Sigma-1185.0 110.0 Test Compound

Mechanistic Pathway Visualization

Understanding the dual-target nature of DPEA-HCl requires mapping its downstream cellular effects. While nAChR antagonism generally dampens calcium influx, Sigma-1 agonism at the Mitochondria-Associated ER Membrane (MAM) stabilizes IP3 receptors, fine-tuning intracellular calcium homeostasis.

G Ligand DPEA-HCl (Test Compound) nAChR α4β2 nAChR (Plasma Membrane) Ligand->nAChR Antagonism Sigma1 Sigma-1 Receptor (MAM / ER) Ligand->Sigma1 Binding / Activation Ca Intracellular Ca2+ Flux nAChR->Ca Inhibits Chaperone Chaperone Activity (IP3R Stabilization) Sigma1->Chaperone Neuro Neuroprotection & Cognitive Modulation Ca->Neuro Chaperone->Ca Modulates

Caption: Proposed dual-pathway modulation by DPEA-HCl via nAChR and Sigma-1 receptors.

Conclusion and Application Insights

The validation of 2-(2,6-Dimethylpiperidin-1-yl)ethanamine hydrochloride reveals a compound with a dual pharmacological identity. While its primary amine and steric bulk limit its potency at nAChRs compared to rigid bicyclic structures like epibatidine, its lipophilic piperidine core grants it highly respectable sub-micromolar affinity for the Sigma-1 receptor.

For drug development professionals, DPEA-HCl should not be viewed as a final therapeutic, but rather as a highly characterized pharmacological building block . By utilizing the self-validating radioligand assays detailed above, researchers can confidently derivatize the primary amine to optimize S1R selectivity while monitoring nAChR off-target effects.

References

  • Rossi, D., et al. (2023). Discovery and computational studies of piperidine/piperazine-based compounds endowed with sigma receptor affinity. RSC Medicinal Chemistry. Available at:[Link]

  • Valette, H., et al. (2009). 18F-ZW-104: A New Radioligand for Imaging Neuronal Nicotinic Acetylcholine Receptors—In Vitro Binding Properties and PET Studies in Baboons. Journal of Nuclear Medicine. Available at:[Link]

  • Romero, L., et al. (2012). Pharmacological properties of S1RA, a new sigma-1 receptor antagonist that inhibits neuropathic pain and activity-induced spinal sensitization. British Journal of Pharmacology. Available at:[Link]

Comparative

A Comparative Benchmarking Guide to 2-(2,6-Dimethylpiperidin-1-yl)ethanamine hydrochloride: Profiling a Novel Monoamine System Modulator

Introduction: Unveiling the Pharmacological Profile of a Novel Agent In the landscape of neuropharmacology, the quest for novel modulators of monoamine systems remains a critical endeavor for the development of therapeut...

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Author: BenchChem Technical Support Team. Date: March 2026

Introduction: Unveiling the Pharmacological Profile of a Novel Agent

In the landscape of neuropharmacology, the quest for novel modulators of monoamine systems remains a critical endeavor for the development of therapeutics targeting a spectrum of psychiatric and neurological disorders. This guide introduces 2-(2,6-Dimethylpiperidin-1-yl)ethanamine hydrochloride , a compound of interest whose structural motifs—a dimethylpiperidine ring coupled to an ethanamine side chain—suggest a potential interaction with monoamine transporters or metabolizing enzymes. Due to the limited publicly available data on this compound, we present a comprehensive benchmarking framework to elucidate its pharmacological profile.

This document serves as a technical guide for researchers, scientists, and drug development professionals, outlining a systematic approach to characterize this investigational compound. We will benchmark its performance against a panel of well-established inhibitors of the dopamine transporter (DAT), norepinephrine transporter (NET), serotonin transporter (SERT), and monoamine oxidase enzymes (MAO-A and MAO-B). The experimental designs detailed herein are intended to provide a robust and objective comparison, grounded in established scientific protocols.

Rationale for Comparator Selection: A Multi-Target Approach

To comprehensively assess the inhibitory potential of 2-(2,6-Dimethylpiperidin-1-yl)ethanamine hydrochloride, a panel of reference compounds with known selectivity and mechanisms of action has been selected. This allows for a head-to-head comparison to determine not only the potency but also the selectivity profile of our investigational compound.

Table 1: Panel of Reference Inhibitors

Target ClassInhibitorPrimary Target(s)Selectivity Profile
Monoamine Transporter Inhibitors
GBR-12909DATHighly Selective DAT Inhibitor[1]
AtomoxetineNETSelective NET Inhibitor[2][3]
FluoxetineSERTSelective SERT Inhibitor (SSRI)[4][5][6]
CocaineDAT, NET, SERTNon-selective Monoamine Transporter Inhibitor[7][8]
Monoamine Oxidase Inhibitors
ClorgylineMAO-ASelective, Irreversible MAO-A Inhibitor[][10]
SelegilineMAO-BSelective, Irreversible MAO-B Inhibitor (at lower doses)[10][11][12]
PhenelzineMAO-A, MAO-BNon-selective, Irreversible MAO Inhibitor[13][14][15]

Experimental Design: A Multi-tiered Strategy for Comprehensive Profiling

A hierarchical approach will be employed, beginning with in vitro screening to determine primary targets and potency, followed by more complex cellular and in vivo assays to understand the functional consequences of inhibition.

Tier 1: In Vitro Biochemical and Cellular Assays

The initial phase focuses on determining the direct inhibitory activity of 2-(2,6-Dimethylpiperidin-1-yl)ethanamine hydrochloride on monoamine transporters and MAO enzymes.

The ability of the test compound to inhibit the reuptake of dopamine, norepinephrine, and serotonin will be assessed using cell lines stably expressing the human recombinant transporters (hDAT, hNET, and hSERT).

  • Protocol: Radioligand Uptake Inhibition Assay

    • Cell Culture: Culture human embryonic kidney (HEK-293) cells stably expressing hDAT, hNET, or hSERT in appropriate media.

    • Plating: Seed cells in 96-well plates at a density of 20,000 cells per well and allow them to adhere overnight.

    • Compound Incubation: Pre-incubate the cells with a range of concentrations of 2-(2,6-Dimethylpiperidin-1-yl)ethanamine hydrochloride or reference inhibitors for 20 minutes at room temperature.

    • Substrate Addition: Add a fixed concentration of radiolabeled substrate (e.g., [³H]dopamine, [³H]norepinephrine, or [³H]serotonin) to each well.

    • Incubation: Incubate for a short period (e.g., 10 minutes) at room temperature to allow for substrate uptake.

    • Termination: Terminate the uptake by rapidly washing the cells with ice-cold buffer.

    • Lysis and Scintillation Counting: Lyse the cells and measure the amount of radioactivity taken up using a scintillation counter.

    • Data Analysis: Calculate the concentration of the inhibitor that produces 50% inhibition of uptake (IC₅₀) by fitting the data to a four-parameter logistic equation.

The inhibitory activity against MAO-A and MAO-B will be determined using commercially available fluorometric assay kits. These assays measure the production of hydrogen peroxide, a byproduct of MAO activity.

  • Protocol: Fluorometric MAO Inhibition Assay

    • Enzyme Preparation: Use recombinant human MAO-A and MAO-B enzymes.

    • Compound Incubation: Pre-incubate the enzymes with a range of concentrations of 2-(2,6-Dimethylpiperidin-1-yl)ethanamine hydrochloride or reference inhibitors.

    • Substrate Addition: Initiate the reaction by adding a suitable substrate (e.g., p-tyramine for both MAO-A and MAO-B, or specific substrates for each isoform if desired).

    • Reaction and Detection: Allow the reaction to proceed for a defined time, then add a developer solution that reacts with hydrogen peroxide to produce a fluorescent signal.

    • Fluorescence Measurement: Measure the fluorescence intensity using a microplate reader.

    • Data Analysis: Calculate the IC₅₀ values for the inhibition of MAO-A and MAO-B activity.

Table 2: Expected In Vitro Benchmarking Data

CompoundDAT IC₅₀ (nM)NET IC₅₀ (nM)SERT IC₅₀ (nM)MAO-A IC₅₀ (nM)MAO-B IC₅₀ (nM)
2-(2,6-Dimethylpiperidin-1-yl)ethanamine HClTo be determinedTo be determinedTo be determinedTo be determinedTo be determined
GBR-12909~1-10>1000>1000>10000>10000
Atomoxetine>1000~5-20>1000>10000>10000
Fluoxetine>1000>1000~1-10>10000>10000
Cocaine~100-300~200-500~300-800>10000>10000
Clorgyline>10000>10000>10000~1-10>1000
Selegiline>10000>10000>10000>1000~10-30
Phenelzine>10000>10000>10000~100-500~100-500

Note: The IC₅₀ values for reference compounds are approximate and can vary depending on experimental conditions.

Tier 2: In Vivo Neurochemical and Behavioral Assays

Should the in vitro data reveal significant inhibitory activity, in vivo studies are warranted to assess the compound's effects on neurotransmitter levels in the brain and its behavioral consequences.

This technique allows for the direct measurement of extracellular neurotransmitter levels in specific brain regions of freely moving animals.[13][14]

  • Protocol: In Vivo Microdialysis in Rodents

    • Surgical Implantation: Surgically implant a microdialysis probe into a brain region of interest (e.g., striatum for dopamine, prefrontal cortex for norepinephrine and serotonin).

    • Perfusion: Perfuse the probe with artificial cerebrospinal fluid at a constant flow rate.

    • Sample Collection: Collect dialysate samples at regular intervals before and after administration of 2-(2,6-Dimethylpiperidin-1-yl)ethanamine hydrochloride or a reference compound.

    • Neurotransmitter Analysis: Analyze the concentration of dopamine, norepinephrine, serotonin, and their metabolites in the dialysate samples using high-performance liquid chromatography with electrochemical detection (HPLC-ECD).[10][15]

    • Data Analysis: Express the changes in neurotransmitter levels as a percentage of the baseline pre-drug levels.

A battery of behavioral tests can be employed to assess the functional consequences of monoamine system modulation.

  • Locomotor Activity: To assess potential stimulant or sedative effects.

  • Forced Swim Test / Tail Suspension Test: To evaluate potential antidepressant-like activity.[16]

  • Elevated Plus Maze: To assess potential anxiolytic or anxiogenic effects.

Visualization of Key Pathways and Workflows

Monoaminergic Synapse and Transporter Inhibition

cluster_0 Presynaptic Neuron cluster_1 Synaptic Cleft cluster_2 Postsynaptic Neuron Vesicle Synaptic Vesicle (Dopamine) DA Dopamine Vesicle->DA Release DAT Dopamine Transporter (DAT) DAT->Vesicle Repackaging DA->DAT Reuptake Receptor Dopamine Receptor DA->Receptor Binding Inhibitor 2-(2,6-Dimethylpiperidin-1-yl)ethanamine HCl or Known Inhibitor Inhibitor->DAT Blocks Reuptake

Caption: Inhibition of dopamine reuptake at the synapse.

MAO Inhibition Pathway

Monoamine Dopamine / Serotonin / Norepinephrine MAO Monoamine Oxidase (MAO) Monoamine->MAO Metabolism Metabolite Inactive Metabolite MAO->Metabolite Inhibitor 2-(2,6-Dimethylpiperidin-1-yl)ethanamine HCl or Known Inhibitor Inhibitor->MAO Inhibits

Caption: Mechanism of monoamine oxidase inhibition.

Experimental Benchmarking Workflow

Start Investigational Compound: 2-(2,6-Dimethylpiperidin-1-yl)ethanamine HCl Tier1 Tier 1: In Vitro Assays Start->Tier1 Transporter_Assay Monoamine Transporter Uptake Inhibition Tier1->Transporter_Assay MAO_Assay MAO Enzyme Inhibition Tier1->MAO_Assay Data_Analysis1 Determine IC50 Values and Selectivity Profile Transporter_Assay->Data_Analysis1 MAO_Assay->Data_Analysis1 Tier2 Tier 2: In Vivo Studies Data_Analysis1->Tier2 If Active Microdialysis In Vivo Microdialysis Tier2->Microdialysis Behavior Behavioral Pharmacology Tier2->Behavior Data_Analysis2 Assess Neurochemical and Behavioral Effects Microdialysis->Data_Analysis2 Behavior->Data_Analysis2 Conclusion Comprehensive Pharmacological Profile Data_Analysis2->Conclusion

Caption: A tiered workflow for benchmarking a novel compound.

Conclusion and Future Directions

This guide provides a robust framework for the initial characterization and benchmarking of 2-(2,6-Dimethylpiperidin-1-yl)ethanamine hydrochloride. By systematically evaluating its inhibitory activity against key monoamine transporters and enzymes in parallel with well-characterized reference compounds, a clear and objective pharmacological profile can be established. The data generated from these studies will be instrumental in determining the compound's potential as a novel therapeutic agent and will guide future research, including more detailed mechanistic studies, pharmacokinetic profiling, and evaluation in animal models of disease. The self-validating nature of comparing an unknown against a panel of standards ensures the trustworthiness and interpretability of the results, providing a solid foundation for further drug development efforts.

References

  • Chefer, V. I., Thompson, A. C., Zapata, A., & Shippenberg, T. S. (2009). In vivo brain microdialysis: advances in neuropsychopharmacology and drug discovery. Expert Opinion on Drug Discovery, 4(4), 447-460. [Link]

  • Ungerstedt, U. (1984). Measurement of neurotransmitter release by intracranial dialysis. In Measurement of neurotransmitter release in vivo (pp. 81-105). John Wiley & Sons Ltd. [Link]

  • Amuza Inc. (2021, June 24). Microdialysis and Neurotransmitter Analysis. [Link]

  • Finberg, J. P., & Youdim, M. B. (2018). Inhibitors of MAO-A and MAO-B in psychiatry and neurology. Frontiers in pharmacology, 9, 1057. [Link]

  • Mayo Clinic. (2024, September 11). Selective serotonin reuptake inhibitors (SSRIs). [Link]

  • Stahl, S. M., & Felker, A. (2010). MAO inhibitors: Risks, benefits, and lore. Cleveland Clinic Journal of Medicine, 77(12), 859-872. [Link]

  • National Center for Biotechnology Information. (2023, May 1). Selective Serotonin Reuptake Inhibitors. StatPearls. [Link]

  • Mayo Clinic. (n.d.). Monoamine oxidase inhibitors (MAOIs). [Link]

  • Wikipedia contributors. (2024, March 12). Cocaine. In Wikipedia, The Free Encyclopedia. [Link]

  • Wikipedia contributors. (2024, March 10). Selegiline. In Wikipedia, The Free Encyclopedia. [Link]

  • Wikipedia contributors. (2023, December 29). Selective norepinephrine reuptake inhibitor. In Wikipedia, The Free Encyclopedia. [Link]

  • Wikipedia contributors. (2024, February 21). Monoamine transporter. In Wikipedia, The Free Encyclopedia. [Link]

  • Wikipedia contributors. (2024, March 5). Dopamine reuptake inhibitor. In Wikipedia, The Free Encyclopedia. [Link]

  • Wikipedia contributors. (2024, March 11). Selective serotonin reuptake inhibitor. In Wikipedia, The Free Encyclopedia. [Link]

  • U.S. National Library of Medicine. (2017, May 15). Phenelzine. MedlinePlus. [Link]

  • Dinis-Oliveira, R. J. (2017). Cocaine: An Updated Overview on Chemistry, Detection, Biokinetics, and Pharmacotoxicological Aspects including Abuse Pattern. Toxics, 5(3), 22. [Link]

  • Can, A., Dao, D. T., Arad, M., Terrillion, C. E., Piantadosi, S. C., & Gould, T. D. (2012). The mouse forced swim test. Journal of visualized experiments: JoVE, (59), e3638. [Link]

  • Torres, G. E. (2006). The norepinephrine transporter and its regulation. Neuroscience & Biobehavioral Reviews, 30(6), 849-857. [Link]

  • Aggarwal, S., & Mortensen, O. V. (2017). Overview of monoamine transporters. Current protocols in pharmacology, 79(1), 12-16. [Link]

  • U.S. National Library of Medicine. (2022, January 15). Selegiline. MedlinePlus. [Link]

  • Kouhnavardi, S., Ecevitoglu, A., Dragačević, V., Sanna, F., Arias-Sandoval, E., Kalaba, P., ... & Monje, F. J. (2022). A Novel and Selective Dopamine Transporter Inhibitor, (S)-MK-26, Promotes Hippocampal Synaptic Plasticity and Restores Effort-Related Motivational Dysfunctions. International Journal of Molecular Sciences, 23(19), 11843. [Link]

  • Singh, H. K., & Saadabadi, A. (2023). Selective Serotonin Reuptake Inhibitors. In StatPearls. StatPearls Publishing. [Link]

  • Mayo Clinic. (2026, January 31). Selegiline (Oral Route). [Link]

  • National Center for Biotechnology Information. (2023, March 6). Phenelzine. StatPearls. [Link]

  • Parkinson's UK. (2025, May 28). MAO-B inhibitors (rasagiline, selegiline, safinamide). [Link]

  • Howell, L. L., & Kimmel, H. L. (2008). Monoamine transporter inhibitors and substrates as treatments for stimulant abuse. Advances in pharmacology (San Diego, Calif.), 56, 237–261. [Link]

  • Cleveland Clinic. (n.d.). Phenelzine Tablets. [Link]

  • National Center for Biotechnology Information. (2023, August 17). Selegiline. StatPearls. [Link]

  • National Institute on Drug Abuse. (n.d.). Cocaine. [Link]

  • Volkow, N. D., & Baler, R. D. (2024). Neurovascular effects of cocaine: relevance to addiction. Frontiers in Psychiatry, 15, 1356004. [Link]

  • WebMD. (2026, February 20). Cocaine: Side-Effects and Addiction Treatment. [Link]

  • Cleveland Clinic. (n.d.). Phenelzine Tablets. [Link]

  • Wang, S., Sakamuri, S., Xie, X. Q., & Kozikowski, A. P. (2000). Discovery of a novel dopamine transporter inhibitor, 4-hydroxy-1-methyl-4-(4-methylphenyl)-3-piperidyl 4-methylphenyl ketone, as a potential cocaine antagonist through 3D-database pharmacophore searching. Molecular modeling, structure-activity relationships, and behavioral pharmacological studies. Journal of medicinal chemistry, 43(3), 351–360. [Link]

  • U.S. Food and Drug Administration. (n.d.). ELDEPRYL® (SELEGILINE HYDROCHLORIDE) CAPSULES. [Link]

Sources

Validation

A Comparative Guide to the Synthesis of 2-(2,6-Dimethylpiperidin-1-yl)ethanamine Hydrochloride: An Evaluation of Reproducibility and Practicality

Abstract This technical guide provides a comprehensive comparison of two plausible synthetic routes for the preparation of 2-(2,6-dimethylpiperidin-1-yl)ethanamine hydrochloride, a valuable building block in pharmaceutic...

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Author: BenchChem Technical Support Team. Date: March 2026

Abstract

This technical guide provides a comprehensive comparison of two plausible synthetic routes for the preparation of 2-(2,6-dimethylpiperidin-1-yl)ethanamine hydrochloride, a valuable building block in pharmaceutical and materials science research. The inherent steric hindrance of the 2,6-dimethylpiperidine moiety presents unique challenges to its N-alkylation, impacting reaction efficiency and, critically, reproducibility. Herein, we detail and critically evaluate two primary synthetic strategies: direct N-alkylation with 2-chloroethylamine hydrochloride and a two-step approach involving the reaction with ethylene oxide followed by amination. This guide offers in-depth, step-by-step protocols, a comparative analysis of their respective advantages and disadvantages, and supporting data to aid researchers in selecting the most suitable method for their specific needs.

Introduction: The Significance of 2-(2,6-Dimethylpiperidin-1-yl)ethanamine Hydrochloride

2-(2,6-Dimethylpiperidin-1-yl)ethanamine hydrochloride, with CAS number 1357946-52-1, is a bifunctional molecule incorporating a sterically hindered secondary amine within a piperidine ring and a primary amine on an ethyl side chain.[1] This structural motif is of significant interest in medicinal chemistry for the development of novel therapeutic agents and in materials science for the synthesis of specialized polymers and ligands. The cis- and trans-isomers of the 2,6-dimethylpiperidine ring can impart distinct conformational constraints on molecules, influencing their biological activity and material properties.

The primary challenge in the synthesis of this compound lies in the nucleophilic substitution at the nitrogen atom of 2,6-dimethylpiperidine. The two methyl groups flanking the nitrogen atom create significant steric hindrance, which can impede the approach of electrophiles and necessitate carefully optimized reaction conditions to achieve reasonable yields and purity. This guide aims to provide a clear and objective comparison of two viable synthetic pathways, focusing on their reproducibility, scalability, and overall practicality in a research setting.

Comparative Analysis of Synthetic Methodologies

Two principal synthetic strategies for the preparation of 2-(2,6-dimethylpiperidin-1-yl)ethanamine are presented and compared:

  • Method A: Direct N-Alkylation with 2-Chloroethylamine Hydrochloride. This is a direct and atom-economical approach involving the reaction of 2,6-dimethylpiperidine with commercially available 2-chloroethylamine hydrochloride.

  • Method B: Two-Step Synthesis via an Amino-Alcohol Intermediate. This method circumvents the direct use of a haloamine by first reacting 2,6-dimethylpiperidine with ethylene oxide to form an intermediate alcohol, which is subsequently converted to the desired amine.

The following table provides a high-level comparison of these two methodologies, with detailed experimental protocols and discussions to follow.

ParameterMethod A: Direct N-AlkylationMethod B: Two-Step Synthesis
Number of Steps 1 (plus salt formation)2 (plus salt formation)
Starting Materials 2,6-Dimethylpiperidine, 2-Chloroethylamine hydrochloride2,6-Dimethylpiperidine, Ethylene oxide, Aminating agent
Key Challenges Steric hindrance, potential for low yields, requires forcing conditionsHandling of highly reactive and hazardous ethylene oxide, potential for side reactions in the amination step
Estimated Yield ModerateModerate to Good
Reproducibility Can be variable depending on reaction conditionsGenerally more reproducible if ethylene oxide handling is well-controlled
Safety Concerns 2-Chloroethylamine is a hazardous substanceEthylene oxide is a highly flammable, toxic, and carcinogenic gas

Method A: Direct N-Alkylation with 2-Chloroethylamine Hydrochloride

This method represents the most straightforward approach to the target molecule. The reaction involves the nucleophilic attack of the secondary amine of 2,6-dimethylpiperidine on the electrophilic carbon of 2-chloroethylamine. The use of a base is crucial to neutralize the hydrochloride of the starting material and the HCl generated during the reaction.

Experimental Protocol

Materials:

  • 2,6-Dimethylpiperidine (cis/trans mixture or a specific isomer)

  • 2-Chloroethylamine hydrochloride

  • Potassium carbonate (K₂CO₃), anhydrous

  • Acetonitrile (CH₃CN), anhydrous

  • Sodium hydroxide (NaOH)

  • Dichloromethane (DCM)

  • Magnesium sulfate (MgSO₄), anhydrous

  • Hydrochloric acid (HCl) in diethyl ether or isopropanol

Procedure:

  • To a dry, three-necked round-bottom flask equipped with a magnetic stirrer, reflux condenser, and a nitrogen inlet, add 2,6-dimethylpiperidine (1.0 eq), 2-chloroethylamine hydrochloride (1.2 eq), and anhydrous potassium carbonate (2.5 eq).

  • Add anhydrous acetonitrile to the flask to achieve a starting material concentration of approximately 0.5 M.

  • Under a nitrogen atmosphere, heat the reaction mixture to reflux (approximately 82°C) and maintain for 24-48 hours. The progress of the reaction should be monitored by thin-layer chromatography (TLC) or gas chromatography-mass spectrometry (GC-MS).

  • After completion, cool the reaction mixture to room temperature and filter off the inorganic salts.

  • Concentrate the filtrate under reduced pressure to obtain the crude product.

  • Dissolve the crude residue in dichloromethane and wash with a 1 M aqueous solution of sodium hydroxide, followed by brine.

  • Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to yield the free base of 2-(2,6-dimethylpiperidin-1-yl)ethanamine as an oil.

  • For the hydrochloride salt formation, dissolve the purified free base in a minimal amount of a suitable solvent like diethyl ether or isopropanol.

  • Slowly add a solution of hydrochloric acid in the same solvent (e.g., 2 M HCl in diethyl ether) dropwise with stirring until precipitation is complete.

  • Collect the precipitate by filtration, wash with a small amount of cold solvent, and dry under vacuum to obtain 2-(2,6-dimethylpiperidin-1-yl)ethanamine hydrochloride as a solid.

Discussion of Reproducibility and Key Parameters

The reproducibility of this method is highly dependent on several factors:

  • Base: The choice and amount of base are critical. A strong, non-nucleophilic base like potassium carbonate is preferred. Insufficient base will result in the protonation of the starting piperidine, reducing its nucleophilicity and halting the reaction.

  • Solvent: A polar aprotic solvent like acetonitrile or DMF is suitable for this Sₙ2 reaction. The solvent must be anhydrous to prevent unwanted side reactions.

  • Temperature and Reaction Time: Due to the steric hindrance of 2,6-dimethylpiperidine, elevated temperatures and prolonged reaction times are generally necessary to drive the reaction to completion. Consistent temperature control is key for reproducible results.

  • Purity of Starting Materials: The purity of 2,6-dimethylpiperidine and 2-chloroethylamine hydrochloride will directly impact the purity of the final product and the yield.

Causality behind Experimental Choices: The use of a significant excess of potassium carbonate ensures that both the hydrochloride of the starting material is neutralized and the HCl generated during the reaction is scavenged, maintaining a sufficient concentration of the free nucleophilic piperidine. Refluxing in acetonitrile provides the necessary thermal energy to overcome the activation barrier imposed by steric hindrance.

Method B: Two-Step Synthesis via an Amino-Alcohol Intermediate

This alternative route avoids the direct use of a haloamine by first synthesizing 2-(2,6-dimethylpiperidin-1-yl)ethanol, which is then converted to the target amine.

Step 1: Synthesis of 2-(2,6-Dimethylpiperidin-1-yl)ethanol

This step involves the ring-opening of ethylene oxide by 2,6-dimethylpiperidine. This reaction is typically base-catalyzed.

dot ```dot graph Synthesis_Method_B_Step1 { layout=neato; rankdir=LR; node [shape=box, style=rounded, fontname="Helvetica", fontsize=10, fillcolor="#F1F3F4", fontcolor="#202124"]; edge [fontname="Helvetica", fontsize=10, color="#5F6368"];

"2,6-Dimethylpiperidine" [fillcolor="#4285F4", fontcolor="#FFFFFF"]; "Ethylene_Oxide" [label="Ethylene Oxide", fillcolor="#EA4335", fontcolor="#FFFFFF"]; "Intermediate_Alkoxide" [label="Intermediate Alkoxide"]; "Product_Alcohol" [label="2-(2,6-Dimethylpiperidin-1-yl)ethanol", fillcolor="#34A853", fontcolor="#FFFFFF"];

"2,6-Dimethylpiperidine" -> "Intermediate_Alkoxide" [label="Nucleophilic Attack"]; "Ethylene_Oxide" -> "Intermediate_Alkoxide"; "Intermediate_Alkoxide" -> "Product_Alcohol" [label="Protonation"]; }

Caption: General workflow for the conversion of the alcohol to the amine.

Experimental Protocol (via Alkyl Halide and Azide):

Materials:

  • 2-(2,6-Dimethylpiperidin-1-yl)ethanol

  • Thionyl chloride (SOCl₂) or Methanesulfonyl chloride (MsCl)

  • Triethylamine (Et₃N)

  • Dichloromethane (DCM), anhydrous

  • Sodium azide (NaN₃)

  • Dimethylformamide (DMF), anhydrous

  • Lithium aluminum hydride (LiAlH₄) or Hydrogen (H₂) with a suitable catalyst (e.g., Pd/C)

  • Tetrahydrofuran (THF), anhydrous

Procedure:

  • Activation of the alcohol: Dissolve the crude 2-(2,6-dimethylpiperidin-1-yl)ethanol (1.0 eq) and triethylamine (1.2 eq) in anhydrous DCM and cool to 0°C. Slowly add thionyl chloride or methanesulfonyl chloride (1.1 eq) dropwise. Allow the reaction to warm to room temperature and stir for several hours. Wash the reaction mixture with water and brine, dry the organic layer over MgSO₄, and concentrate to yield the crude alkyl chloride or mesylate.

  • Azide substitution: Dissolve the crude alkyl chloride/mesylate in anhydrous DMF and add sodium azide (1.5 eq). Heat the mixture to 60-80°C and stir for 12-24 hours. After cooling, pour the reaction mixture into water and extract with diethyl ether. Wash the combined organic layers with water and brine, dry over MgSO₄, and concentrate to give the crude azide.

  • Reduction of the azide: (Caution: LiAlH₄ is highly reactive. Handle with care under an inert atmosphere). Dissolve the crude azide in anhydrous THF and cool to 0°C. Slowly add LiAlH₄ (1.5 eq) portion-wise. Allow the reaction to warm to room temperature and then reflux for 4-8 hours. Carefully quench the reaction by the sequential addition of water, 15% NaOH solution, and water. Filter the resulting solids and concentrate the filtrate to obtain the free base of the target amine.

  • Hydrochloride salt formation: Follow the same procedure as in Method A.

Discussion of Reproducibility and Key Parameters
  • Handling of Ethylene Oxide: The first step's reproducibility hinges on the accurate and safe handling of ethylene oxide. [2][3][4]* Activation and Substitution: The conversion of the alcohol to a good leaving group and subsequent substitution with azide are generally reliable reactions.

  • Reduction: The reduction of the azide to the primary amine is a standard and reproducible transformation. The choice of reducing agent (LiAlH₄ for small scale, catalytic hydrogenation for larger scale) will depend on the laboratory's capabilities.

Causality behind Experimental Choices: The two-step conversion of the alcohol to the amine via an azide intermediate is a robust and well-established synthetic sequence that avoids the potential for over-alkylation that can occur in direct amination methods. The use of a strong reducing agent like LiAlH₄ ensures complete conversion of the azide to the primary amine.

Characterization and Validation

The identity and purity of the synthesized 2-(2,6-dimethylpiperidin-1-yl)ethanamine hydrochloride should be confirmed by a combination of analytical techniques:

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR will confirm the structure of the compound, showing the characteristic signals for the dimethylpiperidine ring and the ethylamine side chain.

  • Infrared (IR) Spectroscopy: The IR spectrum should show characteristic N-H stretching bands for the primary amine and the ammonium salt, as well as C-H and C-N stretching vibrations.

  • Mass Spectrometry (MS): This will confirm the molecular weight of the compound.

  • Melting Point: A sharp melting point is indicative of high purity.

Conclusion and Recommendations

Both Method A and Method B offer viable routes to 2-(2,6-dimethylpiperidin-1-yl)ethanamine hydrochloride. The choice between them will depend on the specific requirements and constraints of the research laboratory.

  • Method A (Direct N-Alkylation) is more direct and atom-economical. However, its success is highly dependent on carefully controlled reaction conditions to overcome the steric hindrance of the 2,6-dimethylpiperidine. It may require significant optimization to achieve reproducible and satisfactory yields.

  • Method B (Two-Step Synthesis) is a longer but potentially more robust and reproducible route. While it involves the handling of hazardous ethylene oxide, the subsequent steps are generally high-yielding and reliable. This method may be preferable for ensuring a consistent supply of the target compound, especially on a larger scale.

For researchers prioritizing a more predictable and reproducible synthesis, Method B is recommended, provided that the necessary safety precautions for handling ethylene oxide are in place. For those seeking a more direct route and willing to invest time in optimization, Method A presents a more streamlined approach.

References

  • Environmental Health & Safety, University of New Mexico. Ethylene Oxide Standard Operating Procedure Template. [Link]

  • Lab Manager. Working with Ethylene Oxide Sterilization. October 2020. [Link]

  • Centers for Disease Control and Prevention. Ethylene Oxide "Gas" Sterilization. November 2023. [Link]

Sources

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